15(S)-Hpete
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWYTORDSFIVKP-VAEKSGALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318203 | |
| Record name | 15(S)-HPETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15(S)-HPETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70981-96-3 | |
| Record name | 15(S)-HPETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70981-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Hpete, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070981963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15(S)-HPETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15(S)-Hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-HPETE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN3O939P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15(S)-HPETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core of Inflammation: A Technical Guide to 15(S)-HpETE Biosynthesis from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) from arachidonic acid, a critical pathway in inflammatory processes and a key target for therapeutic intervention. This document details the enzymatic machinery, regulatory mechanisms, and provides detailed experimental protocols for studying this pathway.
Introduction to the 15-Lipoxygenase Pathway
The conversion of arachidonic acid (AA) into bioactive lipid mediators is a fundamental process in cellular signaling, particularly in the context of inflammation. A key branch of this metabolic cascade is the 15-lipoxygenase (15-LOX) pathway, which leads to the production of this compound. This hydroperoxy fatty acid is a precursor to a variety of signaling molecules, including the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), lipoxins, and eoxins, which are involved in the resolution of inflammation, angiogenesis, and immune responses.[1][2] The primary enzymes responsible for the stereospecific oxygenation of arachidonic acid to this compound are 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2).[1][3]
The Enzymatic Core: 15-Lipoxygenase Isoforms
The synthesis of this compound is predominantly carried out by two main isoforms of the 15-lipoxygenase enzyme, each with distinct tissue distribution and regulatory properties.
-
15-Lipoxygenase-1 (15-LOX-1, ALOX15): Highly expressed in eosinophils, reticulocytes, and airway epithelial cells, 15-LOX-1 is a key player in type 2 inflammatory responses.[3][4] While it can metabolize arachidonic acid to this compound, human 15-LOX-1 shows a preference for linoleic acid.[5] In the context of arachidonic acid metabolism, 15-LOX-1 can also produce a minor amount of 12(S)-HpETE.[6][7] The expression of ALOX15 is potently induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[4]
-
15-Lipoxygenase-2 (15-LOX-2, ALOX15B): This isoform is found in tissues such as the prostate, lung, cornea, and skin.[3] Unlike 15-LOX-1, 15-LOX-2 exclusively converts arachidonic acid to this compound.[3][8] Its expression can be enhanced by pro-inflammatory stimuli like lipopolysaccharide (LPS) as well as by IL-4 and IL-13.[9]
Quantitative Data on Enzyme Kinetics and Properties
The following tables summarize key quantitative data for human 15-LOX-1 and 15-LOX-2, providing a basis for comparative analysis.
Table 1: Enzyme Kinetic Parameters for Arachidonic Acid Oxygenation
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Human 15-LOX-1 | 3 | 8.4-25 | 2.1 |
| Human 15-LOX-2 | Not specified | 0.96 | 0.19-0.264 |
Data compiled from multiple sources.[1][6][7]
Table 2: Optimal Reaction Conditions
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Human 15-LOX-1 | 7.0 - 7.4 | 20 - 35 |
| Human 15-LOX-2 | ~7.5 | Not specified |
Data compiled from multiple sources.[6][10][11]
Signaling and Regulatory Pathways
The biosynthesis of this compound is tightly regulated at the transcriptional and post-translational levels. The induction of ALOX15 expression by IL-4 and IL-13 is a critical control point, particularly in allergic inflammation.
Caption: IL-4/IL-13 signaling pathway inducing ALOX15 gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound biosynthesis pathway.
Expression and Purification of Recombinant Human 15-LOX-1
This protocol describes the expression of human 15-LOX-1 in a baculovirus/insect cell system and its subsequent purification.[6]
Materials:
-
Baculovirus expression vector containing human ALOX15 cDNA
-
Sf9 insect cells
-
Grace's insect medium supplemented with 10% fetal bovine serum
-
Ferrous ammonium (B1175870) sulfate (B86663)
-
Anion-exchange chromatography column (e.g., Mono Q)
-
Chromatography buffers:
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Procedure:
-
Infection of Insect Cells: Infect Sf9 cells with the recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.
-
Expression: Culture the infected cells for 48-72 hours at 27°C. For enhanced enzyme activity, supplement the culture medium with 100 µM ferrous ammonium sulfate during the last 24 hours of culture.[6]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in Buffer A. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris.
-
Anion-Exchange Chromatography: Load the supernatant onto a Mono Q column pre-equilibrated with Buffer A.
-
Elution: Elute the bound proteins with a linear gradient of 0-1 M NaCl (Buffer B).
-
Fraction Analysis: Collect fractions and analyze for 15-LOX-1 activity (see Protocol 4.2) and purity by SDS-PAGE.
-
Pooling and Storage: Pool the active, pure fractions, dialyze against Buffer A, and store at -80°C.
Spectrophotometric Assay for 15-Lipoxygenase Activity
This assay measures 15-LOX activity by monitoring the formation of the conjugated diene in the hydroperoxy product, which absorbs light at 234 nm.[12]
Materials:
-
Purified 15-LOX enzyme
-
Arachidonic acid
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Substrate Solution Preparation (250 µM Arachidonic Acid):
-
Dissolve arachidonic acid in ethanol to make a concentrated stock solution.
-
Dilute the stock solution in 0.2 M borate buffer to a final concentration of 250 µM. Prepare this solution fresh daily.
-
-
Enzyme Solution Preparation:
-
Dilute the purified 15-LOX enzyme in cold 0.2 M borate buffer to the desired working concentration (e.g., 400 U/mL). Keep the enzyme solution on ice.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: In a quartz cuvette, mix 500 µL of borate buffer and 500 µL of the substrate solution. Use this to zero the spectrophotometer.
-
Control Reaction: In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of DMSO (if testing inhibitors).
-
Initiate Reaction: Add 500 µL of the substrate solution to the cuvette containing the enzyme.
-
Measurement: Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes. The rate of increase in absorbance is proportional to the 15-LOX activity.
-
Quantification of this compound and 15(S)-HETE by LC-MS/MS
This protocol outlines the extraction and quantification of this compound and its reduced product 15(S)-HETE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standard (e.g., 15(S)-HETE-d8)
-
Methanol (B129727), Hexane, 2-propanol, Acetic acid (all HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 200 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly, then add 2.0 mL of Hexane and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the upper aqueous layer from the sample preparation step onto the cartridge.
-
Wash the cartridge with 10% methanol.
-
Elute the analytes with methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the analytes on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.
-
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in understanding the complex processes involved in studying this compound biosynthesis.
Caption: General experimental workflow for studying this compound biosynthesis.
Conclusion
The biosynthesis of this compound from arachidonic acid by 15-lipoxygenases represents a critical control point in inflammatory and immune pathways. A thorough understanding of the enzymes, their regulation, and robust methods for their study are essential for the development of novel therapeutics targeting a range of diseases, from asthma to cancer. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of this important biosynthetic pathway.
References
- 1. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid ELISA Kit (ab287798) | Abcam [abcam.com]
- 5. ALOX15 - Wikipedia [en.wikipedia.org]
- 6. Overexpression, purification and characterization of human recombinant 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 10. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Role of 15-Lipoxygenase in the Synthesis of 15(S)-HpETE: A Technical Guide
Introduction
15-Lipoxygenase (15-LOX) is a family of non-heme iron-containing dioxygenases that play a critical role in the metabolism of polyunsaturated fatty acids (PUFAs).[1] These enzymes catalyze the stereospecific insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene structure.[2][3] A primary substrate for mammalian 15-LOX is arachidonic acid (AA), which is converted into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[4][5] This initial product is a key precursor to a variety of biologically active lipid mediators, including 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), lipoxins, and eoxins, which are pivotal in regulating inflammatory processes, cell differentiation, and tissue remodeling.[6][7] Consequently, the 15-LOX pathway is a significant area of research for therapeutic intervention in diseases such as cancer, asthma, and atherosclerosis.[7][8] This guide provides a detailed technical overview of the enzymatic synthesis of this compound by 15-LOX, including its mechanism, substrate specificity, relevant quantitative data, and detailed experimental protocols.
Enzymatic Reaction and Catalytic Mechanism
The fundamental reaction catalyzed by 15-LOX is the dioxygenation of arachidonic acid. The enzyme abstracts a hydrogen atom from carbon-13 (C-13) of arachidonic acid, leading to the formation of a substrate radical.[9] Molecular oxygen is then inserted with high stereospecificity at carbon-15 (B1200482) (C-15), yielding the primary product, this compound.[5] This hydroperoxide is an unstable intermediate that is rapidly reduced in cells to the more stable alcohol, 15(S)-HETE.[4][7]
There are two main isoforms in humans, 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B). While both produce this compound from arachidonic acid, 15-LOX-1 also generates a minor amount of 12(S)-HpETE (~10%), whereas 15-LOX-2 is highly specific and produces this compound exclusively.[5][10] The catalytic cycle involves the non-heme iron atom at the active site, which cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states to facilitate the redox reaction.
Downstream Metabolism and Signaling Pathways
This compound is a transient molecule that serves as a branching point for several metabolic pathways. Primarily, it is reduced to 15(S)-HETE by cellular peroxidases. 15(S)-HETE can then be further metabolized or incorporated into membrane phospholipids, particularly phosphatidylethanolamine (B1630911) (PE), to form 15-HETE-PE.[4][11] Both 15-LOX and 15-HETE-PE can act as signaling molecules that interact with phosphatidylethanolamine-binding protein 1 (PEBP1), leading to the activation of the ERK pathway.[11]
Furthermore, this compound is a crucial intermediate in the transcellular biosynthesis of lipoxins, which are potent anti-inflammatory and pro-resolving mediators.[12][13] For instance, this compound produced by epithelial cells can be transferred to adjacent leukocytes, where the 5-LOX enzyme converts it into lipoxin A4 and B4.[12]
Quantitative Data
Substrate Specificity
15-LOX isoforms exhibit varying preferences for different PUFA substrates. While arachidonic acid is a key substrate, human 15-LOX-1 often shows a preference for linoleic acid (LA), metabolizing it to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[14][15] In contrast, 15-LOX-2 acts almost exclusively on arachidonic acid.[5] Other PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are also accepted as substrates.[1][16]
Table 1: Substrate Preference and Products of Human 15-LOX Isoforms
| Enzyme | Preferred Substrate(s) | Major Product(s) from Arachidonic Acid (AA) | Major Product(s) from Linoleic Acid (LA) |
| 15-LOX-1 (ALOX15) | Linoleic Acid, Arachidonic Acid | This compound (~90%), 12(S)-HpETE (~10%)[5][10] | 13(S)-HpODE[15] |
| 15-LOX-2 (ALOX15B) | Arachidonic Acid | This compound (exclusive)[1][5] | Not a preferred substrate[5] |
Kinetic Parameters
The catalytic efficiency of 15-LOX varies with the specific isoform and substrate. Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that determine substrate affinity and positional specificity.[2][17][18][19]
Table 2: Selected Kinetic Parameters for 15-Lipoxygenase Isoforms
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Human 15-LOX-1 | Arachidonic Acid | - | 10 | 2.1 | [20] |
| Human 15-LOX-2 | Arachidonic Acid | - | 0.96 | 0.19 | [20] |
| Rabbit 15-LOX-1 | Linoleic Acid | 7.7 | 0.03 (Vmax)¹ | - | [21] |
| Soybean LOX-1 | Sodium Linoleate | 1.1 | 2.7 (Vmax)² | - | [22] |
¹ Vmax reported as nmol/mg protein/min. ² Vmax reported as µM/s. Note: Direct comparison of kinetic values across different studies can be challenging due to variations in assay conditions (pH, temperature, enzyme purity).
Experimental Protocols
Protocol 1: 15-Lipoxygenase Activity Assay (Spectrophotometric)
This protocol measures 15-LOX activity by monitoring the formation of the conjugated diene system in the hydroperoxide product, which absorbs light at 235 nm.
Materials:
-
Purified 15-LOX enzyme
-
Arachidonic acid (substrate stock in ethanol)
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.4) or Sodium borate (B1201080) buffer (50 mM, pH 9.0)[20]
-
Quartz cuvettes or 96-well UV-transparent microplate
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by adding the buffer to a final volume of 1 mL (or 200 µL for a microplate).
-
Add arachidonic acid to the desired final concentration (e.g., 10-100 µM). Mix by gentle inversion.
-
Equilibrate the mixture to the desired temperature (e.g., 20-37°C).[9][23]
-
Initiate the reaction by adding a small volume of purified 15-LOX enzyme.
-
Immediately start monitoring the increase in absorbance at 235 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance curve. The concentration of the product formed can be determined using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) for this compound of approximately 25,000 M⁻¹cm⁻¹.
Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate, identify, and quantify the products of the 15-LOX reaction.[24][25] Reversed-phase (RP) HPLC is most common for separating HETE isomers.
Materials:
-
Products from the 15-LOX enzymatic reaction
-
Reducing agent: Triphenylphosphine (TPP) or Sodium borohydride (B1222165) (NaBH₄)
-
Extraction solvent: Dichloromethane or Ethyl acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector
-
Mobile phase solvents: Acetonitrile, Water, Acetic Acid (HPLC grade)
-
Authentic standards (e.g., 15(S)-HETE, 12(S)-HETE)
Procedure:
-
Reaction Quenching & Extraction:
-
Stop the enzymatic reaction by acidifying the mixture to pH ~3.5-4.0 with dilute acid (e.g., formic or acetic acid).
-
Extract the lipid products by adding 2 volumes of an organic solvent like dichloromethane. Vortex and centrifuge to separate the phases.[3]
-
Collect the organic (lower) phase and repeat the extraction.
-
-
Reduction of Hydroperoxide (Optional but Recommended):
-
Combine the organic extracts and add a reducing agent (e.g., a small excess of TPP) to convert the unstable this compound to the more stable 15(S)-HETE. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
-
Sample Cleanup:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Redissolve the lipid residue in a small volume of a suitable solvent. For further purification, use a C18 SPE cartridge.
-
-
HPLC Analysis:
-
Redissolve the final, dried sample in the HPLC mobile phase (e.g., 50:50 acetonitrile/water).
-
Inject the sample onto the RP-C18 column.
-
Elute the products using an appropriate mobile phase gradient. A typical gradient might be acetonitrile/water/acetic acid (e.g., starting at 50/50/0.01 v/v/v).[26]
-
Monitor the elution profile with a UV detector set at 235 nm (for HETEs).
-
Identify and quantify the products by comparing their retention times and peak areas to those of authentic standards.[24]
-
References
- 1. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the arachidonic acid binding site of human 15-lipoxygenase. Molecular modeling and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Can Linoleic Acid Be the Preferential Substrate of the Enzyme 15-Lipoxygenase-1? A QM/MM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ALOX15 - Wikipedia [en.wikipedia.org]
- 16. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Creating lipoxygenases with new positional specificities by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural basis for lipoxygenase specificity. Conversion of the human leukocyte 5-lipoxygenase to a 15-lipoxygenating enzyme species by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 22. researchgate.net [researchgate.net]
- 23. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HPLC method for determination of lipoxygenase positional specific products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of leukotrienes, lipoxins, and monooxygenated metabolites of arachidonic acid by reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of 15(S)-Hydroperoxyeicosatetraenoic Acid in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a highly reactive and short-lived lipid mediator derived from arachidonic acid via the 15-lipoxygenase (15-LOX) pathway.[1] While its downstream metabolite, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), has been more extensively studied, this compound itself plays a crucial and often dichotomous role in the inflammatory process. This technical guide provides an in-depth exploration of the biological functions of this compound in inflammation, detailing its biosynthesis, metabolism, and multifaceted effects on key inflammatory processes. We present quantitative data from various experimental models, detailed methodologies for key assays, and visual representations of its signaling pathways to offer a comprehensive resource for researchers in inflammation and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving a coordinated network of cells, signaling molecules, and lipid mediators. Among these, the eicosanoids, derived from the metabolism of arachidonic acid, are critical regulators of both the initiation and resolution of inflammation. This compound emerges as a pivotal intermediate in the 15-lipoxygenase pathway, demonstrating a complex functional profile that encompasses both pro- and anti-inflammatory activities. Its biological effects are context-dependent, varying with cell type, concentration, and the local inflammatory milieu. Understanding the nuanced roles of this compound is essential for the development of targeted therapeutics for a range of inflammatory diseases, including asthma, arthritis, and cardiovascular conditions.
Biosynthesis and Metabolism of this compound
This compound is synthesized from arachidonic acid primarily by the action of 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2).[1] This enzymatic reaction introduces a hydroperoxy group at the 15th carbon position of the arachidonic acid backbone.
Once formed, this compound is rapidly metabolized through several key pathways:
-
Reduction to 15(S)-HETE: The most common fate of this compound is its rapid reduction to the more stable alcohol, 15(S)-HETE, by cellular peroxidases.[1]
-
Conversion to Lipoxins: this compound can serve as a substrate for 5-lipoxygenase (5-LOX), leading to the production of lipoxins, which are specialized pro-resolving mediators with potent anti-inflammatory properties.[2][3] This transcellular biosynthesis often involves the transfer of intermediates between different cell types, such as leukocytes and platelets.
-
Formation of Eoxins: In eosinophils, this compound can be converted to eoxin C4, a potent chemoattractant for these cells.[4]
-
Induction of Ferroptosis: this compound can induce a form of iron-dependent programmed cell death known as ferroptosis, particularly in macrophages.[5][6]
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - FR [thermofisher.com]
The Dual-Faceted Role of 15(S)-HpETE in Apoptosis: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the complex mechanisms by which 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a key metabolite of arachidonic acid, modulates apoptosis. This guide synthesizes current research to elucidate the signaling pathways, quantitative effects, and experimental methodologies related to the pro- and anti-apoptotic actions of this lipid peroxide.
This compound, an intermediate in the 15-lipoxygenase (15-LOX) pathway, and its more stable derivative, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), are emerging as critical regulators of programmed cell death. Their influence on apoptosis is highly context-dependent, varying with cell type, concentration, and the surrounding molecular environment. This guide provides a detailed exploration of these nuances, supported by quantitative data and established experimental protocols.
Quantitative Insights into this compound-Mediated Apoptosis
The pro-apoptotic efficacy of this compound and its metabolite 15(S)-HETE has been quantified in various cancer cell lines. The following table summarizes key data on their concentration-dependent effects on cell viability and apoptosis induction.
| Cell Line | Compound | IC50 Value (µM) | Incubation Time (hours) | Key Observations |
| Jurkat (Human T-cell leukemia) | This compound | 10 | 3 | Induced apoptosis via the Fas-mediated death pathway.[1] |
| Jurkat (Human T-cell leukemia) | 15(S)-HETE | 40 | 6 | Induced apoptosis via the Fas-mediated death pathway.[1] |
| K-562 (Chronic Myelogenous Leukemia) | This compound | 10 | 3 | Mediated caspase-dependent apoptosis through reactive oxygen species (ROS).[2][3] |
| K-562 (Chronic Myelogenous Leukemia) | 15(S)-HETE | 40 | 6 | Showed 50% inhibition of cell growth.[2][3] |
Signaling Pathways of this compound in Apoptosis
The apoptotic actions of this compound are orchestrated through a complex network of signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn can trigger both extrinsic and intrinsic apoptotic cascades.
Pro-Apoptotic Signaling Pathway
In several cancer cell lines, this compound at micromolar concentrations initiates a pro-apoptotic cascade.[4] This process often begins with the generation of ROS, leading to the activation of the Fas-mediated death pathway.[1] This involves the upregulation of Fas ligand (FasL) and the Fas-associated death domain (FADD), culminating in the activation of caspase-8.[1] Activated caspase-8 then cleaves Bid into tBid, which translocates to the mitochondria, inducing mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[1][5] This cascade ultimately leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase-1 (PARP-1), and DNA fragmentation, hallmark features of apoptosis.[1]
Anti-Apoptotic Signaling Pathway
Conversely, in other cellular contexts, particularly in non-cancerous cells like pulmonary arterial smooth muscle cells (PASMCs), 15(S)-HETE has been shown to exert anti-apoptotic effects.[6] This protective role is often mediated through the activation of survival pathways such as the PI3K/Akt pathway. Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and a decrease in the expression of FasL. Furthermore, 15(S)-HETE can upregulate the expression of anti-apoptotic proteins like Bcl-2 and heat shock protein 90 (HSP90), and increase the production of inducible nitric oxide synthase (iNOS), all of which contribute to the suppression of apoptosis.[6][7][8]
Experimental Protocols for Studying this compound-Induced Apoptosis
To facilitate further research in this area, this guide provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This assay is fundamental for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.
Protocol:
-
Cell Lysis: Following treatment with this compound, lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.
-
Substrate Addition: Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[8][9]
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against Bcl-2 family proteins (e.g., Bcl-2, Bax, Bad).
Protocol:
-
Protein Extraction: Prepare cell lysates as described for the caspase-3 activity assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[10][11][12]
Experimental Workflow for Investigating this compound-Induced Apoptosis
The following diagram illustrates a logical workflow for a comprehensive investigation into the apoptotic effects of this compound.
This technical guide provides a solid foundation for understanding the intricate role of this compound in apoptosis. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for the scientific community to advance research in this critical area of cell biology and drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scispace.com [scispace.com]
- 5. Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 9. mpbio.com [mpbio.com]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. edspace.american.edu [edspace.american.edu]
- 12. researchgate.net [researchgate.net]
Cellular Sources of 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE) Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. It plays a crucial role in a variety of physiological and pathological processes, including inflammation, airway hyperresponsiveness, and cell differentiation. Understanding the cellular origins and regulatory pathways of 15(S)-HETE production is paramount for the development of novel therapeutics targeting diseases in which this eicosanoid is implicated. This technical guide provides a comprehensive overview of the primary cellular sources of 15(S)-HETE, the enzymatic pathways responsible for its synthesis, detailed experimental protocols for its study, and a summary of quantitative data to facilitate comparative analysis.
Core Concepts: The 15-Lipoxygenase Pathway
The principal enzymatic route for 15(S)-HETE synthesis is the 15-lipoxygenase (15-LOX) pathway. This pathway involves the stereospecific insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This unstable intermediate is then rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE. The key enzymes in this process are 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2).
Primary Cellular Sources of 15(S)-HETE
A variety of cell types are capable of producing 15(S)-HETE, with expression and activity of 15-LOX enzymes varying significantly among them. The primary cellular sources include:
-
Epithelial Cells: Airway epithelial cells are a major source of 15(S)-HETE in the human respiratory system.[1][2][3] The expression of 15-LOX-1 in these cells is potently induced by Th2 cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13).[4]
-
Eosinophils: These granulocytes are prominent sources of 15-LOX-1 and, consequently, are major producers of 15(S)-HETE, particularly in the context of allergic inflammation.[5]
-
Reticulocytes: Immature red blood cells are known to express high levels of 15-LOX-1.[6]
-
Macrophages: While basal expression may be low, macrophages can be induced to express 15-LOX and produce 15(S)-HETE, especially after stimulation with cytokines like IL-4.[7]
-
Neutrophils: While neutrophils are not considered a primary source of 15(S)-HETE, some studies have shown that they can produce small amounts, and their production may be enhanced upon migration into tissues.[5][7][8]
Quantitative Analysis of 15(S)-HETE Production
The following tables summarize quantitative data on 15(S)-HETE production from various cellular sources under different stimulatory conditions.
Table 1: 15(S)-HETE Production by Human Bronchial Epithelial Cells
| Stimulus | Concentration | 15(S)-HETE Produced (ng / 10^6 cells) | Reference |
| Arachidonic Acid | 30 µM | 258 ± 76 | [9] |
| Acetylcholine | 1 µM - 1 mM | Approx. 2- to 10-fold less than Arachidonic Acid | [9] |
| Bradykinin | 10⁻¹⁰ to 10⁻⁶ M | Approx. 2- to 10-fold less than Arachidonic Acid | [9] |
| Phorbol Myristate Acetate (PMA) | 10⁻⁹ to 10⁻⁷ M | Approx. 2- to 10-fold less than Arachidonic Acid | [9] |
Table 2: 15(S)-HETE Production by Eosinophils and Reticulocytes
| Cell Type | Stimulus | Concentration | 15(S)-HETE Produced | Reference |
| Human Eosinophils | Exogenous Arachidonic Acid | 100 µM | 1111 ± 380 ng / 10^6 cells | [5] |
| Rabbit Reticulocytes | Calcium Ionophore A23187 | 0.16 to 4.0 µg/ml | 8 - 14 ng/ml | [6] |
Table 3: 15-HETE in Macrophages and Neutrophils
| Cell Type | Condition | Measured Parameter | Finding | Reference |
| Human Macrophages (from induced sputum) | Chronic Bronchitis | 15-LO mRNA expression | >83% of 15-LO mRNA positive cells | [7] |
| Human Neutrophils (highly purified) | Comparison with Eosinophils | 15-HETE formation | Negligible (300-fold less than eosinophils) | [5] |
| RAW 264.7 Macrophages | LPS-stimulated | Treatment with 15(S)-HETE | Altered gene expression in lipid metabolism | [10] |
Signaling Pathways Regulating 15-LOX Expression
The expression of 15-LOX enzymes, particularly 15-LOX-1, is tightly regulated by specific signaling pathways, most notably those initiated by Th2 cytokines.
IL-4/IL-13 Signaling Pathway
The induction of 15-LOX-1 expression in epithelial cells and monocytes is primarily driven by IL-4 and IL-13. This signaling cascade is initiated by the binding of these cytokines to their respective receptors, which share the IL-4Rα chain. This leads to the activation of the Janus kinase (JAK) family members, JAK1 and Tyk2, which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 dimerizes, translocates to the nucleus, and binds to specific response elements in the promoter region of the ALOX15 gene (the gene encoding 15-LOX-1), thereby initiating transcription.
IL-4/IL-13 signaling pathway leading to 15-LOX-1 expression.
Other Regulatory Mechanisms
-
PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that can be activated by 15(S)-HETE. There is evidence of a complex interplay where 15-LOX-2 and PPARγ can physically associate, potentially enhancing the receptor's response to its ligand.[11] However, 15-LOX-1 metabolites can also down-regulate PPARγ activity via the MAPK signaling pathway.[12]
-
Epigenetic Regulation: The expression of the ALOX15 gene is also controlled by epigenetic mechanisms. Hypermethylation of CpG islands in the promoter region of the gene is associated with transcriptional repression, while demethylation is a prerequisite for its transactivation.[4][13] Histone modifications, such as H3 lysine (B10760008) 4 methylation, also play a critical role in regulating chromatin accessibility and gene expression.[1][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate 15(S)-HETE production and 15-LOX activity.
Protocol 1: Spectrophotometric Assay for 15-Lipoxygenase Activity
This assay measures the activity of 15-LOX by detecting the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.
Materials:
-
15-Lipoxygenase enzyme (e.g., from soybean or recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Solution (250 µM): Prepare a stock solution of the fatty acid in ethanol. Dilute the stock solution in borate buffer to the final working concentration. Prepare fresh daily.
-
Enzyme Solution: Dissolve the 15-LOX enzyme in cold borate buffer to a suitable stock concentration. Just before the assay, dilute the stock to the desired working concentration. Keep the enzyme solution on ice.
-
-
Assay:
-
Set the spectrophotometer to read absorbance at 234 nm at a constant temperature (e.g., 25°C).
-
Blank: Use a cuvette containing the reaction buffer (and DMSO if applicable) to zero the spectrophotometer.
-
Reaction: In a quartz cuvette, add the enzyme solution. To initiate the reaction, add the substrate solution and mix quickly.
-
Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of the conjugated diene product (ε₂₃₄ = 23,000 M⁻¹cm⁻¹).
-
Experimental workflow for the spectrophotometric 15-LOX activity assay.
Protocol 2: Quantification of 15(S)-HETE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 15(S)-HETE in biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Internal standard (e.g., 15(S)-HETE-d8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), acetonitrile, water, formic acid (LC-MS grade)
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standard to the sample.
-
Perform lipid extraction using a suitable method (e.g., liquid-liquid extraction or protein precipitation followed by SPE).
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the lipids with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).
-
Detect and quantify 15(S)-HETE and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of 15(S)-HETE.
-
Determine the concentration of 15(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Experimental workflow for the quantification of 15(S)-HETE by LC-MS/MS.
Protocol 3: Radioimmunoassay (RIA) for 15-HETE
RIA is a competitive binding assay that can be used for the sensitive quantification of 15-HETE.
Materials:
-
Anti-15-HETE antibody
-
Radiolabeled 15-HETE (e.g., [³H]-15-HETE)
-
Unlabeled 15-HETE standard
-
Assay buffer
-
Separation agent (e.g., charcoal, second antibody)
-
Scintillation counter and vials
Procedure:
-
Assay Setup:
-
Prepare a standard curve by serially diluting the unlabeled 15-HETE standard.
-
In assay tubes, add a fixed amount of anti-15-HETE antibody and radiolabeled 15-HETE.
-
Add either the standard dilutions or the unknown samples to the respective tubes.
-
-
Incubation:
-
Incubate the tubes to allow for competitive binding between the labeled and unlabeled 15-HETE for the antibody.
-
-
Separation:
-
Add a separation agent to separate the antibody-bound 15-HETE from the free 15-HETE.
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
-
Counting:
-
Carefully decant the supernatant.
-
Measure the radioactivity in the pellet using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled 15-HETE as a function of the concentration of the unlabeled standard to generate a standard curve.
-
Determine the concentration of 15-HETE in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Conclusion
The production of 15(S)-HETE is a highly regulated process that is cell-type specific and dependent on the expression and activity of 15-lipoxygenase enzymes. Epithelial cells, eosinophils, reticulocytes, and macrophages are the primary cellular sources of this important lipid mediator. The induction of 15-LOX-1 by Th2 cytokines via the JAK/STAT6 signaling pathway is a key regulatory mechanism. A thorough understanding of these cellular and molecular processes, facilitated by the robust experimental protocols detailed in this guide, is essential for advancing our knowledge of the role of 15(S)-HETE in health and disease and for the development of targeted therapeutic interventions.
References
- 1. Transcriptional Regulation of 15-Lipoxygenase Expression by Histone H3 Lysine 4 Methylation/Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predominant generation of 15-lipoxygenase metabolites of arachidonic acid by epithelial cells from human trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of 15-lipoxygenase expression by promoter methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 15-hydroxyeicosatetraenoic acid by purified human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme association with PPARgamma: evidence of a new role for 15-lipoxygenase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15-lipoxygenase-1 metabolites down-regulate peroxisome proliferator-activated receptor gamma via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epigenetic regulation of 15-lipoxygenase-1 expression in human chondrocytes by promoter methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional Regulation of 15-Lipoxygenase Expression by Histone H3 Lysine 4 Methylation/Demethylation | PLOS One [journals.plos.org]
The Discovery and Initial Characterization of 15(S)-Hydroperoxyeicosatetraenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a pivotal intermediate in the metabolism of arachidonic acid via the 15-lipoxygenase (15-LOX) pathway. Its discovery was a significant milestone in understanding the role of lipid peroxides in cellular signaling and inflammation. This technical guide provides a comprehensive overview of the seminal findings related to the discovery and initial characterization of this compound, detailing the enzymatic synthesis, purification, and analytical methodologies. Furthermore, it outlines the key signaling pathways in which this compound participates, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction
The metabolism of arachidonic acid gives rise to a diverse array of bioactive lipid mediators, collectively known as eicosanoids. Among these, the hydroperoxy derivatives generated by lipoxygenase enzymes have garnered significant attention for their potent biological activities. This compound is the primary product of the action of 15-lipoxygenase (predominantly 15-LOX-1) on arachidonic acid.[1] It is a highly reactive and short-lived intermediate that is rapidly converted to its more stable corresponding alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), or further metabolized to other signaling molecules.[1] The initial identification and characterization of this compound were crucial in elucidating the 15-LOX pathway and its implications in various physiological and pathological processes, including inflammation, angiogenesis, and apoptosis.[2][3]
Discovery and Enzymatic Synthesis
The discovery of this compound is intrinsically linked to the study of lipoxygenase enzymes. Early investigations in the 1970s by Hamberg and Samuelsson laid the groundwork for understanding the enzymatic oxygenation of polyunsaturated fatty acids. Their work on soybean lipoxygenase provided a model system for the biosynthesis of hydroperoxy fatty acids. Concurrently, studies on mammalian tissues, such as rabbit reticulocytes, revealed the presence of a 15-lipoxygenase activity capable of converting arachidonic acid into a hydroperoxy derivative, which was subsequently identified as this compound.
Enzymatic Synthesis of this compound using Soybean Lipoxygenase
Soybean lipoxygenase (SLO) remains a widely used and commercially available enzyme for the in vitro synthesis of this compound due to its high catalytic efficiency and stereospecificity.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from arachidonic acid using soybean lipoxygenase.
-
Materials:
-
Soybean Lipoxygenase (Type I-B, from Glycine max)
-
Arachidonic Acid (≥98% purity)
-
0.2 M Borate (B1201080) Buffer (pH 9.0)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas supply
-
-
Procedure:
-
Substrate Preparation: Prepare a stock solution of arachidonic acid (e.g., 10 mg/mL) in ethanol.
-
Reaction Mixture: In a glass reaction vessel, add 0.2 M borate buffer (pH 9.0). The final volume will depend on the desired scale.
-
Enzyme Addition: Dissolve soybean lipoxygenase in the borate buffer to a final concentration of approximately 200-400 U/mL.[4] Keep the enzyme solution on ice.
-
Initiation of Reaction: While stirring the buffered enzyme solution at room temperature, add the arachidonic acid stock solution dropwise to a final concentration of 100-250 µM.[4]
-
Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring. The formation of the conjugated diene in this compound can be monitored by spectrophotometry at 234 nm.
-
Reaction Termination and Extraction: Stop the reaction by acidifying the mixture to pH 3.5 with 1 M HCl. Extract the lipids twice with two volumes of diethyl ether.
-
Purification: Pool the organic phases and evaporate the solvent under a stream of nitrogen. Purify the this compound from the residue using solid-phase extraction. Elute with a solvent of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate.
-
Physicochemical and Spectroscopic Characterization
The initial characterization of this compound relied on a combination of chromatographic and spectroscopic techniques to determine its structure and stereochemistry.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₄ | |
| Molecular Weight | 336.47 g/mol | |
| UV Absorbance Maximum (λmax) | 234-236 nm (in ethanol) | [5] |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | [6] |
| Stereochemistry | S-configuration at carbon 15 | |
| Geometric Isomers | 5Z, 8Z, 11Z, 13E | [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The presence of a conjugated diene system in the this compound molecule, formed during the lipoxygenase reaction, results in a characteristic strong absorbance in the UV spectrum.
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Instrumentation: UV-Vis Spectrophotometer
-
Solvent: Ethanol
-
Procedure:
-
Dissolve a purified sample of this compound in ethanol.
-
Use a quartz cuvette to measure the absorbance spectrum from 200 to 300 nm.
-
The characteristic absorbance maximum (λmax) should be observed at approximately 234-236 nm.[5]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for the purification and analysis of this compound. Both normal-phase and reverse-phase chromatography can be employed.
Experimental Protocol: HPLC Analysis of this compound
-
System: HPLC with a UV detector set at 234 nm.
-
Normal-Phase HPLC:
-
Column: Silica column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A non-polar solvent system such as hexane:isopropanol:acetic acid (e.g., 1000:15:1 v/v/v).[7]
-
Flow Rate: 1 mL/min
-
-
Reverse-Phase HPLC:
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: 1 mL/min
-
Mass Spectrometry (MS)
Mass spectrometry provides definitive structural information, including molecular weight and fragmentation patterns, which are crucial for the unambiguous identification of this compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Negative ESI-MS | 335.2 [M-H]⁻ | 319.2 [M-H-O]⁻, 301.2 [M-H-H₂O₂]⁻, 219.2, 175.2, 113.1 |
Note: Fragmentation patterns can vary depending on the instrument and collision energy.
Signaling Pathways and Biological Roles
This compound is a transient but critical node in several signaling pathways. Its biological effects are mediated either directly or through its conversion to other bioactive lipids.
Conversion to 15(S)-HETE
The most prominent metabolic fate of this compound is its rapid reduction to 15(S)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases (GPXs).[8] 15(S)-HETE is a more stable signaling molecule with its own distinct biological activities.
Caption: Biosynthesis of this compound and its conversion to 15(S)-HETE.
Precursor to Lipoxins and Eoxins
This compound serves as a substrate for other lipoxygenases (e.g., 5-LOX) in transcellular biosynthetic pathways to produce specialized pro-resolving mediators (SPMs) like lipoxins, which are key regulators of inflammation resolution.[9] It is also a precursor to eoxins, another class of inflammatory mediators.
Caption: this compound as a precursor to lipoxins and eoxins.
Conclusion
The discovery and initial characterization of this compound were pivotal in shaping our current understanding of lipid mediator biosynthesis and function. As the primary product of the 15-lipoxygenase pathway, it stands at a crucial metabolic crossroads, leading to the formation of a variety of signaling molecules with profound effects on cellular and physiological processes. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the multifaceted roles of this compound and the broader implications of the 15-lipoxygenase pathway in health and disease. Continued exploration in this area holds significant promise for the development of novel therapeutic strategies targeting inflammatory and proliferative disorders.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 9. mdpi.com [mdpi.com]
The Dual Nature of a Lipid Mediator: A Technical Guide to the Stereochemistry and Biological Activity of 15(S)-HpETE
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroperoxyeicosatetraenoic acid, or 15(S)-HpETE, is a highly reactive and stereospecific lipid hydroperoxide derived from arachidonic acid. As a primary product of the 15-lipoxygenase (15-LOX) pathway, it serves as a critical node in a complex network of bioactive lipid signaling. Although transient in nature, this compound and its downstream metabolites exhibit a wide array of biological activities, ranging from the regulation of inflammation and angiogenesis to the induction of cell death, making the 15-LOX pathway a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the stereochemistry, biosynthesis, and multifaceted biological roles of this compound, complemented by detailed experimental protocols and structured quantitative data to support further research and drug development efforts.
Stereochemistry and Biosynthesis of this compound
The biological activity of 15-hydroperoxyeicosatetraenoic acid is intrinsically linked to its stereochemistry. The "(S)" designation in this compound refers to the specific spatial arrangement of the hydroperoxy group at the 15th carbon position of the eicosanoid backbone. This stereoisomer is predominantly synthesized through the action of 15-lipoxygenase enzymes.[1]
The 15-Lipoxygenase Pathway
The primary route for this compound synthesis involves the enzymatic oxygenation of arachidonic acid by 15-lipoxygenases (15-LOX), particularly 15-LOX-1 and 15-LOX-2.[2][3] These enzymes catalyze the stereospecific insertion of molecular oxygen at the C-15 position of arachidonic acid.[4] 15-LOX-1 can also produce a small amount of 12-HpETE, whereas 15-LOX-2 is highly specific for the production of this compound.[5]
The expression of 15-LOX-1 is often induced by type 2 cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13), particularly in epithelial cells.[2] In contrast, the 15(R)-HpETE stereoisomer can be produced by aspirin-acetylated cyclooxygenase-2 (COX-2).[1] Non-enzymatic auto-oxidation of arachidonic acid can also lead to the formation of a racemic mixture of 15(R)- and this compound.[1]
Metabolism of this compound
This compound is a highly unstable intermediate that is rapidly converted to other bioactive lipids.[1] The primary metabolic fates of this compound include:
-
Reduction to 15(S)-HETE: The most common fate of this compound is its rapid reduction to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), by cellular peroxidases such as glutathione (B108866) peroxidases.[1][3][6]
-
Formation of Lipoxins and Eoxins: this compound is a key precursor in the biosynthesis of specialized pro-resolving mediators (SPMs) like lipoxins, as well as pro-inflammatory mediators known as eoxins.[1][7]
-
Conversion to 14,15-Leukotriene A4: this compound can be further metabolized to 14,15-leukotriene A4.[8]
-
Formation of 15-oxo-ETE: this compound can be converted to 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1]
Biological Activity of this compound
The biological effects of this compound are often pleiotropic and can be context-dependent. It can act directly or through its more stable metabolite, 15(S)-HETE, to influence a range of cellular processes.
Inflammation
The 15-LOX pathway and its products are deeply implicated in inflammatory processes. While some of its downstream metabolites, like lipoxins, are pro-resolving, 15(S)-HETE has been shown to promote inflammation in certain contexts. For instance, 15-(S)-HETE can increase the degradation of IκBα and promote the nuclear translocation of the NF-κB subunit, a key pro-inflammatory transcription factor.[7]
Angiogenesis
One of the most striking features of the 15-LOX pathway is the opposing effects of its primary product and its reduced metabolite on angiogenesis. Studies have demonstrated that this compound is anti-angiogenic, while 15(S)-HETE is pro-angiogenic.[9][10] This duality highlights the critical role of the cellular redox state in determining the ultimate biological outcome.
Cancer
The role of the 15-LOX pathway in cancer is complex and appears to be tumor-type specific. This compound and 15(S)-HETE have been shown to inhibit the growth of chronic myelogenous leukemia K-562 cells by inducing apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[1][11] In contrast, in some cancers, 15(S)-HETE can promote cell proliferation and migration by activating the STAT3 signaling pathway.[12] Furthermore, 15(S)-HETE can act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), which can lead to growth inhibition in certain cancer cell lines.[1]
Other Biological Activities
-
Apoptosis: this compound can induce apoptosis in various cell types, including vascular smooth muscle cells and chronic myeloid leukemia cells.[13] This is often mediated by the generation of reactive oxygen species and is associated with the release of cytochrome c and activation of caspase-3.[11]
-
Cell Adhesion: this compound can affect the expression of cell adhesion molecules, which are crucial for the adhesion of leukocytes to the vascular endothelium during inflammation.
Quantitative Data on the Biological Activity of this compound
The following tables summarize key quantitative data from the literature on the biological effects of this compound and its related metabolites.
| Cell Line | Compound | Effect | IC50 Value | Time | Reference |
| K-562 (Chronic Myeloid Leukemia) | 15-(S)-HPETE | Growth Inhibition | 10 µM | 3 hours | [11] |
| K-562 (Chronic Myeloid Leukemia) | 15-(S)-HETE | Growth Inhibition | 40 µM | 6 hours | [11] |
Table 1: Anti-proliferative Effects of 15-LOX Metabolites. This table presents the half-maximal inhibitory concentration (IC50) values for the growth inhibitory effects of 15-(S)-HPETE and 15-(S)-HETE on the K-562 human chronic myeloid leukemia cell line.
| Cell Type | Treatment | Marker | Regulation | Fold/Percent Change | Reference |
| HUVECs | This compound | E-selectin | Down-regulation | <35% | [9][10] |
| HUVECs | This compound | VEGF | Down-regulation | <90% | [9][10] |
| HUVECs | This compound | CD31 | Down-regulation | <50% | [9][10] |
| HUVECs | 15(S)-HETE | CD31 | Up-regulation | - | [9][10] |
| HUVECs | 15(S)-HETE | E-selectin | Up-regulation | - | [9][10] |
| HUVECs | 15(S)-HETE | VEGF | Up-regulation | - | [9][10] |
Table 2: Regulation of Angiogenesis Markers by 15-LOX Metabolites. This table summarizes the effects of this compound and 15(S)-HETE on the expression of key angiogenesis markers in Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from arachidonic acid using soybean 15-lipoxygenase.
Materials:
-
Arachidonic acid (25–50 µM)
-
Soybean 15-lipoxygenase
-
50 mM Sodium borate (B1201080) buffer (pH 9.0)
-
Solid-phase extraction (SPE) cartridges
-
Organic solvents (e.g., methanol (B129727), ethyl acetate)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing arachidonic acid in 50 mM sodium borate buffer (pH 9.0).
-
Initiate the reaction by adding soybean 15-lipoxygenase.
-
Incubate the reaction for 30 minutes at room temperature.[14]
-
Stop the reaction and extract the lipid products using a suitable method, such as solid-phase extraction.
-
Purify the this compound using HPLC.[14]
Quantification of 15(S)-HETE by LC-MS/MS
This protocol outlines a highly sensitive and specific method for quantifying 15(S)-HETE, the stable reduction product of this compound, in biological samples.[2]
Materials:
-
Biological sample (cell or tissue lysate)
-
Internal standard (e.g., deuterated 15-HETE)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Homogenize the biological sample in a suitable buffer and add the internal standard.
-
Lipid Extraction: Perform lipid extraction using a method like the Bligh-Dyer extraction.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove impurities.
-
Elute the HETEs with a higher concentration of an organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.[2]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the HETE isomers using a C18 reversed-phase column with a suitable mobile phase gradient.[2]
-
-
Data Analysis: Construct a standard curve using known concentrations of 15(S)-HETE and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.[2]
Cell Viability and Apoptosis Assays
This protocol describes how to assess the effects of this compound on cancer cell viability and apoptosis.
Materials:
-
Cancer cell line (e.g., K-562)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in multi-well plates to allow for logarithmic growth.
-
Prepare dilutions of this compound in serum-free media to the desired final concentrations.
-
Treat the cells with this compound or a vehicle control and incubate for the desired time points.[12]
-
-
MTT Assay for Cell Viability:
-
Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.[12]
-
-
Apoptosis Assay:
-
Stain the treated cells with Annexin V and Propidium Iodide according to the kit manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 15-Lipoxygenase-2 deficiency induces foam cell formation that can be restored by salidroside through the inhibition of arachidonic acid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 7. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. escholarship.org [escholarship.org]
15(S)-HpETE: A Critical Branch Point in Eicosanoid Metabolism Leading to Pro-Resolving Lipoxins and Pro-Inflammatory Eoxins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) stands as a pivotal intermediate in the complex network of arachidonic acid metabolism. Produced through the action of 15-lipoxygenase (15-LOX), this hydroperoxy fatty acid is not merely a transient species but a critical precursor to two distinct families of lipid mediators with often opposing biological activities: the anti-inflammatory and pro-resolving lipoxins, and the pro-inflammatory eoxins. Understanding the enzymatic control and cellular context that dictates the fate of this compound is paramount for the development of novel therapeutic strategies targeting a range of inflammatory diseases, including asthma, cardiovascular disease, and cancer. This technical guide provides a comprehensive overview of the biosynthesis of lipoxins and eoxins from this compound, detailing the enzymatic pathways, quantitative data, and key experimental methodologies.
Biosynthesis of Lipoxins from this compound
Lipoxins are specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. The biosynthesis of lipoxins from this compound is a prime example of transcellular metabolism, where intermediates are shuttled between different cell types to complete the synthetic pathway. The primary enzymes involved are 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).
The 15-LOX-5-LOX Pathway for Lipoxin A₄ (LXA₄) and Lipoxin B₄ (LXB₄)
In mucosal tissues such as the respiratory tract, epithelial cells and monocyte-macrophages can be stimulated to produce this compound via the 15-LOX-1 enzyme.[1] This intermediate can then be transferred to neighboring polymorphonuclear leukocytes (PMNs), which are rich in 5-LOX.[1] Within the PMN, 5-LOX acts on this compound to generate lipoxins.[2][3] Specifically, 5-LOX can introduce a hydroperoxyl group at the C5 position, leading to the formation of 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5,15-diHpETE), which is a key precursor to both LXA₄ and LXB₄.[4] While 5-LOX does not directly react with exogenously supplied 5,15-diHpETE, it can produce LXA₄ when 15-HpETE is the substrate, suggesting an intracellular channeling of the di-hydroperoxy intermediate.[1][4][5][6][7]
The Role of 12-Lipoxygenase in Lipoxin Biosynthesis
Platelets, which express 12-LOX, can also participate in the transcellular biosynthesis of lipoxins. Leukocytes can generate and release leukotriene A₄ (LTA₄), which can be taken up by platelets and converted by 12-LOX into LXA₄ and LXB₄.[2] Furthermore, both 12-LOX and 15-LOX-1 can act on the intermediate 5,15-diHpETE to specifically form LXB₄.[1][4][5][6][7]
Quantitative Data on Lipoxin Formation
While precise kinetic parameters for the direct conversion of this compound by 5-LOX and 12-LOX are not extensively documented, studies on the intermediate 5,15-diHpETE provide valuable insights into the efficiency of these pathways.
| Enzyme | Substrate | Product | kcat (s⁻¹) | kcat/KM (µM⁻¹s⁻¹) | Reference |
| Human Platelet 12-LOX | 5,15-diHpETE | LXB₄ | 0.17 | 0.011 | [5] |
| Human Reticulocyte 15-LOX-1 | 5,15-diHpETE | LXB₄ | 4.6 | 0.21 | [5] |
These data indicate that 15-LOX-1 is significantly more efficient than 12-LOX in converting 5,15-diHpETE to LXB₄.[5]
Biosynthesis of Eoxins from this compound
In contrast to the pro-resolving lipoxins, eoxins are potent pro-inflammatory mediators, particularly implicated in allergic inflammation. The biosynthesis of eoxins is predominantly carried out by eosinophils and mast cells, which are rich in 15-LOX-1.[2][8]
The key steps in eoxin biosynthesis are:
-
Formation of 14,15-Leukotriene A₄ (EXA₄): this compound undergoes dehydration to form the unstable epoxide intermediate, 14,15-leukotriene A₄ (14,15-LTA₄), also known as eoxin A₄ (EXA₄).[9] It is suggested that the intrinsic 12-lipoxygenase activity of 15-LOX-1 may catalyze this conversion.[8][10]
-
Formation of Eoxin C₄ (EXC₄): EXA₄ is then conjugated with glutathione (B108866) (GSH) by the action of leukotriene C₄ synthase (LTC₄S) or other glutathione S-transferases to form 14,15-leukotriene C₄ (14,15-LTC₄), or eoxin C₄ (EXC₄).[11]
-
Metabolism to Eoxin D₄ (EXD₄) and Eoxin E₄ (EXE₄): EXC₄ can be further metabolized by cell surface enzymes. Gamma-glutamyl transpeptidase (γ-GT) removes the glutamic acid residue to form eoxin D₄ (EXD₄), and a dipeptidase can then cleave the glycine (B1666218) residue to yield eoxin E₄ (EXE₄).[11]
Quantitative Data on Eoxin Formation
Quantitative data on the kinetics of the eoxin pathway are limited. However, studies have quantified the production of eoxins from stimulated eosinophils.
| Cell Type | Stimulus | Product | Amount (pmol/10⁶ cells) | Reference |
| Human Eosinophils | Arachidonic Acid (10 µM) | EXC₄ | 32 - 74 | [8] |
Incubation of eosinophils with exogenous arachidonic acid favors the production of EXC₄, while stimulation with a calcium ionophore leads to the exclusive formation of the classical leukotriene, LTC₄.[2][8][10]
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
A common method for generating this compound for experimental use involves the enzymatic reaction of arachidonic acid with soybean lipoxygenase (SLO), which has 15-lipoxygenase activity.
Materials:
-
Arachidonic acid
-
Soybean lipoxygenase (Type I-B)
-
Sodium borate (B1201080) buffer (pH 8.5)
-
Hexane
-
Isopropanol
-
Acetic acid
-
Solid Phase Extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Enzymatic Reaction: Dissolve arachidonic acid in methanol and add it to a sodium borate buffer (pH 8.5) at 20°C. Initiate the reaction by adding soybean lipoxygenase. The optimal conditions are approximately 9 g/L arachidonic acid and 54.4 U/mL soybean lipoxygenase.[12]
-
Reaction Termination: After approximately 25 minutes, terminate the reaction by adding two volumes of ice-cold methanol.
-
Solid Phase Extraction: Acidify the reaction mixture to pH ~3.5 with dilute acetic acid. Apply the mixture to a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities. Elute the lipid mediators with methanol.
-
HPLC Purification: Concentrate the methanol eluate under a stream of nitrogen. Purify this compound from the crude extract using a straight-phase HPLC system with a mobile phase of hexane:isopropanol:acetic acid (e.g., 1000:15:1, v/v/v).[13] Monitor the elution profile at 235 nm, the characteristic absorbance maximum for the conjugated diene of HpETEs.
-
Purity Assessment: The purity of the collected this compound can be assessed by re-injection onto the HPLC system and by chiral phase HPLC to determine the enantiomeric excess.[14][15]
Transcellular Biosynthesis of Lipoxins in Neutrophils
This protocol describes the induction of lipoxin biosynthesis in isolated human neutrophils by providing exogenous 15-HETE (the reduced form of this compound, which is readily taken up by cells and re-oxidized intracellularly).
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
15(S)-HETE
-
Calcium ionophore A23187
-
Methanol
-
Internal standards (e.g., deuterated lipoxins)
-
LC-MS/MS system
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Resuspend the purified neutrophils in HBSS. Pre-incubate the cells with 15(S)-HETE (e.g., 1-10 µM) for a short period (e.g., 15 seconds) at 37°C.[16] Stimulate the cells with calcium ionophore A23187 (e.g., 1-5 µM) for 5-15 minutes.
-
Sample Preparation: Terminate the incubation by adding two volumes of ice-cold methanol containing deuterated internal standards. Centrifuge to pellet the cell debris.
-
Lipid Extraction: Perform solid-phase extraction of the supernatant as described in the previous protocol.
-
LC-MS/MS Analysis: Analyze the extracted lipids using a reverse-phase LC-MS/MS system to identify and quantify LXA₄ and LXB₄.
Eoxin Biosynthesis in Human Eosinophils
This protocol outlines the procedure for stimulating eoxin production in isolated human eosinophils.
Materials:
-
Human peripheral blood from eosinophilic donors
-
Anti-CD16 immunomagnetic beads
-
Phosphate-buffered saline (PBS)
-
Arachidonic acid
-
Methanol
-
Internal standards (e.g., deuterated eoxins)
-
LC-MS/MS system
Protocol:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood using negative selection with anti-CD16 immunomagnetic beads to deplete neutrophils.
-
Cell Stimulation: Resuspend the purified eosinophils in PBS. Stimulate the cells with arachidonic acid (e.g., 10 µM) for 5 minutes at 37°C.[8][10]
-
Sample Preparation: Terminate the reaction by adding three volumes of methanol containing deuterated internal standards.
-
Lipid Extraction and Analysis: Process the samples for lipid extraction and LC-MS/MS analysis as described for lipoxins, with specific transitions for the eoxins of interest (EXC₄, EXD₄, EXE₄).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general experimental workflow for studying these lipid mediators.
Caption: Transcellular biosynthesis of lipoxins from this compound.
Caption: Biosynthesis pathway of eoxins from this compound.
Caption: General experimental workflow for lipid mediator analysis.
Conclusion
This compound is a critical precursor molecule whose metabolic fate is tightly regulated by the cellular context and the enzymatic machinery present. The conversion of this compound into either pro-resolving lipoxins or pro-inflammatory eoxins highlights the delicate balance in the inflammatory response. For researchers and drug development professionals, targeting the enzymes that control the flux of this compound down these divergent pathways represents a promising avenue for the development of novel therapeutics. A thorough understanding of the quantitative aspects and the application of robust experimental protocols, as outlined in this guide, are essential for advancing our knowledge and harnessing the therapeutic potential of these potent lipid mediators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - 5S,15SâDihydroperoxyeicosatetraenoic Acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5âLipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenaseâ1 - Biochemistry - Figshare [figshare.com]
- 5. 5 S,15 S-Dihydroperoxyeicosatetraenoic Acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5 S,15 S-Dihydroperoxyeicosatetraenoic Acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1. [escholarship.org]
- 7. 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a lipoxygenase mechanism in the biosynthesis of epoxide and dihydroxy leukotrienes from 15(S)-hydroperoxyicosatetraenoic acid by human platelets and porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
The Double-Edged Sword: An In-depth Technical Guide to the Role of 15(S)-HpETE in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroperoxyeicosatetraenoic acid, or 15(S)-HpETE, is a highly reactive lipid hydroperoxide derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1] As a transient and pivotal intermediate in the biosynthesis of various bioactive lipid mediators, this compound stands at a critical juncture between cellular signaling and oxidative damage. This technical guide provides a comprehensive overview of the multifaceted role of this compound in oxidative stress, detailing its biosynthesis, its impact on cellular physiology and pathology, and the experimental methodologies used to investigate its functions.
Core Concepts: Biosynthesis and Metabolism of this compound
The generation of this compound is primarily catalyzed by 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2), which introduce molecular oxygen into arachidonic acid.[1] This enzymatic reaction is a key step in the 15-LOX pathway, a major route for the metabolism of polyunsaturated fatty acids.
Once formed, this compound is rapidly metabolized through several pathways:
-
Reduction to 15(S)-HETE: The most common fate of this compound is its reduction to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a reaction catalyzed by glutathione (B108866) peroxidases (GPXs), including GPX1, GPX2, and GPX4.[2] 15(S)-HETE is a signaling molecule in its own right, with often opposing biological activities to its precursor.
-
Formation of Leukotrienes: this compound can be further converted to the unstable epoxide, 14,15-leukotriene A4 (14,15-LTA4), which is then hydrolyzed to various dihydroxy acids.[3]
-
Formation of Oxo-ETEs: this compound can be converted to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) by cytochrome P450 enzymes.[4]
The Role of this compound in Oxidative Stress and Cellular Damage
This compound is a potent mediator of oxidative stress due to its reactive hydroperoxide group. Its accumulation can lead to a cascade of detrimental cellular events:
-
Lipid Peroxidation: As a lipid hydroperoxide, this compound can initiate and propagate lipid peroxidation chain reactions, leading to widespread damage to cellular membranes and compromising their integrity and function.
-
Induction of Ferroptosis: this compound is a key signaling molecule in ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[5] Specifically, 15-HpETE esterified into phosphatidylethanolamine (B1630911) (15-HpETE-PE) is a critical death signal in this process.[6][7]
-
Mitochondrial Dysfunction: this compound can directly damage mitochondria, leading to the release of pro-apoptotic factors and the generation of further reactive oxygen species (ROS).[8]
-
Endothelial Cell Injury: this compound has been shown to cause severe, dose-dependent injury to endothelial cells, leading to cell detachment and lysis.[9]
Signaling Pathways Involving this compound in Oxidative Stress
The biological effects of this compound are mediated through its interaction with and modulation of several key signaling pathways.
Caption: Signaling pathway of this compound in oxidative stress.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data regarding the biological effects of this compound from various studies.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Compound | IC50 Value (µM) | Incubation Time (h) | Reference |
| K-562 (Chronic Myeloid Leukemia) | This compound | 10 | 3 | [10] |
| K-562 (Chronic Myeloid Leukemia) | 15(S)-HETE | 40 | 6 | [10] |
Table 2: Effects of this compound on Angiogenesis Markers in HUVECs
| Marker | Treatment | Effect | Magnitude of Change | Reference |
| E-selectin | This compound | Down-regulation | <35% of control | [11][12] |
| VEGF | This compound | Down-regulation | <90% of control | [11][12] |
| CD31 | This compound | Down-regulation | <50% of control | [11][12] |
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of this compound
This protocol describes the synthesis of this compound from arachidonic acid using soybean lipoxygenase, a commonly used enzyme for this purpose.[13][14]
Materials:
-
Arachidonic acid
-
Soybean lipoxygenase (Type I-B)
-
0.2 M Borate (B1201080) buffer (pH 9.0)
-
Ethanol
-
Sodium borohydride (B1222165) or stannous chloride (for reduction to 15(S)-HETE if desired)
-
2 M Hydrochloric acid
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
In a reaction vessel, combine the borate buffer and the arachidonic acid solution to the desired final concentration (e.g., 9 g/L).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the soybean lipoxygenase solution.
-
Incubate the mixture at 20°C for 25 minutes with gentle stirring.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by acidifying the mixture to pH 3.5 with 2 M HCl.
-
Extract the lipid products with an equal volume of organic solvent twice.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification by HPLC:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Inject the sample onto the HPLC system and collect the fraction corresponding to this compound.
-
Caption: Experimental workflow for this compound synthesis.
Protocol 2: Measurement of this compound-Induced Intracellular ROS Production
This protocol outlines a common method to measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8]
Materials:
-
Cultured cells of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (in DMSO)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Loading with DCFH-DA:
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in PBS) for 30 minutes at 37°C in the dark.
-
-
Treatment with this compound:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentration of this compound.
-
Incubate for the desired time period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize and quantify using a fluorescence microscope.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Protocol 3: Assessment of Mitochondrial Dysfunction
This protocol provides a general framework for assessing mitochondrial dysfunction induced by this compound, focusing on mitochondrial membrane potential.[15][16][17][18][19]
Materials:
-
Cultured cells
-
This compound stock solution
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRM, or TMRE)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Staining with Fluorescent Dye:
-
Wash the cells with PBS.
-
Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
-
Analysis:
-
JC-1: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
-
TMRM/TMRE: These are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
-
Quantification: Analyze the fluorescence using a fluorescence microscope or a flow cytometer to quantify the percentage of cells with depolarized mitochondria.
Conclusion
This compound is a potent and pleiotropic lipid mediator that plays a central role in the induction and propagation of oxidative stress. Its ability to initiate lipid peroxidation, trigger ferroptosis, and induce mitochondrial dysfunction underscores its significance in a variety of pathological conditions, including inflammatory diseases, cardiovascular disorders, and cancer. A thorough understanding of the biochemical pathways and cellular effects of this compound, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies aimed at mitigating oxidative damage and its pathological consequences. Further research into the intricate signaling networks governed by this compound will undoubtedly unveil new targets for intervention in a wide range of human diseases.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 3. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strikingly High Activity of 15-Lipoxygenase Towards Di-Polyunsaturated Arachidonoyl/Adrenoyl-Phosphatidylethanolamines Generates Peroxidation Signals of Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 10. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Reduction of 15(S)-HpETE to 15(S)-HETE: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) to its corresponding hydroxyl derivative, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), represents a critical step in the 15-lipoxygenase (15-LOX) pathway. This enzymatic reduction is not merely a detoxification process but a pivotal point in the biosynthesis of a potent lipid mediator, 15(S)-HETE, which is implicated in a myriad of physiological and pathological processes including inflammation, angiogenesis, and cellular signaling. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound to 15(S)-HETE, detailing the key enzymes involved, their kinetic parameters where available, and robust experimental protocols for the measurement of this conversion. Furthermore, this document illustrates the relevant signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding and further investigation into this crucial biochemical transformation.
Introduction
The 15-lipoxygenase (15-LOX) pathway is a key enzymatic cascade that metabolizes arachidonic acid into a variety of bioactive lipids. The initial product of 15-LOX-1 and 15-LOX-2 activity on arachidonic acid is this compound.[1] This hydroperoxy fatty acid is a highly reactive and short-lived intermediate that is rapidly converted to the more stable 15(S)-HETE.[1] This conversion is a reduction reaction catalyzed by a variety of peroxidases, with glutathione (B108866) peroxidases (GPXs) playing a central role. 15(S)-HETE is a biologically active molecule that has been shown to modulate a range of cellular responses, making the enzymatic process of its formation a subject of intense research interest.[1][2]
Enzymology of the Conversion
The reduction of the hydroperoxy group of this compound to a hydroxyl group is a critical step in the biosynthesis of 15(S)-HETE. This reaction is primarily catalyzed by peroxidases, which utilize a reducing co-substrate to facilitate the conversion.
Key Enzymes Involved
Several enzymes have been identified to catalyze the reduction of this compound to 15(S)-HETE. The most prominent among these are the glutathione peroxidases.
-
Glutathione Peroxidases (GPXs): This family of enzymes, particularly GPX1, GPX2, and GPX4, are known to reduce a wide range of hydroperoxides, including lipid hydroperoxides like this compound, using glutathione (GSH) as the reducing agent.[3] The reaction mechanism involves the oxidation of GSH to glutathione disulfide (GSSG).
-
Other Peroxidases: The peroxidase activity of other enzymes, such as cyclooxygenases (COXs), can also contribute to the reduction of this compound.[4]
Quantitative Enzyme Kinetics
While the enzymatic conversion of this compound to 15(S)-HETE is a well-established reaction, specific Michaelis-Menten constants (Km and Vmax) for the primary enzymes with this compound as a substrate are not extensively documented in publicly available literature. However, kinetic data for related reactions provide valuable insights into the efficiency of this conversion. The data presented below is for the peroxidase activity of prostaglandin (B15479496) H synthase (PGHS), a cyclooxygenase, with 15-HpETE. It is important to note that this data reflects the formation of an enzyme intermediate and not the direct production of 15(S)-HETE.
| Enzyme | Substrate | Parameter | Value | Reference |
| Prostaglandin H Synthase-1 (PGHS-1) | 15-HpETE | Second-order rate constant (k1) for Intermediate I formation | 2.3 x 107 M-1s-1 | |
| Prostaglandin H Synthase-2 (PGHS-2) | 15-HpETE | Second-order rate constant (k1) for Intermediate I formation | 2.5 x 107 M-1s-1 |
Signaling Pathways and Metabolic Fate
The product of the enzymatic conversion, 15(S)-HETE, is not an inert metabolite but a signaling molecule that can influence various cellular processes. It is also a substrate for further enzymatic conversions, leading to a diverse array of bioactive lipids.
Signaling Pathways of 15(S)-HETE
15(S)-HETE has been shown to exert its effects through various signaling pathways, often by interacting with specific receptors or by modulating the activity of intracellular signaling proteins.
Metabolic Fate of 15(S)-HETE
15(S)-HETE can be further metabolized by other enzymes, leading to the formation of other bioactive lipids such as 15-oxo-ETE and lipoxins.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic conversion of this compound to 15(S)-HETE.
In Vitro Assay for this compound to 15(S)-HETE Conversion
This protocol describes an in vitro assay to measure the enzymatic reduction of this compound to 15(S)-HETE using a purified or recombinant peroxidase.
Materials:
-
Purified or recombinant glutathione peroxidase (e.g., GPX1, GPX2, or GPX4)
-
This compound substrate
-
Reduced glutathione (GSH)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Reaction tubes
-
Incubator or water bath
-
Quenching solution (e.g., methanol (B129727) with an internal standard)
-
LC-MS/MS system for product quantification
Procedure:
-
Reaction Setup: In a reaction tube, prepare a reaction mixture containing phosphate buffer, a known concentration of the peroxidase enzyme, and GSH.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of the this compound substrate to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a quenching solution.
-
Product Quantification: Analyze the reaction mixture using LC-MS/MS to quantify the amount of 15(S)-HETE formed.
Quantification of 15(S)-HETE by LC-MS/MS
This protocol outlines the steps for the sensitive and specific quantification of 15(S)-HETE in biological samples or in vitro reaction mixtures.[1]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
15(S)-HETE standard for calibration curve
-
Deuterated 15(S)-HETE (15(S)-HETE-d8) as an internal standard
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
For biological samples, perform a lipid extraction (e.g., Bligh-Dyer method).
-
For in vitro reaction mixtures, proceed directly to SPE.
-
Add the internal standard (15(S)-HETE-d8) to the sample.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the 15(S)-HETE with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes on the C18 column using a gradient elution with mobile phases A and B.
-
Detect and quantify 15(S)-HETE and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a standard curve using the 15(S)-HETE standard.
-
Calculate the concentration of 15(S)-HETE in the sample based on the peak area ratio of the analyte to the internal standard.
-
Glutathione Peroxidase Activity Assay (Coupled Enzyme Assay)
This protocol describes a general method for measuring the activity of glutathione peroxidase, which can be adapted to use lipid hydroperoxides as substrates.
Materials:
-
Glutathione peroxidase (sample or standard)
-
Glutathione reductase
-
Reduced glutathione (GSH)
-
NADPH
-
Hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or a specific lipid hydroperoxide)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, GSH, glutathione reductase, and NADPH.
-
Enzyme Addition: Add the glutathione peroxidase-containing sample to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the hydroperoxide substrate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.
Conclusion
The enzymatic conversion of this compound to 15(S)-HETE is a fundamental reaction in lipid biochemistry with significant implications for cellular signaling and the inflammatory response. This technical guide has provided an in-depth overview of the enzymes involved, the metabolic context of this conversion, and detailed experimental protocols to facilitate further research in this area. While specific kinetic data for the direct reduction of this compound by glutathione peroxidases remains an area for further investigation, the methodologies presented here provide a solid foundation for researchers to explore the intricacies of this important enzymatic reaction and its role in health and disease. The continued study of this pathway holds promise for the development of novel therapeutic strategies targeting a range of inflammatory and proliferative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 4. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HpETE) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a critical bioactive lipid mediator derived from the oxygenation of arachidonic acid by the 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[1] As a hydroperoxide, this compound is a key precursor to the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and other downstream metabolites involved in a variety of physiological and pathological processes.[2] Notably, this compound exhibits distinct biological activities, including the induction of apoptosis and anti-angiogenic effects, which are often contrary to the actions of 15(S)-HETE.[3][4] Given its significant and sometimes opposing biological roles, the accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its specific contributions to health and disease.
However, the inherent instability of the hydroperoxide group makes the direct detection of this compound challenging, as it is rapidly reduced to 15(S)-HETE within cells by peroxidases.[2] This application note provides a detailed protocol for the sensitive and specific quantification of this compound using LC-MS/MS, with a focus on sample preparation techniques designed to minimize its degradation and ensure accurate measurement.
Signaling and Metabolic Pathway
The metabolic fate and signaling functions of this compound are complex. It can be rapidly reduced to 15(S)-HETE or further metabolized to other bioactive lipids. The distinct biological effects of this compound underscore the importance of its direct measurement.
Caption: Biosynthesis and metabolic fate of this compound.
Experimental Workflow
The successful quantification of this compound by LC-MS/MS relies on a carefully executed workflow that minimizes analyte degradation from sample collection through to data acquisition.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) with Stabilization
This protocol is designed for the extraction of this compound from biological fluids such as plasma, serum, or cell culture media, with steps to minimize its reduction to 15(S)-HETE.
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
Antioxidant solution (e.g., 0.2% BHT in methanol)
-
Internal Standard (IS) solution (e.g., 15(S)-HETE-d8, as a stable analog for extraction efficiency monitoring)
-
10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)
-
Hexane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the biological sample into a clean glass test tube.
-
Immediately add 10 µL of the antioxidant solution to prevent auto-oxidation.
-
Add 10 µL of the internal standard mixture.[1]
-
Add 1.0 mL of the 10% v/v acetic acid solution in water/2-propanol/hexane.[1]
-
Briefly vortex the mixture.[1]
-
Add 2.0 mL of Hexane.[1]
-
Cap the tube and vortex for 3 minutes.[1]
-
Centrifuge the sample at 2000 x g for 5 minutes at room temperature.[1]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.[1]
-
Elute the analytes with 1 mL of methanol.[1]
-
Dry the eluate under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% acetic acid in water |
| Mobile Phase B | 0.1% acetic acid in acetonitrile:methanol (90:10 v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Gradient | Optimized for separation of this compound and 15(S)-HETE |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Ion Spray Voltage | -4000 to -4500 V |
| Source Temperature | 350 °C to 525 °C |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Collision Gas (CAD) | High |
Quantitative Data
The following table summarizes the key mass spectrometry parameters for the detection of this compound and its related compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 335.2 | 113.0 |
| 15(S)-HETE | 319.2 | 179.1 |
| 15(S)-HETE-d8 (IS) | 327.2 | 184.1 |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Conclusion
This application note provides a comprehensive protocol for the challenging task of quantifying the unstable lipid mediator this compound using LC-MS/MS. By implementing careful sample handling with the inclusion of antioxidants and a robust SPE cleanup, it is possible to achieve sensitive and specific detection. The distinct biological roles of this compound compared to its more stable metabolite 15(S)-HETE make its direct quantification essential for advancing research in inflammation, angiogenesis, and drug development. The provided methodologies and workflows offer a solid foundation for researchers to accurately measure this important signaling molecule.
References
Quantification of 15(S)-HETE in Cell Culture Supernatants: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid, primarily through the action of the 15-lipoxygenase (15-LOX) enzyme.[1] This eicosanoid plays a crucial role in a variety of physiological and pathological processes, including the regulation of inflammation, cell proliferation and migration, angiogenesis, and apoptosis.[2][3] Dysregulation of 15(S)-HETE levels has been implicated in several diseases, such as asthma and atherosclerosis.[1] Given its significance as a signaling molecule, accurate quantification of 15(S)-HETE in biological samples, such as cell culture supernatants, is essential for research and drug development.[2]
This application note provides detailed protocols for two common methods for the quantification of 15(S)-HETE: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Methods for Quantification
Two primary methods are widely used for the quantification of 15(S)-HETE in cell culture supernatants:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is based on the principle of competitive binding.[1] Free 15(S)-HETE in the sample competes with a fixed amount of labeled 15(S)-HETE for a limited number of binding sites on a specific antibody.[1] The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of 15(S)-HETE in the sample.[1] ELISA is a sensitive and specific method suitable for quantifying 15(S)-HETE in various biological matrices.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of 15(S)-HETE.[4] It involves the separation of the analyte by liquid chromatography followed by detection and quantification using mass spectrometry.[4] LC-MS/MS is considered a gold-standard method due to its high accuracy and ability to distinguish between different HETE isomers.[4][5]
Data Presentation
The following tables summarize key quantitative data for the two primary methods of 15(S)-HETE quantification.
Table 1: Comparison of ELISA and LC-MS/MS for 15(S)-HETE Quantification
| Parameter | ELISA | LC-MS/MS |
| Principle | Competitive Immunoassay[6] | Chromatographic Separation and Mass Detection[4] |
| Specificity | High, but potential for cross-reactivity[7] | Very High, can distinguish isomers[8] |
| Sensitivity | High (pg/mL to ng/mL range)[7] | Very High (pg/mL range)[9] |
| Throughput | High (96-well plate format)[10] | Lower, sample by sample analysis[11] |
| Cost | Relatively low | High |
| Expertise | Moderate | High |
Table 2: Typical Performance Characteristics of a 15(S)-HETE ELISA Kit
| Parameter | Typical Value |
| Assay Range | 0.156 - 10 ng/mL[6] |
| Sensitivity | ~0.1 nmol/L[7] |
| Intra-assay Precision (CV%) | < 10%[1] |
| Inter-assay Precision (CV%) | < 15%[1] |
Table 3: Typical Parameters for LC-MS/MS Quantification of 15(S)-HETE
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | < 0.09 ng/ml[12] |
| Linear Dynamic Range | 0.2 to 500 ng/mL[11] |
| Internal Standard | 15(S)-HETE-d8[2][12] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[11] |
| SRM Transition | m/z 319.0 → 114.7/154.8[11] |
Experimental Protocols
Protocol 1: Quantification of 15(S)-HETE using ELISA
This protocol outlines the general steps for a competitive ELISA. Specific details may vary depending on the commercial kit used.
Materials:
-
15(S)-HETE ELISA Kit (containing pre-coated microplate, standards, tracer, antibody, wash buffer, substrate, and stop solution)[10]
-
Cell culture supernatant samples
-
Microplate reader capable of measuring absorbance at 405-450 nm[1]
-
Pipettes and tips
-
Absorbent paper
Procedure:
-
Sample Preparation:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Assay Procedure:
-
Add a specific volume of standards and samples to the appropriate wells of the microplate.[1]
-
Add the 15(S)-HETE tracer (e.g., AChE or HRP conjugate) to each well.[1]
-
Add the specific polyclonal antibody to each well.[1]
-
Incubate the plate at room temperature or 37°C for the time specified in the kit manual.[1]
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.[13]
-
Add the substrate solution to each well and incubate in the dark.[1]
-
Add the stop solution to terminate the reaction.[13]
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (typically 405-450 nm).[1]
-
Average the duplicate readings for each standard and sample.[1]
-
Subtract the average blank optical density (OD) from all other readings.[1]
-
Plot the standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often used.[1]
-
Use the regression equation from the standard curve to calculate the concentration of 15(S)-HETE in each sample.[1]
-
Multiply the calculated concentration by any dilution factor used.[1]
-
Protocol 2: Quantification of 15(S)-HETE using LC-MS/MS
This protocol provides a general workflow for LC-MS/MS analysis. Specific parameters may need to be optimized for your instrument.
Materials:
-
Cell culture supernatant samples
-
Internal standard (e.g., 15(S)-HETE-d8)[2]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)[2]
-
HPLC or UHPLC system coupled to a tandem mass spectrometer[2]
-
C18 reversed-phase column[4]
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile, water, acetic acid)[2][11]
-
Nitrogen evaporator[2]
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Pipette a known volume of cell culture supernatant into a glass test tube.[2]
-
Add the internal standard (e.g., 10 µL of 15(S)-HETE-d8).[2]
-
Condition the SPE cartridge with methanol and then water.[4]
-
Load the sample onto the cartridge.[4]
-
Wash the cartridge with a low-percentage organic solvent to remove impurities.[4]
-
Elute the analytes with a higher concentration of organic solvent (e.g., methanol).[2][4]
-
Dry the eluate under a gentle stream of nitrogen.[2]
-
Reconstitute the dried extract in the mobile phase.[4]
-
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI).[11]
-
Scan Type: Selected Reaction Monitoring (SRM).[11]
-
Optimize MS parameters such as ion spray voltage, source temperature, and gas pressures for your specific instrument.[11]
-
SRM Transition for 15(S)-HETE: m/z 319.0 → 114.7 or 154.8.[11]
-
SRM Transition for 15(S)-HETE-d8: m/z 327.0 → 116.7 or 160.8.
-
-
Data Analysis:
Visualization of Pathways and Workflows
Caption: 15(S)-HETE Biosynthesis and Metabolism.
Caption: General workflow for 15(S)-HETE ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admebio.com [admebio.com]
- 7. mybiosource.com [mybiosource.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for In Vitro Angiogenesis Assays Using 15(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) pathway. It has been identified as a potent pro-angiogenic factor, playing a crucial role in the formation of new blood vessels. This document provides detailed application notes and protocols for utilizing 15(S)-HETE in various in vitro angiogenesis assays. These assays are fundamental tools for studying the mechanisms of angiogenesis and for the screening and development of pro- or anti-angiogenic drugs. The protocols provided herein are intended to serve as a comprehensive guide for researchers in the field.
Mechanism of Action: Signaling Pathways
15(S)-HETE has been shown to induce angiogenesis through the activation of several key signaling pathways in endothelial cells. Understanding these pathways is critical for interpreting experimental results and for identifying potential targets for therapeutic intervention.
One of the primary signaling cascades activated by 15(S)-HETE is the PI3K/Akt/mTOR pathway . This pathway is central to cell survival, proliferation, and migration. 15(S)-HETE stimulates the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR), leading to the promotion of angiogenic processes.[1][2] Inhibition of this pathway has been shown to reverse the pro-angiogenic effects of 15(S)-HETE.[1]
Another critical pathway is the Janus kinase 2/signal transducer and activator of transcription 5B (Jak2/STAT5B) pathway. 15(S)-HETE stimulates the tyrosine phosphorylation of Jak2 and STAT5B.[3] This activation leads to the expression of downstream targets such as interleukin-8 (IL-8), a potent angiogenic chemokine.
Furthermore, 15(S)-HETE-induced angiogenesis involves the Src-mediated activation of Early Growth Response-1 (Egr-1) , a transcription factor that drives the expression of Fibroblast Growth Factor-2 (FGF-2).[4] FGF-2 is a well-known angiogenic factor that contributes to endothelial cell migration and tube formation. The activation of STAT3 and subsequent expression of Vascular Endothelial Growth Factor (VEGF) is also a key component of 15(S)-HETE's pro-angiogenic activity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of 15(S)-HETE in in vitro angiogenesis assays.
Table 1: Effect of 15(S)-HETE on Endothelial Cell Migration
| Cell Type | 15(S)-HETE Concentration | Fold Increase in Migration (vs. Control) | Assay Method | Reference |
| HRMVEC | 0.1 µM | ~2-fold | Boyden Chamber | [3] |
| HDMVEC | 0.1 µM | Significant increase | Boyden Chamber | [4] |
Table 2: Effect of 15(S)-HETE on Endothelial Cell Tube Formation
| Cell Type | 15(S)-HETE Concentration | Fold Increase in Tube Formation (vs. Control) | Assay Method | Reference |
| HRMVEC | 0.1 µM | ~2-fold | Matrigel Assay | [3] |
| HDMVEC | 0.1 µM | Significant increase | Matrigel Assay | [2][4] |
| HUVEC | 5 µM | Increased tube-like structures | Matrigel Assay | [5][6] |
Table 3: Time-Dependent Effects of 15(S)-HETE
| Cellular Response | Cell Type | 15(S)-HETE Concentration | Time to Peak Response | Reference |
| Jak2 Phosphorylation | HRMVEC | Not specified | 5 minutes | [3] |
| Egr-1 mRNA Expression | HDMVEC | 0.1 µM | 30 minutes | |
| IL-8 Release | HRMVEC | Not specified | 4 hours | |
| Cell Migration | HDMVEC | 0.1 µM | 6 hours | [4] |
| Tube Formation | HRMVEC | 0.1 µM | 6 hours |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.
Materials:
-
Endothelial cells (e.g., HUVECs, HDMVECs, HRMVECs)
-
Endothelial cell growth medium
-
Basement Membrane Extract (BME), growth factor reduced
-
15(S)-HETE stock solution (in ethanol)
-
24-well or 48-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Preparation of BME-coated plates:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add an appropriate volume of BME to each well of a pre-chilled 24-well or 48-well plate to form a thin layer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation and Seeding:
-
Culture endothelial cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium.
-
On the day of the assay, harvest the cells using trypsin and resuspend them in a serum-free medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
-
Treatment and Incubation:
-
Prepare working solutions of 15(S)-HETE in a serum-free medium. A final concentration range of 0.1 µM to 5 µM is recommended.
-
Prepare a vehicle control containing the same final concentration of ethanol (B145695) as the 15(S)-HETE solutions.
-
Add the cell suspension to the BME-coated wells.
-
Add the 15(S)-HETE working solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for 4 to 18 hours. The optimal incubation time should be determined empirically.
-
-
Quantification:
-
After incubation, visualize the tube-like structures using an inverted microscope.
-
Capture images of several random fields for each well.
-
Quantify angiogenesis by measuring the total tube length, the number of branch points, and the number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of endothelial cells to 15(S)-HETE.
Materials:
-
Endothelial cells
-
Endothelial cell growth medium
-
Boyden chamber apparatus (e.g., Transwell® inserts with 8 µm pores)
-
15(S)-HETE stock solution
-
Staining solution (e.g., DAPI or Crystal Violet)
-
Cotton swabs
Protocol:
-
Chamber Preparation:
-
Prepare a serum-free medium containing the desired concentration of 15(S)-HETE (e.g., 0.1 µM) or vehicle control.
-
Add this medium to the lower chamber of the Boyden apparatus.
-
Place the porous membrane inserts into the wells, ensuring no air bubbles are trapped underneath.
-
-
Cell Preparation and Seeding:
-
Culture and serum-starve endothelial cells as described in the tube formation assay protocol.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 4 to 24 hours. Optimal incubation time should be determined for the specific cell type.
-
-
Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the migrated cells with a suitable stain (e.g., DAPI for nuclear staining or Crystal Violet).
-
Count the number of stained cells in several random fields of view under a microscope. The results are typically expressed as the number of migrated cells per field or as a percentage of the control.
-
Concluding Remarks
The protocols and data presented in these application notes provide a robust framework for investigating the pro-angiogenic effects of 15(S)-HETE. Adherence to these detailed methodologies will enable researchers to obtain reproducible and reliable data, contributing to a deeper understanding of the role of this lipid mediator in angiogenesis and aiding in the development of novel therapeutic strategies. It is recommended that researchers optimize the described protocols for their specific cell types and experimental conditions.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 6. Spectrophotometric assay for the quantitation of cell migration in the Boyden chamber chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chick Chorioallantoic Membrane (CAM) Assay for 15(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis, the formation of new blood vessels. Its accessibility, cost-effectiveness, and rapid turnaround time make it an invaluable tool in various fields, including cancer research, developmental biology, and drug discovery.[1][2][3][4][5][6][7][8][9] This document provides detailed application notes and protocols for utilizing the CAM assay to investigate the angiogenic properties of 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE), a metabolite of arachidonic acid.
15(S)-HETE has been identified as a potent pro-angiogenic factor, playing a crucial role in physiological and pathological neovascularization.[10][11][12] Studies have demonstrated that 15(S)-HETE induces endothelial cell migration, tube formation, and in vivo angiogenesis through the activation of several key signaling pathways, including the PI3K/Akt/mTOR and Jak2/STAT5B pathways.[10][11][13] The CAM assay serves as an effective platform to observe and quantify the angiogenic effects of 15(S)-HETE.
Data Presentation
The following table summarizes the quantitative data from studies evaluating the pro-angiogenic effects of 15(S)-HETE using various angiogenesis assays, including the CAM model.
| Assay Type | Model System | Test Substance | Concentration | Observed Effect | Quantitative Measurement | Reference |
| CAM Assay | Chick Embryo | 15(S)-HETE | 5 µM | Increased vessel density | Increased hemoglobin content | [12][14] |
| In vitro Tube Formation | Human Dermal Microvascular Endothelial Cells (HDMVEC) | 15(S)-HETE | Not Specified | Stimulation of tube formation | Not Specified | [11] |
| In vitro Migration Assay | Human Dermal Microvascular Endothelial Cells (HDMVEC) | 15(S)-HETE | Not Specified | Stimulation of cell migration | Not Specified | [11] |
| Matrigel Plug Assay | In vivo | 15(S)-HETE | Not Specified | Stimulation of angiogenesis | Not Specified | [11] |
| Rat Aortic Ring Assay | Rat Aorta | 15(S)-HETE | Not Specified | Induced sprouting | Not Specified | [12] |
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay Protocol for 15(S)-HETE
This protocol details the in ovo method for assessing the angiogenic potential of 15(S)-HETE.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
15(S)-HETE solution (in a biocompatible solvent like ethanol (B145695), diluted with PBS)
-
Control vehicle (solvent used for 15(S)-HETE, diluted with PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Thermostable sterile filter paper discs or sterile sponges (e.g., Gelfoam)
-
Egg incubator with controlled temperature (37.5°C) and humidity (60-70%)
-
Egg candler
-
Sterile dissecting tools (forceps, scissors)
-
70% ethanol for disinfection
-
Parafilm or sterile adhesive tape
-
Stereomicroscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation:
-
Obtain fertilized chicken eggs and incubate them in a horizontal position at 37.5°C with 60-70% humidity for 3 days.[15] Rotate the eggs periodically.
-
-
Window Cutting (Day 3):
-
Candle the eggs to identify the location of the embryo and major blood vessels.
-
Clean the eggshell with 70% ethanol.
-
Create a small hole at the blunt end of the egg over the air sac.
-
Carefully create a small window (approximately 1 cm²) in the eggshell over an area with developing blood vessels, avoiding damage to the underlying membrane. This can be done using a small rotary tool or by scoring the shell and removing the piece with sterile forceps.[2]
-
Seal the window with sterile parafilm or adhesive tape and return the eggs to the incubator.
-
-
Sample Application (Day 7-8):
-
Prepare sterile filter paper discs or cut small pieces of sterile sponge.
-
On the day of application, carefully open the sealed window.
-
Saturate a sterile disc/sponge with the desired concentration of 15(S)-HETE solution. A typical concentration used is 5 µM.[14]
-
For the control group, saturate a separate disc/sponge with the vehicle control.
-
Gently place the saturated disc/sponge directly onto the CAM in a region with fine blood vessels.
-
Reseal the window and return the eggs to the incubator.
-
-
Observation and Data Collection (Day 10-12):
-
After 2-4 days of incubation with the test substance, carefully open the window.
-
Observe the area around the disc/sponge under a stereomicroscope. Angiogenesis is characterized by the formation of new blood vessels radiating from the application site in a "spoke-wheel" pattern.[16]
-
Capture high-resolution images of the CAM for quantitative analysis.
-
-
Quantitative Analysis:
-
Vessel Density/Branching Points: Use image analysis software to quantify the number of blood vessel branch points or the total length of blood vessels within a defined area around the disc/sponge.[1][5]
-
Hemoglobin Content: As an alternative or complementary method, the area of the CAM treated with 15(S)-HETE can be excised, and the hemoglobin content can be measured spectrophotometrically as an indicator of vascular density.[14][16]
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the angiogenic response between the 15(S)-HETE treated group and the control group.
-
Signaling Pathways and Experimental Workflow Visualization
Signaling Pathways of 15(S)-HETE-Induced Angiogenesis
The following diagrams illustrate the key signaling pathways activated by 15(S)-HETE that lead to angiogenesis.
Caption: PI3K/Akt/mTOR signaling pathway in 15(S)-HETE-induced angiogenesis.
Caption: Jak2/STAT5B signaling pathway in 15(S)-HETE-induced angiogenesis.
Caption: Src-Rac1-MEK1-JNK1 signaling in 15(S)-HETE-induced angiogenesis.
Experimental Workflow for CAM Assay
The following diagram outlines the key steps in performing the CAM assay to evaluate the angiogenic effects of 15(S)-HETE.
Caption: Experimental workflow for the CAM assay of 15(S)-HETE.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Chick Chorioallantoic Membrane as an in vivo Model for the Study of Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative assays for the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 15(S)-HETE Effects Using the Rat Aortic Ring Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the rat aortic ring assay for the assessment of the pro-angiogenic effects of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This ex vivo model is a critical tool that bridges the gap between in vitro cell culture and in vivo animal studies for investigating angiogenesis, the formation of new blood vessels.
Introduction to the Rat Aortic Ring Assay
The rat aortic ring assay is a robust and widely used ex vivo model to study the complex multicellular process of angiogenesis.[1] In this assay, cross-sectional segments of the thoracic aorta are cultured in a three-dimensional extracellular matrix, such as collagen or Matrigel.[1] This environment allows for the spontaneous or induced outgrowth of new microvessels from the aortic explant, a process often referred to as "sprouting."[1] This model effectively recapitulates key stages of angiogenesis, including endothelial cell migration, proliferation, and tube formation, making it an ideal platform to evaluate the pro- or anti-angiogenic potential of various compounds.[1]
15(S)-HETE, a metabolite of arachidonic acid formed via the 15-lipoxygenase pathway, has been identified as a modulator of angiogenesis.[2] Understanding its effects is crucial for research in areas such as inflammation, wound healing, and cancer biology.
Experimental Protocols
This section details the step-by-step methodology for conducting the rat aortic ring assay to investigate the effects of 15(S)-HETE.
Materials and Equipment
-
Animals: Male Sprague-Dawley rats (8-10 weeks old)
-
Aseptic Equipment: Laminar flow hood, sterile surgical instruments (scissors, forceps, scalpels)
-
Culture Reagents:
-
Culture Medium: Opti-MEM or Medium 199 (M199) supplemented with 2.5% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Extracellular Matrix: Rat tail collagen type I or Matrigel
-
-
Test Compound: 15(S)-HETE, dissolved in a suitable vehicle (e.g., ethanol)
-
Positive Control: Vascular Endothelial Growth Factor (VEGF)
-
Culture Plates: 24-well or 48-well tissue culture plates
-
Incubator: 37°C, 5% CO2, humidified incubator
-
Microscope: Inverted phase-contrast microscope with imaging capabilities
-
Image Analysis Software: ImageJ or similar software for quantification
Experimental Workflow Diagram
Caption: Experimental workflow for the rat aortic ring assay.
Step-by-Step Protocol
-
Aortic Ring Preparation:
-
Euthanize an 8-10 week old male Sprague-Dawley rat via an approved method.
-
Under sterile conditions, open the thoracic cavity and carefully excise the thoracic aorta.
-
Place the aorta in a petri dish containing cold, sterile PBS.
-
Meticulously remove any surrounding adipose and connective tissue from the aorta using fine sterile forceps and scissors.
-
Once clean, transfer the aorta to a fresh dish with cold, sterile PBS.
-
Using a sterile scalpel, slice the aorta into 1-2 mm thick rings.
-
-
Embedding Aortic Rings:
-
Pre-chill a 24-well or 48-well plate.
-
Add a layer of neutralized collagen solution or Matrigel to the bottom of each well.
-
Place a single aortic ring in the center of each well.
-
Carefully add another layer of the extracellular matrix over the ring, ensuring it is fully embedded.
-
Polymerize the gel by incubating the plate at 37°C and 5% CO2 for 30-60 minutes.
-
-
Treatment and Incubation:
-
Prepare the treatment media:
-
Vehicle Control: Culture medium with the same concentration of vehicle (e.g., ethanol) used to dissolve 15(S)-HETE.
-
15(S)-HETE Test Groups: Culture medium with varying concentrations of 15(S)-HETE (e.g., 0.1, 1, 10, 100 nM).[1]
-
Positive Control: Culture medium with a known pro-angiogenic factor, such as VEGF (e.g., 10 ng/mL).[1]
-
-
Add the appropriate treatment medium to each well on top of the polymerized gel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
-
Replace the medium with freshly prepared treatment medium every 2-3 days.
-
-
Imaging and Quantification:
-
At the end of the incubation period (e.g., day 7), capture images of the microvessel outgrowth from each aortic ring using a phase-contrast inverted microscope.
-
Quantify the angiogenic response using image analysis software. A common method is to measure the total length of all microvessels sprouting from the aortic ring.[1] Other parameters can include the number of sprouts and the area of outgrowth.
-
The extent of angiogenesis can be expressed as the total sprout length (in mm) per ring or as a percentage relative to the vehicle control.
-
Data Presentation
Quantitative data from the rat aortic ring assay should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of 15(S)-HETE on Microvessel Outgrowth in Rat Aortic Rings
| Treatment Group | Concentration (nM) | Mean Total Sprout Length (mm) ± SEM | % of Vehicle Control |
| Vehicle Control | - | 1.2 ± 0.2 | 100% |
| 15(S)-HETE | 0.1 | 1.8 ± 0.3 | 150% |
| 15(S)-HETE | 1 | 2.5 ± 0.4 | 208% |
| 15(S)-HETE | 10 | 3.1 ± 0.5 | 258% |
| 15(S)-HETE | 100 | 2.8 ± 0.4 | 233% |
| VEGF (Positive Control) | 10 ng/mL | 3.5 ± 0.6 | 292% |
Note: The data presented in this table is representative and compiled from publicly available application notes.[1] Researchers should generate their own data for accurate analysis and interpretation.
Signaling Pathways of 15(S)-HETE in Angiogenesis
15(S)-HETE exerts its pro-angiogenic effects by activating several key intracellular signaling cascades in endothelial cells. The primary pathways involved include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
15(S)-HETE Signaling Pathway Diagram
Caption: Simplified signaling pathway of 15(S)-HETE in angiogenesis.
Description of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: 15(S)-HETE activates the Phosphatidylinositol 3-Kinase (PI3K)-Akt pathway, which in turn activates the mammalian target of rapamycin (B549165) (mTOR).[3][4] This cascade is crucial for promoting cell survival and proliferation, essential steps in the formation of new blood vessels.
-
MAPK Pathway: 15(S)-HETE has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK1/2).[1] This pathway is a key regulator of cell proliferation and migration.[1] Furthermore, 15(S)-HETE can activate Src, a non-receptor tyrosine kinase, which leads to the activation of Rac1 and downstream kinases like MEK1 and JNK1, ultimately activating transcription factors such as ATF-2 and Egr-1. These factors can then promote the expression of pro-angiogenic molecules like Fibroblast Growth Factor-2 (FGF-2).
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade initiated by 15(S)-HETE.[5][6] 15(S)-HETE can induce the phosphorylation and activation of JAK2, which in turn phosphorylates and activates STAT3 and STAT5B.[5][6] Activated STAT3 translocates to the nucleus and promotes the transcription of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[7] Similarly, activated STAT5B can induce the expression of Interleukin-8 (IL-8), another cytokine with pro-angiogenic properties.[5][8]
The convergence of these signaling pathways on the transcription of key pro-angiogenic factors like VEGF, FGF-2, and IL-8 ultimately leads to the cellular responses of endothelial cell migration, proliferation, and tube formation, culminating in angiogenesis.
Conclusion
The rat aortic ring assay is a valuable tool for elucidating the pro-angiogenic effects of 15(S)-HETE. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and quantifiable data. Understanding the intricate signaling pathways activated by 15(S)-HETE provides a molecular basis for its role in angiogenesis and offers potential targets for therapeutic intervention in various pathological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HpETE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a biologically active lipid hydroperoxide derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It serves as a crucial intermediate in the biosynthesis of various signaling molecules, including the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] this compound itself exhibits distinct biological activities and is implicated in various physiological and pathological processes, including inflammation, apoptosis, and angiogenesis.[2][3] Due to its inherent instability, proper handling and storage procedures are critical to ensure its integrity and reliable experimental outcomes. These application notes provide detailed protocols for the handling, storage, and use of this compound in research settings.
Physicochemical Properties and Storage
Proper handling and storage are paramount to maintaining the bioactivity and integrity of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₄ | [4] |
| Molecular Weight | 336.5 g/mol | [4] |
| Appearance | Typically supplied as a solution in ethanol (B145695) | Commercially available |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | N/A |
| Long-term Storage | Store at -80°C as a solution in an organic solvent. | N/A |
| Stability | Stable for at least 2 years when stored at -80°C in an organic solvent. Highly unstable in aqueous solutions and rapidly reduced to 15(S)-HETE in the presence of cells.[1] | N/A |
Safety Precautions
This compound is classified as an irritant and should be handled with care.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any aerosols.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for use in in vitro experiments, such as cell culture-based assays.
Materials:
-
This compound in ethanol (commercially available)
-
Anhydrous ethanol (≥99.5%) or Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated micropipettes
-
Sterile cell culture medium or appropriate aqueous buffer
Procedure:
A. Preparation of a Concentrated Stock Solution (if starting from a solid)
Note: this compound is most commonly supplied as a solution. If a solid form is obtained, the following procedure can be used.
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Prepare a stock solution by dissolving the solid this compound in anhydrous ethanol or DMSO to a desired concentration (e.g., 1-10 mM). Use an amber glass vial to protect the compound from light.
-
Storage: Store the stock solution at -80°C.
B. Preparation of Working Solutions for Cell Culture
It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity. The final solvent concentration should ideally be below 0.5%.
-
Thaw Stock Solution: On ice, thaw the commercially supplied or user-prepared stock solution of this compound in ethanol.
-
Intermediate Dilution (Recommended): To enhance accuracy, prepare an intermediate dilution of the stock solution in sterile cell culture medium or an appropriate buffer. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of cell culture medium).
-
Final Working Solution: Prepare the final working solutions by further diluting the intermediate solution into the final volume of cell culture medium. For instance, to achieve a 1 µM final concentration in 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., ethanol) to the cell culture medium without this compound. This is essential to differentiate the effects of the compound from those of the solvent.
-
Immediate Use: Use the prepared aqueous working solutions immediately. Due to the instability of this compound in aqueous environments, do not store these solutions.
Protocol 2: In Vitro Cell Treatment with this compound
Objective: To treat cultured cells with this compound to study its biological effects.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Prepared this compound working solutions and vehicle control
-
Sterile cell culture medium
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere and grow overnight, or as required by the specific cell line.
-
Aspiration: Gently aspirate the existing culture medium from the cells.
-
Treatment: Add the freshly prepared this compound working solutions of various concentrations to the respective wells. Include wells treated with the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 3 to 24 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., apoptosis, gene expression).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Protocol 3: Analysis of this compound by LC-MS/MS
Objective: To quantify this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standard (e.g., deuterated this compound or a related compound)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)
-
LC-MS/MS system
Procedure:
A. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize cell or tissue samples in a suitable buffer.
-
Internal Standard: Add the internal standard to the homogenate.
-
Lipid Extraction: Perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the lipid extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove impurities.
-
Elution: Elute the eicosanoids, including this compound, with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
B. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the analytes using a suitable reversed-phase column (e.g., C18) with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Perform detection using an electrospray ionization (ESI) source in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor and product ion transitions for this compound and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 335.2 | 113.1 |
Note: These values may need to be optimized depending on the instrument and specific experimental conditions.
C. Data Analysis
-
Standard Curve: Construct a standard curve using known concentrations of a this compound standard.
-
Quantification: Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard, interpolating from the standard curve.
Signaling Pathways and Workflows
This compound Metabolism and Downstream Signaling
This compound is a key node in the 15-lipoxygenase pathway. It is rapidly converted to 15(S)-HETE by cellular peroxidases, but also has intrinsic biological activities.[1]
Caption: Metabolic fate and primary biological activities of this compound.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in various cell types, including endothelial and leukemia cells.[2][6] This process is often mediated by the intrinsic, mitochondria-dependent pathway.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Studying this compound Effects on Cells
A typical workflow for investigating the cellular effects of this compound is outlined below.
Caption: General experimental workflow for investigating this compound's cellular effects.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HpETE) for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a biologically active lipid hydroperoxide derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It serves as a crucial precursor to a variety of signaling molecules involved in inflammation, angiogenesis, and apoptosis.[1][2] In cellular systems, this compound is rapidly reduced to its more stable corresponding alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] The controlled enzymatic synthesis of this compound is essential for in-depth research into its physiological and pathological roles, as well as for the development of novel therapeutic agents targeting eicosanoid signaling pathways. This document provides detailed protocols for the enzymatic synthesis, purification, and characterization of this compound for research purposes.
Biological Significance and Applications
This compound and its downstream metabolites are implicated in a range of biological processes:
-
Inflammation: this compound is a precursor to lipoxins, a class of specialized pro-resolving mediators that play a crucial role in the resolution of inflammation.[3]
-
Angiogenesis: While its downstream product 15(S)-HETE is pro-angiogenic, this compound itself has been shown to exhibit anti-angiogenic properties.[2]
-
Apoptosis: this compound can induce apoptosis in certain cell types, suggesting a role in regulating cell survival and death.[2]
-
Cancer Research: The 15-LOX pathway and its metabolites are being investigated for their roles in cancer development and progression.[2]
Enzymatic Synthesis of this compound
The most common and efficient method for the laboratory-scale synthesis of this compound is the use of soybean lipoxygenase (SLO), a commercially available enzyme that specifically oxygenates arachidonic acid at the C-15 position.[4]
Materials and Reagents
-
Arachidonic acid (≥98% purity)
-
Soybean Lipoxidase (B8822775) (Type I-B, ≥50,000 units/mg solid) (e.g., from Sigma-Aldrich, Thomas Scientific, Neta Scientific)[5][6]
-
0.2 M Borate (B1201080) buffer (pH 9.0)
-
Ethanol (B145695) (ACS grade)
-
Sodium borohydride (B1222165) (for reduction to 15(S)-HETE, optional)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
HPLC grade solvents (Hexane, Ethyl Acetate (B1210297), Methanol (B129727), Acetonitrile, Water, Acetic Acid)
-
Deuterated internal standards for LC-MS/MS (e.g., 15(S)-HETE-d8)
Experimental Protocol: Enzymatic Synthesis
This protocol is optimized for the production of this compound, which can then be purified or reduced to 15(S)-HETE.
-
Substrate Preparation: Prepare a stock solution of arachidonic acid in ethanol.
-
Enzyme Preparation: Prepare a fresh solution of soybean lipoxidase in 0.2 M borate buffer (pH 9.0).
-
Reaction Mixture: In a suitable reaction vessel, combine the borate buffer, the arachidonic acid solution, and any necessary co-solvents (e.g., methanol to 4% v/v can improve substrate solubility).[4]
-
Initiate Reaction: Add the soybean lipoxidase solution to the reaction mixture to initiate the enzymatic conversion.
-
Incubation: Incubate the reaction mixture with gentle agitation.
-
Reaction Quenching: Stop the reaction by acidifying the mixture to pH ~3.5 with a suitable acid (e.g., 2M HCl).[4] This protonates the carboxylic acid group of the product, making it amenable to extraction.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Substrate (Arachidonic Acid) Concentration | 9 g/L | [4] |
| Enzyme (Soybean Lipoxidase) Concentration | 54.4 U/mL | [4] |
| Buffer | 0.2 M Borate Buffer | [4] |
| pH | 8.5 - 9.0 | [4] |
| Temperature | 20°C | [4] |
| Incubation Time | 25 minutes | [4] |
| Co-solvent | 4% Methanol | [4] |
| Expected Molar Conversion Yield | ~99% (to 15-HETE after reduction) | [4] |
| Expected Productivity | ~22.8 g/L/h (for 15-HETE after reduction) | [4] |
Purification of this compound
Due to the inherent instability of the hydroperoxide group, purification should be carried out promptly and at low temperatures where possible.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a rapid method for the initial cleanup and concentration of the synthesized this compound.[4][7][8][9][10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[9]
-
Sample Loading: Load the acidified reaction mixture onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% ethanol in water) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can remove unreacted arachidonic acid.[4]
-
Elution: Elute the this compound from the cartridge using a more non-polar solvent such as ethyl acetate or methanol.[4]
-
Solvent Evaporation: Evaporate the elution solvent under a stream of nitrogen gas to obtain the purified this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
For higher purity, the product can be further purified using normal-phase or reverse-phase HPLC.
Normal-Phase HPLC Conditions
| Parameter | Description |
| Column | Silica-based normal-phase column |
| Mobile Phase | Hexane:Isopropanol:Acetic Acid (e.g., 1000:15:1 v/v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 236 nm |
Reverse-Phase HPLC Conditions
| Parameter | Description |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% Acetic Acid |
| Flow Rate | 0.3 - 1 mL/min |
| Detection | UV at 236 nm |
Characterization and Quantification
UV-Visible Spectroscopy
This compound contains a conjugated diene system that exhibits a characteristic UV absorbance maximum.
-
λmax: 236 nm in ethanol or methanol.[11]
-
Quantification: The concentration of this compound can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar extinction coefficient for hydroperoxides of this type is approximately 23,000-28,000 M⁻¹cm⁻¹.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the identification and quantification of this compound and its metabolites.[3][12][13][14][15]
Sample Preparation for LC-MS/MS
-
Extraction: Perform SPE as described above.
-
Internal Standard: Add a known amount of a deuterated internal standard (e.g., 15(S)-HETE-d8) to the sample prior to extraction for accurate quantification.[12]
-
Reconstitution: After solvent evaporation, reconstitute the sample in the initial mobile phase of the LC method.
LC-MS/MS Parameters
| Parameter | Description |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (for 15-HETE) | m/z 319 -> 175 or m/z 319 -> 219 |
Storage and Stability
This compound is a relatively unstable compound. For long-term storage, it should be dissolved in an organic solvent such as ethanol, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[11] Under these conditions, it can be stable for up to two years.[11]
Visualizing the Workflow and Pathways
Enzymatic Synthesis and Purification Workflow
Caption: Workflow for the enzymatic synthesis and purification of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound and its major metabolites.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. thomassci.com [thomassci.com]
- 6. netascientific.com [netascientific.com]
- 7. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 8. specartridge.com [specartridge.com]
- 9. waters.com [waters.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ferroptosis Induction Using 15(S)-HpETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it is a caspase-independent process characterized by the accumulation of lethal lipid reactive oxygen species (ROS).[3] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancers resistant to conventional therapies.[2]
A key signaling molecule in the execution of ferroptosis is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[4][5] This lipid hydroperoxide is generated from arachidonic acid by the enzyme 15-lipoxygenase (15-LOX), often in a complex with phosphatidylethanolamine (B1630911) binding protein 1 (PEBP1).[4] The accumulation of this compound and subsequent lipid peroxidation leads to overwhelming oxidative stress, culminating in cell membrane damage and death.[6]
These application notes provide a comprehensive guide for the in vitro induction of ferroptosis using this compound. Detailed protocols for cell treatment and various assays to confirm the induction of ferroptosis are included, along with a summary of relevant quantitative data and a depiction of the proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature. This data can be used as a reference for designing experiments and determining appropriate concentrations of this compound.
Table 1: Effective Concentrations of this compound for Inducing Cell Death
| Cell Line | Cell Type | Concentration | Effect | Incubation Time | Citation |
| K-562 | Human chronic myelogenous leukemia | 10 µM | IC50 (50% inhibition of cell growth) | 3 hours | [5] |
| Bovine Aortic Endothelial Cells | Endothelial | 30 µM | ~60% cell death | Not specified | [7] |
| Neonatal Rat Cardiomyocytes | Cardiomyocyte | Not specified | Increased LDH release | Not specified | [4] |
Table 2: Quantitative Analysis of Ferroptosis Markers Induced by this compound
| Cell Line | Marker | Treatment | Result | Citation |
| Neonatal Rat Cardiomyocytes | Lipid Peroxidation | This compound | Increased levels of lipid peroxidation products | [4] |
| K-562 | Reactive Oxygen Species (ROS) | 10 µM this compound | NADPH oxidase-mediated generation of ROS | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound-induced ferroptosis and a general experimental workflow for its in vitro investigation.
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of 15-HPETE on arachidonic acid metabolism in collagen-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alox15/15-HpETE Aggravates Myocardial Ischemia-Reperfusion Injury by Promoting Cardiomyocyte Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 7. Ferroptosis contributes to neuronal death and functional outcome after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 15(S)-HpETE in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroperoxyeicosatetraenoic acid, or 15(S)-HpETE, is a highly reactive lipid hydroperoxide derived from the metabolism of arachidonic acid by 15-lipoxygenase (15-LOX) enzymes, primarily 15-LOX-1 and 15-LOX-2.[1][2] In the cellular environment, this compound is rapidly reduced to its more stable alcohol derivative, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] The 15-LOX pathway and its metabolites play a complex and often contradictory role in cancer biology.[3] Notably, this compound and 15(S)-HETE can exert opposing biological effects, particularly in the context of angiogenesis, a critical process for tumor growth and metastasis.[4][5] While 15(S)-HETE is generally considered pro-angiogenic, its precursor this compound has demonstrated potent anti-angiogenic properties.[1][4] This dual functionality makes the 15-LOX/15(S)-HpETE pathway a compelling area of study for understanding cancer progression and developing novel therapeutic strategies.
These application notes provide an overview of the key signaling pathways, a comparative analysis of experimental models, and detailed protocols for investigating the role of this compound in cancer.
Key Signaling Pathways and Divergent Functions
The biological effects of the 15-LOX pathway are mediated through a complex network of signaling cascades. 15(S)-HETE, the stable metabolite of this compound, has been shown to promote cancer cell proliferation, migration, and angiogenesis by activating pathways such as PI3K/Akt/mTOR and STAT3.[1][6][7] Conversely, this compound can induce apoptosis and inhibit angiogenesis.[4][8] The balance between this compound and 15(S)-HETE levels, and the specific 15-LOX isoform expressed (15-LOX-1 vs. 15-LOX-2), can determine the ultimate cellular response, which appears to be highly context- and tissue-dependent.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Measuring 15(S)-HpETE-Induced Apoptosis by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroperoxyeicosatetraenoic acid, or 15(S)-HpETE, is a biologically active lipid hydroperoxide derived from the enzymatic oxidation of arachidonic acid by 15-lipoxygenase (15-LOX). It serves as a precursor to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and other signaling molecules. Emerging evidence indicates that this compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, including cancer cells and endothelial cells.[1][2] The induction of apoptosis by this compound involves complex signaling pathways that present potential targets for therapeutic intervention in diseases characterized by aberrant cell proliferation or survival.
This application note provides detailed protocols for the quantitative analysis of this compound-induced apoptosis using flow cytometry. The primary methods described are the Annexin V and Propidium Iodide (PI) assay for the differentiation of apoptotic and necrotic cells, and the intracellular staining of activated caspase-3, a key executioner caspase in the apoptotic cascade.
Principle of the Assays
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is excluded by cells with an intact plasma membrane, which includes live and early apoptotic cells. In late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the nucleus. By using both Annexin V and PI, four distinct cell populations can be identified:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Caspase-3 is a critical executioner caspase that, once activated, cleaves a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[3] Flow cytometry can be used to detect the activated form of caspase-3 within individual cells using specific antibodies, providing a more direct measure of the apoptotic signaling cascade.
Signaling Pathway of this compound-Induced Apoptosis
This compound-induced apoptosis is a multifaceted process involving the modulation of several key signaling molecules. The pathway often involves the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[4] Key molecular events include the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the modulation of Bcl-2 family proteins.[5] Specifically, this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.
Caption: this compound apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol details the steps for inducing apoptosis with this compound and subsequent analysis by flow cytometry using Annexin V and PI staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 20 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (medium with the same concentration of the solvent as the this compound treated cells).
-
Incubate the cells for the desired time points.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Adherent cells: Aspirate the medium (collecting it in a conical tube to include floating apoptotic cells), wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine with the collected supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing and Staining:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Carefully discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up appropriate forward and side scatter gates to exclude debris.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 2: Measurement of Activated Caspase-3 by Flow Cytometry
This protocol describes the intracellular detection of activated caspase-3.
Materials:
-
Cells treated with this compound (as in Protocol 1)
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
Anti-active Caspase-3 antibody (conjugated to a fluorochrome, e.g., PE or Alexa Fluor 647)
-
Isotype control antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells as described in Protocol 1 (steps 2 and 3a).
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells once with 1 mL of PBS and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells once with 1 mL of PBS containing 1% BSA and centrifuge.
-
Resuspend the permeabilized cells in 100 µL of PBS containing 1% BSA.
-
Add the anti-active Caspase-3 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with 1 mL of PBS containing 1% BSA.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells positive for active caspase-3 compared to the isotype control.
-
Data Presentation
The following table summarizes representative quantitative data on the apoptotic effects of this compound.
| Cell Line | This compound Concentration | Incubation Time | Parameter Measured | Result | Reference |
| K-562 (Chronic Myelogenous Leukemia) | 10 µM | 3 hours | Cell Growth Inhibition | IC₅₀ | [4] |
| Adipose Endothelial Cells | 0.1 µM | 48 hours | Caspase-3 Activation | Significant increase compared to control | [5] |
| Bovine Aortic Endothelial Cells | Not specified | Not specified | Caspase-3 and -9 Activation | Increased activation |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Incomplete washing, antibody aggregation | Increase the number of wash steps. Centrifuge the antibody solution before use. |
| Low signal in positive control | Inactive compound, incorrect concentration, insufficient incubation time | Verify the activity of this compound. Optimize concentration and incubation time. |
| High percentage of necrotic cells (Annexin V+/PI+) | Treatment is too harsh, rough cell handling | Use a lower concentration of this compound or a shorter incubation time. Handle cells gently during harvesting and washing. |
| Compensation issues | Incorrect setup of compensation controls | Ensure that single-stained controls are properly prepared and used for compensation setup. |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating this compound-induced apoptosis using flow cytometry. The Annexin V/PI assay is a reliable method for quantifying the different stages of cell death, while the detection of activated caspase-3 offers a more specific insight into the apoptotic signaling pathway. These methods are valuable tools for researchers and drug development professionals seeking to understand the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-Based Detection of 15(S)-HETE and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1] It is a crucial signaling molecule involved in a variety of physiological and pathological processes, including the regulation of inflammation, angiogenesis, and cell growth.[1][2] Dysregulation of 15(S)-HETE levels has been implicated in conditions such as asthma and atherosclerosis.[1] This document provides detailed application notes and protocols for the quantitative determination of 15(S)-HETE and its metabolites in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The 15(S)-HETE ELISA kit is a competitive immunoassay for the quantitative measurement of 15(S)-HETE in various biological samples.[3] The assay is based on the principle of competitive binding between 15(S)-HETE in the sample and a fixed amount of labeled 15(S)-HETE (e.g., conjugated to acetylcholinesterase (AChE) or horseradish peroxidase (HRP)) for a limited number of binding sites on a specific polyclonal antibody.[1][4] The amount of labeled 15(S)-HETE that binds to the antibody is inversely proportional to the concentration of 15(S)-HETE in the sample.[1][4] The concentration is determined by comparing the absorbance of the samples to a standard curve.[5]
Data Presentation: Performance Characteristics of Commercially Available 15(S)-HETE ELISA Kits
The selection of an appropriate ELISA kit is critical for accurate and reproducible results. The following table summarizes the key performance characteristics of several commercially available 15(S)-HETE ELISA kits.
| Manufacturer | Catalog No. | Assay Range | Sensitivity | Sample Types |
| Cayman Chemical | 534721 | 78-10,000 pg/mL[6] | 80% B/B₀: ~185 pg/mL[6] | Plasma, serum, whole blood, urine, and other sample matrices[3] |
| MyBioSource | MBS756244 | Not explicitly stated | 0.1 nmol/L[4] | Serum, plasma, cell culture supernatants, body fluid, and tissue homogenate[4] |
| ADMEBio | - | 0.156-10 ng/ml[5] | 0.094ng/ml[5] | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples[5] |
| ELK Biotechnology | XPEH3799 | 0.13-8 ng/mL[7] | 0.1 ng/mL[7] | serum, plasma, cell lysates, cell culture supernates and other biological fluids[7] |
Cross-Reactivity Data (Cayman Chemical Kit No. 534721) [6]
| Compound | Cross-Reactivity |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| Arachidonic Acid | 0.17% |
Experimental Protocols
Sample Handling and Preparation
Proper sample collection and storage are crucial for obtaining accurate results.[1]
-
Plasma: Collect blood in vacutainers containing EDTA or heparin as an anticoagulant.[1][3] Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1] Aliquot the supernatant and store at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.[1]
-
Serum: Collect blood in a serum separator tube.[1] Allow the blood to clot for 30-60 minutes at room temperature or overnight at 4°C.[1] Centrifuge at 1,000-2,000 x g for 15-20 minutes.[1] Aspirate the serum, aliquot, and store at -80°C.[1]
-
Cell Culture Supernatants: Collect the supernatant and centrifuge to remove any cellular debris. Aliquot and store at -80°C.
-
Tissue Homogenates: Rinse tissues with PBS to remove excess blood.[1] Homogenize the tissue in an appropriate buffer and centrifuge to pellet cellular debris.[1] The resulting supernatant can be used for the assay.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with ultrapure water according to the kit's instructions.
-
Assay Buffer: Prepare the assay buffer as directed by the manufacturer.
-
Standard Dilution: Prepare a serial dilution of the 15(S)-HETE standard using the assay buffer to create a standard curve. A typical range might be from 10,000 pg/mL down to 78 pg/mL.[3]
-
Tracer and Antiserum: Reconstitute the tracer (e.g., 15(S)-HETE-AChE or -HRP conjugate) and the antiserum with the appropriate buffer as specified in the kit manual.[3]
ELISA Procedure
The following is a general protocol and may need to be adapted based on the specific ELISA kit being used. Always refer to the manufacturer's instructions.
-
Add Reagents: Add the assay buffer, standards or samples, tracer, and antiserum to the appropriate wells of the pre-coated 96-well plate.
-
Incubation: Incubate the plate, typically overnight (e.g., 18 hours) at 4°C or as specified by the manufacturer.[6]
-
Washing: After incubation, wash the plate several times with the prepared wash buffer to remove any unbound reagents.[4]
-
Development: Add the substrate solution (e.g., TMB or Ellman's Reagent) to each well and incubate for a specified time (e.g., 90-120 minutes) to allow for color development.[4][6]
-
Stop Reaction: Add a stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[4]
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at the specified wavelength (typically 405-450 nm).[1][7]
Calculation of Results
-
Average Readings: Average the duplicate or triplicate readings for each standard, control, and sample.
-
Subtract Blank: Subtract the average absorbance of the blank wells from all other readings.
-
Standard Curve: Plot the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.[1]
-
Calculate Sample Concentrations: Determine the concentration of 15(S)-HETE in the samples by interpolating their absorbance values from the standard curve.[4]
-
Dilution Factor: Remember to multiply the calculated concentration by any dilution factor used for the samples.[1]
Visualization of Pathways and Workflows
15(S)-HETE Signaling Pathway in Angiogenesis
Caption: 15(S)-HETE induced angiogenesis signaling cascade.
General Experimental Workflow for 15(S)-HETE ELISA
Caption: A typical experimental workflow for 15(S)-HETE ELISA.
Concluding Remarks
The accurate quantification of 15(S)-HETE is essential for understanding its role in health and disease. ELISA provides a sensitive and high-throughput method for this purpose. The protocols and data presented in this document serve as a comprehensive guide for researchers. However, it is imperative to follow the specific instructions provided with the chosen ELISA kit and to perform appropriate validation experiments to ensure reliable and reproducible results.
References
Application Notes and Protocols for the HPLC Purification of 15(S)-HpETE from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-performance liquid chromatography (HPLC) purification of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) from biological samples. These guidelines are intended to assist researchers in accurately isolating and quantifying this important lipid mediator.
Introduction
This compound is a hydroperoxy fatty acid produced from arachidonic acid by the action of 15-lipoxygenase (15-LOX).[1] It serves as a precursor to the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a significant bioactive lipid mediator involved in various physiological and pathological processes, including inflammation and angiogenesis.[2][3] Given its instability, the purification of this compound requires careful handling and optimized methodologies. This document outlines the necessary steps for extraction and purification using both normal-phase and reverse-phase HPLC.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for cleaning up biological samples and concentrating the lipid fraction prior to HPLC analysis.[4][5]
Materials:
-
C18 SPE cartridges[4]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Acidification: Acidify the biological sample (e.g., plasma, cell culture media, tissue homogenate) to a pH between 4.0 and 7.4 with a suitable acid, such as acetic acid or formic acid.[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of water.[2]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to elute non-polar lipids.
-
Elution: Elute the desired lipid fraction containing this compound with 5 mL of ethyl acetate or methanol.[2]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for the intended HPLC analysis.[2]
Normal-Phase HPLC (NP-HPLC) for this compound Purification
NP-HPLC is effective for separating lipid hydroperoxides from their corresponding hydroxylated fatty acids.[1]
Instrumentation and Conditions:
| Parameter | Value |
| Column | Silica or other polar stationary phase (e.g., PVA-Sil)[6][7] |
| Mobile Phase | Hexane:Isopropanol:Acetic Acid (e.g., 1000:15:1 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10-20 µL |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 235 nm |
Reverse-Phase HPLC (RP-HPLC) for Analysis of this compound and Related Metabolites
RP-HPLC is a widely used technique for the analysis of eicosanoids.[8] Due to the instability of this compound, it is often reduced to 15(S)-HETE for more robust quantification.
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[2] |
| Mobile Phase A | Water with 0.1% acetic acid or 0.1% formic acid[2][9] |
| Mobile Phase B | Acetonitrile with 0.1% acetic acid or 0.1% formic acid[2][9] |
| Gradient | A linear gradient from 60% B to 90% B over 15 minutes[9] |
| Flow Rate | 0.3 - 1.0 mL/min[2][9] |
| Injection Volume | 5-10 µL[9] |
| Column Temperature | 30-35 °C[2][9] |
| Detection | UV at 235 nm or LC-MS/MS for enhanced sensitivity[9] |
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Simplified signaling pathway of this compound and 15(S)-HETE in angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous reversed-phase extraction of lipoxygenase and cyclooxygenase metabolites of arachidonic acid in nasal secretions: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of 15(S)-HpETE in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is an extremely labile molecule in aqueous environments.[1] Its hydroperoxide group is susceptible to rapid reduction to the more stable alcohol, 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE).[1] The stability is significantly influenced by factors such as temperature, pH, presence of metal ions, and exposure to light and oxygen.
Q2: What are the main degradation products of this compound in aqueous media?
A2: The primary degradation product is 15(S)-HETE, formed by the reduction of the hydroperoxide group.[1] Additionally, under certain conditions, this compound can decompose into various bifunctional, potentially toxic electrophiles.[1]
Q3: How should I prepare aqueous solutions of this compound for my experiments?
A3: Due to its poor stability and solubility in aqueous media, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as ethanol (B145695), DMSO, or DMF. This stock solution should then be diluted into the aqueous experimental medium immediately before use. To ensure proper dispersion, add the stock solution dropwise while vortexing the aqueous medium. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid affecting the experimental system.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored at -20°C or -80°C in a tightly sealed vial, preferably under an inert gas like argon or nitrogen, to minimize oxidation. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the stock solution is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | Compound Degradation: Improper storage or handling leading to the degradation of this compound to less active or inactive products. | Ensure proper storage at -80°C under inert gas. Prepare fresh aqueous solutions for each experiment from a recently prepared organic stock. Minimize exposure to light and oxygen. |
| Incorrect Solvent: The organic solvent used for the stock solution may be incompatible with the experimental system. | Use a solvent compatible with your assay (e.g., ethanol or DMSO for cell-based assays). Ensure the final solvent concentration is non-toxic to the cells. | |
| Precipitate formation in media. | Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. | Prepare a more dilute solution. Add the organic stock solution to the aqueous medium slowly while vortexing to improve dispersion. Sonication may also aid dissolution. |
| High background signal in assays (e.g., ELISA, LC-MS). | Non-specific Degradation Products: Degradation of this compound can lead to various byproducts that may interfere with the assay. | Prepare samples immediately before analysis. Use antioxidants in your buffers if compatible with your experiment. Perform sample cleanup using solid-phase extraction (SPE) to isolate this compound. |
| Variability between experimental replicates. | Inconsistent Compound Concentration: Pipetting small volumes of a viscous organic stock solution can be inaccurate. Degradation rates may vary between samples. | Use calibrated pipettes and ensure complete dispensing of the stock solution. Prepare a master mix of the final aqueous solution to be distributed among replicates. Maintain consistent timing and conditions for all samples. |
Data Presentation: Estimated Stability of this compound
The following table provides an estimated half-life of this compound in a standard aqueous buffer (e.g., PBS, pH 7.4) under different conditions. Please note that these are estimates based on the general principles of lipid hydroperoxide stability and should be experimentally verified for your specific conditions.
| Temperature (°C) | Condition | Estimated Half-life |
| 4 | In the dark, deoxygenated buffer | Hours to a few days |
| 4 | Exposed to air and light | Minutes to hours |
| 25 (Room Temp) | In the dark, deoxygenated buffer | Minutes to a few hours |
| 25 (Room Temp) | Exposed to air and light | Seconds to minutes |
| 37 | In cell culture media (with reducing agents) | Seconds to minutes |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a method to determine the degradation rate of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade ethanol or acetonitrile (B52724)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4), deoxygenated
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Nitrogen or Argon gas
-
Temperature-controlled incubator/water bath
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known amount of this compound in HPLC-grade ethanol or acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution at -80°C under an inert atmosphere.
-
-
Incubation:
-
Prepare the aqueous buffer and deoxygenate by bubbling with nitrogen or argon gas for at least 15 minutes.
-
In a series of amber glass vials, add the deoxygenated buffer.
-
Spike the buffer with the this compound stock solution to a final desired concentration (e.g., 10 µM). Ensure the final organic solvent concentration is minimal.
-
Cap the vials tightly and place them in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C). Protect the vials from light.
-
-
Sample Collection:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from the respective vials. The time points should be adjusted based on the expected stability.
-
Immediately quench the reaction and extract the lipids. A common method is to add two volumes of ice-cold methanol (B129727) and one volume of chloroform, vortex, and centrifuge to separate the phases.
-
Transfer the lower organic phase to a new tube and evaporate the solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the lipids using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Monitor the elution of this compound and its degradation product, 15(S)-HETE, using a UV detector at a wavelength of 235 nm (for the conjugated diene system).
-
Quantify the peak areas of this compound and 15(S)-HETE.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound against time.
-
Calculate the half-life (t½) of this compound under the tested conditions by fitting the data to a first-order decay curve.
-
Signaling Pathways and Experimental Workflows
Metabolic Fate of this compound
This compound is a key intermediate in the 15-lipoxygenase (15-LOX) pathway and can be further metabolized to various bioactive lipids.
Caption: Metabolic conversion of Arachidonic Acid to this compound and its subsequent reduction or decomposition.
Signaling Cascade of this compound and its Metabolite 15(S)-HETE
Both this compound and its more stable metabolite, 15(S)-HETE, are involved in various cellular signaling pathways, often with opposing effects.
Caption: Distinct signaling pathways activated by this compound and 15(S)-HETE.[1][2]
Experimental Workflow for Stability Assessment
A logical workflow is crucial for obtaining reliable data on the stability of this compound.
Caption: A typical experimental workflow for determining the stability of this compound in aqueous solutions.
References
Technical Support Center: 15(S)-HpETE Handling and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of this compound during your experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a biologically active lipid hydroperoxide synthesized from arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1][2] Its instability stems from the presence of a chemically reactive hydroperoxide group, making it susceptible to both enzymatic and non-enzymatic degradation.[1] Key degradation pathways include reduction to its more stable alcohol form, 15(S)-HETE, and homolytic decomposition into reactive aldehydes.[1]
Q2: What are the main degradation products of this compound I should be aware of?
The primary and most common degradation product is 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), formed via the reduction of the hydroperoxide group.[1][3] This conversion can occur rapidly in cellular systems due to the action of peroxidases, such as glutathione (B108866) peroxidases.[3] Other degradation products can arise from the cleavage of the peroxide bond, leading to the formation of reactive electrophiles like 4-oxo-2(E)-nonenal.
Q3: How should I properly store my this compound stock solutions?
Proper storage is critical to maintaining the integrity of this compound. Below is a summary of recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage. | Minimizes chemical and enzymatic degradation. |
| Solvent | Anhydrous ethanol (B145695) or other organic solvents. | Reduces exposure to water, which can facilitate degradation. |
| Atmosphere | Inert gas (e.g., argon or nitrogen). | Prevents oxidation. |
| Light Exposure | Store in amber vials or protect from light. | Light can promote auto-oxidation. |
| Stability | ≥ 2 years under optimal conditions. | As reported by commercial suppliers. |
Q4: Can I use antioxidants to protect my this compound samples?
Yes, antioxidants can help prevent the degradation of this compound, particularly degradation mediated by free radicals.
| Antioxidant Class | Examples | Mechanism of Action |
| Radical Scavengers | Butylated hydroxytoluene (BHT), α-tocopherol | Terminate free radical chain reactions.[4] |
| Reducing Agents | Triphenylphosphine (TPP) | Can reduce the hydroperoxide to the more stable alcohol (note: this will convert this compound to 15(S)-HETE). |
It is crucial to select an antioxidant that does not interfere with your experimental assay. The optimal concentration should be determined empirically for your specific application.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in culture media.
Solutions:
-
Minimize Incubation Time: Use the shortest possible incubation time that allows for a biological response.
-
Serum-Free Media: Whenever possible, conduct experiments in serum-free media, as serum components can contribute to degradation.[4]
-
Control Experiments: Always include a vehicle control and a positive control with a more stable analog, if available, to assess the specific activity of this compound.
-
Fresh Preparations: Prepare working solutions of this compound immediately before addition to cell cultures. Do not store diluted aqueous solutions.
Issue 2: Low or no signal in immunoassays (e.g., ELISA).
Possible Cause: Degradation of this compound during sample preparation or assay procedure, or poor antibody recognition of the degraded product.
Solutions:
-
Sample Preparation:
-
Perform extractions and preparations on ice.
-
Use solvents containing antioxidants (e.g., BHT).
-
Minimize sample evaporation under nitrogen or argon.
-
-
Assay Conditions:
-
Reduce incubation times where possible.
-
Ensure the pH of buffers is optimal for this compound stability (near neutral).
-
-
Antibody Specificity: Verify that the antibody used is specific for this compound and does not cross-react significantly with 15(S)-HETE. Check the manufacturer's datasheet.
Issue 3: Discrepancies between expected and observed biological activity.
Possible Cause: Conversion of this compound to 15(S)-HETE, which may have different or opposing biological effects. For example, in angiogenesis, this compound is reported to be angiostatic, while 15(S)-HETE is angiogenic.[5]
Solutions:
-
Analytical Confirmation: Use analytical techniques like LC-MS/MS to confirm the identity and purity of the this compound in your stock and working solutions. This will help to quantify the extent of degradation to 15(S)-HETE.
-
Inhibitors of Peroxidases: In cellular experiments, consider the use of glutathione peroxidase inhibitors to slow the conversion of this compound to 15(S)-HETE, though potential off-target effects should be considered.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Working Solutions
-
Stock Solution Handling:
-
Upon receipt, store the this compound solution at -80°C in its original sealed vial.
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation of water into the organic solvent.
-
Briefly centrifuge the vial to ensure the entire contents are at the bottom.
-
-
Preparation of Working Solutions:
-
Use pre-chilled, high-purity solvents.
-
If making an intermediate dilution, do so in an organic solvent like ethanol.
-
For aqueous-based assays, the final dilution into the aqueous buffer should be done immediately before use. The final concentration of the organic solvent should be kept low and be consistent across all samples, including controls.
-
Vortex gently to mix. Avoid vigorous shaking which can introduce oxygen.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis to Assess Degradation
-
Sample Collection:
-
Collect cell culture media or other biological samples and immediately place them on ice.
-
Add an antioxidant cocktail (e.g., containing BHT and a chelating agent like DTPA) to the sample to prevent ex vivo degradation.
-
-
Solid Phase Extraction (SPE):
-
Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., formic acid).
-
Apply the sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the lipids with a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase of the LC-MS/MS system.
-
Analyze immediately, using a validated method to separate and quantify both this compound and 15(S)-HETE.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Biosynthesis, metabolism, and biological effects of this compound.
Caption: Workflow for assessing this compound stability during experiments.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 4. Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
15(S)-HpETE Quantification by Mass Spectrometry: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the sample preparation, chromatography, and mass spectrometric detection of this compound.
Sample Preparation
Question 1: I am observing low recovery of this compound from my biological samples. What are the potential causes and solutions?
Answer: Low recovery is a common issue stemming from the inherent instability of this compound and inefficiencies in the extraction process.
-
Analyte Instability: this compound is a hydroperoxide and is susceptible to degradation via reduction to 15(S)-HETE or through auto-oxidation.[1]
-
Troubleshooting:
-
Work quickly and keep samples on ice at all times to minimize enzymatic activity.[2]
-
Incorporate antioxidants, such as butylated hydroxytoluene (BHT), into your extraction solvents.
-
Avoid exposure to direct light and sources of metal ions, which can catalyze degradation.
-
-
-
Inefficient Extraction: The choice of extraction method and its execution are critical. Solid-phase extraction (SPE) is a common and effective technique.
-
Troubleshooting:
-
Ensure the SPE cartridge (e.g., C18) is properly conditioned and equilibrated before loading the sample.[2]
-
Optimize the pH of your sample loading buffer. Acidification (to ~pH 3-4) is often necessary to protonate the carboxylic acid group for better retention on reversed-phase sorbents.
-
Use appropriate wash and elution solvents. A common approach involves washing with a low percentage of organic solvent to remove polar interferences and eluting with a higher concentration of an organic solvent like methanol (B129727) or ethyl acetate (B1210297).[2]
-
-
Question 2: I am seeing a significant peak for 15(S)-HETE in my this compound analysis. Why is this happening?
Answer: The presence of 15(S)-HETE is a strong indicator of the reduction of the hydroperoxide group of this compound. This can occur both enzymatically within the biological matrix and chemically during sample processing.
-
Troubleshooting:
-
Minimize Enzymatic Activity: Immediately after sample collection, add a peroxidase inhibitor to your sample. Work at low temperatures (4°C) throughout the preparation process.
-
Gentle Sample Handling: Avoid harsh vortexing or sonication, which can introduce energy that promotes degradation.
-
Storage Conditions: Store samples at -80°C and avoid repeated freeze-thaw cycles.
-
Chromatography
Question 3: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape can be caused by issues with the analytical column, mobile phase, or interactions with the LC system.[3]
-
Troubleshooting:
-
Column Health: Ensure your C18 column is not overloaded or contaminated. Implement a regular column flushing protocol and consider using a guard column to protect the analytical column.[4]
-
Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[2] Ensure the mobile phase pH is appropriate for keeping this compound in a consistent ionic state. The use of a weak acid like acetic or formic acid is common.[5]
-
System Contamination: Buildup of contaminants from previous samples can lead to poor peak shape.[3][4] Injecting solvent blanks can help diagnose this issue.[2][4]
-
Question 4: I'm observing a shift in the retention time for this compound between injections. What could be the cause?
Answer: Retention time shifts can indicate problems with the HPLC system, column equilibration, or changes in the mobile phase composition.[3]
-
Troubleshooting:
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation.
-
Pump Performance: Check for leaks in the LC system and ensure the pumps are delivering a consistent flow rate.[4]
-
Mass Spectrometry & Data Analysis
Question 5: The signal intensity for this compound is low and/or the background noise is high. How can I improve my signal-to-noise ratio?
Answer: Low signal and high background can stem from matrix effects, inefficient ionization, or a contaminated mass spectrometer source.[3][6]
-
Troubleshooting:
-
Matrix Effects: Biological samples contain numerous compounds (salts, lipids, etc.) that can co-elute with your analyte and suppress its ionization.[7][8]
-
Improve sample cleanup using a more rigorous SPE protocol.
-
Adjust the chromatographic gradient to better separate this compound from interfering matrix components.[9]
-
Use a suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d8), to compensate for ionization suppression.[10][11]
-
-
Ion Source Contamination: The ion source can become dirty over time, leading to reduced sensitivity.[3] Follow the manufacturer's protocol for cleaning the ion source.
-
Solvent Quality: Use only high-purity, LC-MS grade solvents to prepare mobile phases, as lower quality solvents can introduce contaminants and increase background noise.[4]
-
Question 6: How do I choose an appropriate internal standard for this compound quantification?
Answer: The ideal internal standard (IS) should be chemically and physically similar to the analyte but not naturally present in the sample.[10] For mass spectrometry, a stable isotope-labeled (SIL) analog of the analyte is the gold standard.[11]
-
Recommended IS: this compound-d8 or another deuterated variant.
-
Why a SIL-IS is preferred:
-
When to Add the IS: The internal standard should be added to the sample at the very beginning of the sample preparation process to account for analyte loss during all subsequent steps.[12]
Experimental Protocols & Data
Table 1: Example Protocol - Extraction of this compound from Plasma
| Step | Procedure |
| 1. Sample Preparation | Thaw 200 µL of plasma on ice.[5] |
| 2. Internal Standard | Add 10 µL of internal standard solution (e.g., this compound-d8 in methanol).[5] |
| 3. Protein Precipitation | Add 600 µL of ice-cold methanol to precipitate proteins. Vortex briefly. |
| 4. Centrifugation | Centrifuge at 2,500 x g for 10 minutes at 4°C.[2] |
| 5. Supernatant Collection | Collect the supernatant and transfer to a new tube. |
| 6. Solid-Phase Extraction | Proceed with a C18 SPE cartridge. Condition the cartridge with methanol, then equilibrate with water.[2] Load the supernatant. |
| 7. SPE Wash | Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[5] |
| 8. Elution | Elute the analyte with 1 mL of methanol or ethyl acetate into a clean tube.[2][5] |
| 9. Drying | Evaporate the eluate to dryness under a gentle stream of nitrogen.[5] |
| 10. Reconstitution | Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2] |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[13] |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water[5][13] |
| Mobile Phase B | 0.1% Acetic Acid or Formic Acid in Acetonitrile/Methanol[5][13] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 35°C[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[13] |
| Scan Type | Multiple Reaction Monitoring (MRM)[13] |
Table 3: Example MRM Transitions (Negative Ion Mode)
Note: Optimal transitions and collision energies should be determined empirically on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 335.2 [M-H]⁻[1] | 317.2, 171.1 |
| 15(S)-HETE (potential degradant) | 319.2 [M-H]⁻ | 219.1, 175.1 |
| This compound-d8 (Internal Standard) | 343.2 [M-H]⁻ | 325.2, 176.1 |
Visualizations
Signaling Pathway
Caption: Metabolic pathway showing the formation of this compound and its subsequent metabolites.[5][14]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
References
- 1. This compound | C20H32O4 | CID 5280893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Choosing an Internal Standard [restek.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. nebiolab.com [nebiolab.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 15(S)-HpETE Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 15(S)-HETE and what is its role in cells?
15(S)-HETE is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1][2] It acts as a signaling molecule in a variety of cellular processes, including inflammation, cell proliferation, migration, and apoptosis.[3][4] Its precursor, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), is short-lived and rapidly reduced to 15(S)-HETE in cells.[3]
Q2: What are the common solvents for 15(S)-HETE and how should I prepare stock solutions?
15(S)-HETE is typically dissolved in organic solvents such as ethanol, DMSO, or methyl acetate.[2][5] To prepare a stock solution, dissolve the compound in one of these solvents to create a concentrated stock.[4] This stock can then be diluted in your cell culture medium to the desired final concentration immediately before use.[6] It is critical to include a vehicle control in your experiments, using the same final concentration of the solvent to distinguish the effects of 15(S)-HETE from any solvent effects.[5] The final solvent concentration should ideally be kept below 0.1% to avoid cytotoxicity.[6]
Q3: What is a good starting concentration range for 15(S)-HETE in a cell-based assay?
A reasonable starting concentration range for 15(S)-HETE in most cell-based assays is between 0.1 µM and 10 µM.[6] However, the optimal concentration is highly dependent on the cell type and the specific biological response being measured.[5][7] For instance, concentrations as low as 0.1 µM have been shown to have effects on endothelial cells, while higher concentrations (e.g., >1-10 µM) may be required to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS).[2][3] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.[5]
Q4: How stable is 15(S)-HETE in cell culture medium?
15(S)-HETE has limited stability in aqueous solutions.[6] It is recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[5][6] Stock solutions should be stored at -20°C or -80°C in a tightly sealed vial.[5][6]
Q5: Can the stereoisomer 15(R)-HETE be used interchangeably with 15(S)-HETE?
No, 15(R)-HETE and 15(S)-HETE are stereoisomers with the same chemical formula but a different spatial arrangement of the hydroxyl group.[3][6] This structural difference can lead to distinct biological activities, and 15(S)-HETE is often found to be more potent in various biological assays.[6]
Troubleshooting Guides
Issue 1: No or Weak Response to 15(S)-HETE Stimulation
| Possible Cause | Suggested Solution |
| Incorrect 15(S)-HETE Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.[5] |
| Suboptimal Incubation Time | Conduct a time-course experiment to identify the peak response time, as cellular responses can be transient.[5] |
| Degradation of 15(S)-HETE | Ensure proper storage of stock solutions (-20°C or -80°C).[5] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[5] |
| Low Cell Health or High Passage Number | Use healthy, low-passage cells. High passage numbers can alter cellular responses.[5] |
| Interference from Serum | Consider serum-starving the cells for a few hours to 24 hours before stimulation to enhance responsiveness.[5] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Variability in Cell Seeding Density | Ensure uniform cell seeding density across all wells.[5] |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents.[5] |
| Solvent Effects | Always include a vehicle control with the same final concentration of the solvent used for your 15(S)-HETE treatment.[6] |
| Lot-to-lot Variability of 15(S)-HETE | If using a new lot, consider re-validating its performance. |
| Metabolism of 15(S)-HETE by Cells | Be aware of the metabolic capacity of your cell type. Cells can metabolize 15(S)-HETE into other bioactive molecules.[6][8] |
Quantitative Data Summary
The following table summarizes effective concentrations of 15(S)-HETE in various cell-based assays as a starting point for experimental design.
| Cell Type | Assay | Concentration | Observed Effect |
| Human Dermal Microvascular Endothelial Cells (HDMVECs) | Protein Expression | 0.1 µM | Increased HMG-CoA reductase and Rac1 protein levels.[2] |
| Human Retinal Microvessel Endothelium | Cell Migration | 0.1 µM | Stimulated cell migration by 42%.[9] |
| HT-29 Colorectal Cancer Cells | Cell Proliferation | 40 µM (IC₅₀) | Inhibition of cell proliferation.[2] |
| PC3 Prostate Cancer Cells | Cell Proliferation | 30 µM (IC₅₀) | Inhibition of cell proliferation.[2] |
| Rat Basophilic Leukemia (RBL-1) Cells | 5-Lipoxygenase Inhibition | 7.7 µM (IC₅₀) | Inhibition of 5-lipoxygenase activity.[10] |
| Human Bronchial Epithelial Cells | Eicosanoid Release | 30 µM | Maximal release of 15-HETE and PGE2.[5] |
Key Signaling Pathways
15(S)-HETE exerts its biological effects through various signaling pathways, which can be cell-type and context-dependent.
Caption: Key signaling pathways modulated by 15(S)-HETE.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability as an indicator of cell proliferation.
Workflow:
Caption: Workflow for a typical MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.[7]
-
Treatment: After cells have adhered, replace the medium with fresh medium containing various concentrations of 15(S)-HETE or a vehicle control.[7]
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[7]
Cell Migration Assay (Boyden Chamber)
This assay assesses the chemotactic effect of 15(S)-HETE on cells.
Workflow:
Caption: Workflow for a Boyden chamber cell migration assay.
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve them before the assay.[5]
-
Chamber Setup: In the lower chamber of a Transwell® plate, add medium containing the desired concentration of 15(S)-HETE as a chemoattractant. Use a medium with the vehicle alone as a negative control.[5]
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium and add the cell suspension to the upper chamber of the inserts.[5]
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 12-24 hours).[5]
-
Quantification:
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes a method to measure intracellular ROS levels using a fluorescent probe.
Workflow:
Caption: Workflow for measuring intracellular ROS production.
Methodology:
-
Cell Culture: Culture cells in a suitable plate or dish.
-
Probe Loading: Load the cells with an oxidant-sensitive fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's instructions.[11]
-
Treatment: Treat the cells with 15(S)-HETE at the desired concentration and for the desired time.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using fluorescence microscopy.[11][13] An increase in fluorescence indicates an increase in intracellular ROS.
References
- 1. 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-Hydroxyeicosatetraenoic acid stimulates migration of human retinal microvessel endothelium in vitro and neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Key Role of ROS in the Process of 15-Lipoxygenase/15-Hydroxyeicosatetraenoiccid-Induced Pulmonary Vascular Remodeling in Hypoxia Pulmonary Hypertension | PLOS One [journals.plos.org]
- 12. 12/15-Lipoxygenase-dependent ROS production is required for diet-induced endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
interference of 15(S)-HETE in 15(S)-Hpete activity
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions regarding the experimental interference of 15(S)-HETE in the activity of 15(S)-HpETE.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between this compound and 15(S)-HETE?
A1: 15(S)-hydroperoxyeicosatetraenoic acid (this compound) is the initial product formed when the enzyme 15-lipoxygenase (15-LOX) acts on arachidonic acid.[1][2][3] In biological systems, this hydroperoxide product is highly unstable and is rapidly reduced to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1][2] This reduction is often carried out by cellular glutathione (B108866) peroxidases (GPX).[4] Therefore, 15(S)-HETE is a direct and immediate downstream metabolite of this compound.
Q2: Why is 15(S)-HETE considered an "interference" in experiments studying this compound?
A2: The term "interference" arises from two main issues:
-
Rapid Conversion : When researchers introduce this compound into a cellular or tissue model, it is quickly converted to 15(S)-HETE.[1][5] This makes it difficult to determine whether an observed biological effect is due to this compound itself or to the 15(S)-HETE it transforms into.
-
Divergent Biological Activities : this compound and 15(S)-HETE can have different, and sometimes opposing, biological effects.[3][6] For example, in the context of angiogenesis, 15(S)-HETE is reported to be pro-angiogenic, while this compound is anti-angiogenic.[6] Attributing a specific outcome to this compound is challenging when its pro-angiogenic metabolite, 15(S)-HETE, is simultaneously being generated.
Q3: How can I be certain that the biological effects I observe are from this compound and not its conversion to 15(S)-HETE?
A3: To dissect the specific effects of this compound, a rigorous experimental design is required. Key strategies include:
-
Parallel Controls : Always conduct parallel experiments using 15(S)-HETE at equivalent concentrations. This allows you to directly compare the effects and isolate the activities unique to this compound.
-
Time-Course Analysis : Perform experiments at multiple, particularly early, time points. The conversion from HpETE to HETE takes time, and effects observed very early after administration are more likely attributable to the parent compound.
Q4: My commercial stock of this compound shows the presence of 15(S)-HETE upon analysis. Is this expected?
A4: Due to its inherent instability, this compound can degrade into 15(S)-HETE during storage or handling. The presence of a small amount of 15(S)-HETE in a commercial standard is not uncommon. It is crucial to check the purity of your standard upon receipt and handle it according to the manufacturer's instructions (e.g., storing at low temperatures, minimizing freeze-thaw cycles) to prevent further degradation.
Q5: What is the most reliable method to individually measure this compound and 15(S)-HETE in biological samples?
A5: The gold standard for the specific quantification of this compound and 15(S)-HETE is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8] This method offers high sensitivity and specificity, allowing for the accurate differentiation and measurement of these closely related molecules. While spectrophotometric assays are useful for measuring overall 15-LOX enzyme activity by detecting the formation of conjugated dienes (a feature of this compound), they cannot distinguish between the hydroperoxy and hydroxy forms.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ambiguous or contradictory results in functional assays (e.g., cell proliferation, angiogenesis). | Uncontrolled and unmonitored conversion of this compound to 15(S)-HETE, which may have opposing biological effects.[3][6] | 1. Run a parallel experiment with only 15(S)-HETE to characterize its specific effects in your model. 2. Perform a time-course experiment to capture early effects potentially unique to this compound. 3. At the end of your functional assay, collect supernatant or cell lysates and quantify the final concentrations of both this compound and 15(S)-HETE using LC-MS/MS.[7] |
| High background or variability in 15-LOX enzyme activity assays. | 1. Non-enzymatic auto-oxidation of the arachidonic acid substrate.[1] 2. Instability of the enzyme or substrate solutions. 3. Interference from the sample matrix. | 1. Always include a "no-enzyme" control to measure the rate of substrate auto-oxidation. 2. Prepare substrate and enzyme solutions fresh daily and keep the enzyme on ice.[9] 3. Run a sample background control containing the sample but without the substrate to check for intrinsic fluorescence/absorbance.[11][12] |
| Observed biological effect does not match published data for this compound. | 1. The purity of the this compound standard may be compromised, containing significant amounts of 15(S)-HETE. 2. The rate of conversion to 15(S)-HETE in your specific cell/tissue model is extremely rapid, meaning the observed effect is predominantly from 15(S)-HETE.[5] | 1. Verify the purity of your this compound stock solution using an analytical method like HPLC or LC-MS. 2. Characterize the conversion kinetics in your system by incubating this compound and measuring the levels of both lipids at several time points (e.g., 0, 5, 15, 30 minutes). |
Data Presentation
Table 1: Comparative Summary of Biological Activities
| Biological Process | Effect of this compound | Effect of 15(S)-HETE | Reference(s) |
| Angiogenesis | Anti-angiogenic / Angiostatic; decreases vessel density and down-regulates VEGF and CD31 expression. | Pro-angiogenic; increases vessel density and up-regulates VEGF and CD31 expression. | [3][6] |
| Apoptosis | Induces apoptosis in certain cancer cell lines (e.g., K-562). | Can inhibit apoptosis in some contexts, but at high concentrations may induce it via reactive oxygen species. | [1][13] |
| Vascular Tone | Elicits responses analogous to 15(S)-HETE, likely due to rapid conversion. Can cause vasodilation or vasoconstriction depending on the species and vascular bed. | Can cause vasodilation or vasoconstriction depending on the context. | [5] |
| Inflammation | Often considered pro-inflammatory, but its effects can be complex and context-dependent. | Generally considered a pro-inflammatory mediator. | [3][14] |
Table 2: Analytical Methods for Eicosanoid Quantification
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | High specificity and sensitivity; can quantify multiple analytes simultaneously. The gold standard. | Requires expensive equipment and specialized expertise. |
| Spectrophotometry (at 234 nm) | Measures the conjugated diene structure formed during the lipoxygenase reaction. | Simple, rapid, and widely accessible for measuring enzyme activity.[9][15] | Cannot distinguish between this compound and 15(S)-HETE; measures the initial product formation only. Low specificity. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses specific antibodies to detect the target molecule. | High throughput and does not require complex equipment. | Potential for cross-reactivity between structurally similar eicosanoids. Antibody availability and specificity can be limiting. |
Visualized Workflows and Pathways
Caption: The 15-Lipoxygenase (15-LOX) metabolic pathway.
Caption: Experimental workflow for differentiating biological effects.
Caption: Troubleshooting logic for ambiguous experimental results.
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for 15-Lipoxygenase Activity
This method measures the activity of 15-LOX by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the this compound product.[9][16]
Materials:
-
15-Lipoxygenase enzyme solution (e.g., from soybean)
-
Substrate solution: Linoleic acid or Arachidonic acid
-
Buffer: 0.2 M Borate buffer (pH 9.0) or 50 mM Phosphate buffer (pH 7.4)
-
Test compound (inhibitor/activator) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare Reagents:
-
Buffer: Prepare and bring to room temperature.
-
Substrate Solution: Prepare a stock solution of linoleic or arachidonic acid in ethanol. Just before use, dilute in the assay buffer to the final desired concentration (e.g., 250 µM). Vortex thoroughly to ensure dispersion.[9]
-
Enzyme Solution: Prepare a stock of 15-LOX in cold buffer. Dilute to the desired working concentration (e.g., 400 U/mL) immediately before the assay and keep on ice.[9]
-
-
Assay Measurement:
-
Set the spectrophotometer to read absorbance at 234 nm and zero it using a cuvette containing only the assay buffer.
-
Control Reaction: In a cuvette, add the assay buffer, the enzyme solution, and the solvent used for your test compound (e.g., DMSO). Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate Reaction: Add the substrate solution to the cuvette to start the reaction. Mix quickly by inverting.
-
Monitor Absorbance: Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The rate of increase in absorbance should be linear.
-
Test Reaction: Repeat the process, but instead of pure solvent, add your test compound to the enzyme/buffer mixture before the pre-incubation step.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for both control and test reactions.
-
Determine the percent inhibition or activation caused by your test compound relative to the control reaction.
-
Protocol 2: General Workflow for LC-MS/MS Quantification of this compound and 15(S)-HETE
This protocol outlines the key steps for the specific quantification of both lipids from biological samples like cell culture supernatant or tissue homogenates.[2][7][8]
Materials:
-
Biological sample (supernatant, cell lysate, etc.)
-
Internal Standards (e.g., deuterated 15(S)-HETE-d8)
-
Solid-Phase Extraction (SPE) cartridges for lipid extraction
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Collect the biological sample (e.g., cell culture supernatant).
-
Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation during processing.
-
Spike the sample with a known amount of the internal standard (e.g., 15(S)-HETE-d8) to correct for extraction losses and matrix effects.[8]
-
-
Lipid Extraction:
-
Acidify the sample to ~pH 3.5 to protonate the carboxyl groups of the fatty acids.[8]
-
Perform solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash away impurities, and elute the lipids with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Alternatively, perform liquid-liquid extraction.
-
-
Reduction Step (for total 15-LOX product measurement):
-
Note: This step is optional. If you want to measure the total amount of 15-LOX product (HpETE + HETE), you can reduce all the this compound in the extracted sample to 15(S)-HETE using a reducing agent like stannous chloride (SnCl2) or triphenylphosphine (B44618) before analysis. Comparing results with and without this step can help determine the initial HpETE/HETE ratio.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute it in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound and 15(S)-HETE using a reverse-phase HPLC column with a suitable gradient of solvents.
-
Detect and quantify the analytes using the mass spectrometer, typically in negative ion mode, with Multiple Reaction Monitoring (MRM) for high specificity.
-
-
Data Analysis:
-
Generate a standard curve using authentic standards for both this compound and 15(S)-HETE.
-
Calculate the concentration of each analyte in the original sample by comparing its peak area ratio relative to the internal standard against the standard curve.
-
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 5. Pharmacodynamics of 15(S)-hydroperoxyeicosatetraenoic (15-HPETE) and 15(S)-hydroxyeicosatetraenoic acid (15-HETE) in isolated arteries from guinea pig, rabbit, rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suicidal Inactivation of 15-Lipoxygenase by 15(S)-HpETE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the suicidal inactivation of 15-lipoxygenase (15-LOX) by its hydroperoxy fatty acid product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).
Frequently Asked Questions (FAQs)
Q1: What is suicidal inactivation of 15-lipoxygenase?
A1: Suicidal inactivation, also known as mechanism-based inactivation, is a process where an enzyme like 15-lipoxygenase converts a substrate into a reactive intermediate.[1] This intermediate then covalently binds to the enzyme's active site, leading to irreversible inactivation.[1] In the case of 15-LOX, it metabolizes its product, this compound, into a reactive species that modifies the enzyme, thus "committing suicide".[1]
Q2: What is the biochemical mechanism behind the suicidal inactivation of 15-LOX by this compound?
A2: The proposed mechanism involves the 15-LOX-catalyzed conversion of this compound to a 14,15-epoxy-leukotriene.[1][2] During this conversion, a highly reactive intermediate is formed, which then covalently attaches to amino acid residues within the active site of the 15-LOX enzyme.[1] This covalent modification is the key step that leads to the irreversible loss of enzyme activity.[1] Studies have shown that approximately 1.3 moles of the inactivator (this compound) are bound per mole of 15-lipoxygenase upon complete inactivation.[1]
Q3: How does suicidal inactivation by this compound differ from the effects of 15(S)-HETE?
A3: 15(S)-HETE, the corresponding hydroxyeicosatetraenoic acid, does not cause suicidal inactivation.[1] Unlike this compound, 15(S)-HETE is not a substrate for the formation of epoxy-leukotrienes by 15-LOX and therefore does not generate the reactive intermediate required for covalent modification and inactivation.[1] Experiments using radiolabeled compounds show minimal protein labeling when 15-LOX is incubated with 15(S)-HETE compared to this compound.[1]
Q4: What are the physiological and pathological implications of 15-LOX suicidal inactivation?
A4: The suicidal inactivation of 15-LOX can be a self-regulatory mechanism to control the production of pro-inflammatory and pro-resolving lipid mediators. By inactivating itself after producing a certain amount of this compound, the enzyme can prevent excessive signaling. Dysregulation of this process could be implicated in various inflammatory diseases, cancer, and neurodegenerative disorders where 15-LOX activity is known to play a role.[3][4] For instance, 15-LOX-2 deficiency, which alters the levels of arachidonic acid and its metabolites, has been shown to promote macrophage foam cell formation, a key event in atherosclerosis.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable inactivation of 15-LOX activity after incubation with this compound. | 1. Inactive this compound: The hydroperoxide group may have degraded. 2. Enzyme concentration is too high: The amount of this compound may be insufficient to inactivate the entire enzyme population. 3. Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for the inactivation process. 4. Presence of antioxidants or reducing agents: These can interfere with the hydroperoxide and the inactivation mechanism. | 1. Use freshly prepared or properly stored this compound. Verify its integrity using an appropriate method. 2. Optimize the enzyme-to-inactivator ratio. A common finding is a near equimolar binding for inactivation.[2] 3. Ensure the assay buffer is at the optimal pH for 15-LOX activity (e.g., pH 9.0 for soybean 15-LOX).[6][7] Maintain consistent temperature. 4. Check all buffers and reagents for the presence of interfering substances. |
| High background signal or rapid non-enzymatic degradation of substrate. | 1. Substrate auto-oxidation: Polyunsaturated fatty acid substrates can oxidize spontaneously. 2. Contaminated reagents or buffers. | 1. Prepare substrate solutions fresh daily.[6] Store substrates under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. 2. Use high-purity reagents and deionized water for all solutions. |
| Inconsistent results between experimental replicates. | 1. Variable enzyme activity: The 15-LOX enzyme solution may not be stable. 2. Inaccurate pipetting of viscous solutions like the substrate or inhibitor stocks. 3. Temperature fluctuations during the assay. | 1. Keep the enzyme solution on ice throughout the experiment.[6][7] Prepare fresh enzyme dilutions just before use. 2. Use calibrated pipettes and ensure proper mixing of all components. 3. Use a temperature-controlled spectrophotometer or water bath to maintain a constant assay temperature. |
| Difficulty distinguishing suicidal inactivation from reversible inhibition. | 1. Insufficient incubation time: The covalent modification may not have gone to completion. 2. Assay design does not account for reversibility. | 1. Perform a time-course experiment to monitor the rate of inactivation. 2. To confirm irreversible binding, dialyze the enzyme-inactivator mixture to remove any unbound inactivator before measuring residual enzyme activity. If the activity is not restored, the inactivation is irreversible. |
Quantitative Data Summary
Table 1: Stoichiometry of 15-LOX Inactivation by this compound
| Enzyme | Inactivator | Molar Ratio (Inactivator:Enzyme) for Complete Inactivation | Reference |
| Rabbit 15-lipoxygenase | [1-(14)C]-15(S)-HpETE | 1.3 ± 0.2 | [1] |
| Porcine leukocyte 12-lipoxygenase | This compound | Nearly equimolar | [2] |
Table 2: Kinetic Parameters of Lipoxygenases with Relevant Substrates
| Enzyme | Substrate | kcat (s⁻¹) | kcat/KM (µM⁻¹s⁻¹) | Reference |
| Human platelet 12-LOX | 5,15-diHpETE | 0.17 | 0.011 | [8][9] |
| Human reticulocyte 15-LOX-1 | 5,15-diHpETE | 4.6 | 0.21 | [8][9] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 15-Lipoxygenase Activity and Inactivation
This protocol is adapted from standard methods for measuring 15-LOX activity by monitoring the formation of conjugated dienes, which absorb light at 234 nm.[6][7][10]
Materials:
-
15-Lipoxygenase (e.g., from soybean)
-
Linoleic acid (substrate)
-
This compound (inactivator)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 9.0): Prepare from boric acid and sodium hydroxide.[7]
-
Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this mixture to 120 mL of 0.2 M borate buffer. Prepare this solution fresh daily.[6][7]
-
Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer to a stock concentration (e.g., 10,000 U/mL). Just before the assay, dilute the stock to the desired working concentration. Keep the enzyme solution on ice.[6][7]
-
Inactivator Solution (this compound): Prepare a stock solution in a suitable solvent like ethanol or DMSO and make serial dilutions as required.
-
-
Inactivation Step:
-
In a microcentrifuge tube, pre-incubate the 15-LOX enzyme solution with this compound (or vehicle control) at room temperature for a defined period (e.g., 10-30 minutes) to allow for inactivation to occur.
-
-
Measurement of Residual Activity:
-
Set the spectrophotometer to read absorbance at 234 nm and 25°C.
-
Blank: In a quartz cuvette, mix the appropriate volume of borate buffer and the solvent used for the substrate.
-
Assay: In a separate cuvette, add borate buffer and the pre-incubated enzyme/inactivator mixture.
-
Initiate the reaction by adding the linoleic acid substrate solution. The final volume is typically 1 mL.
-
Immediately start recording the increase in absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
The percentage of inhibition is calculated as: (1 - (Rate with Inactivator / Rate with Vehicle Control)) * 100.
-
Plot the percentage of remaining activity against the concentration of this compound to determine the IC₅₀ of inactivation.
-
Visualizations
Caption: Mechanism of 15-LOX suicidal inactivation by this compound.
Caption: Experimental workflow for assessing 15-LOX suicidal inactivation.
References
- 1. Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suicide inactivation of porcine leukocyte 12-lipoxygenase associated with its incorporation of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of 15-lipoxygenase disrupts Treg differentiation altering their pro-resolving functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Lipoxygenase-2 deficiency induces foam cell formation that can be restored by salidroside through the inhibition of arachidonic acid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5S,15S‑Dihydroperoxyeicosatetraenoic Acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5‑Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase‑1 [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 15(S)-HpETE in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This resource provides essential information and troubleshooting guidance to address the inherent instability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: this compound is a hydroperoxy polyunsaturated fatty acid produced from arachidonic acid by the enzyme 15-lipoxygenase (15-LO).[1] Its instability is due to the presence of a chemically reactive hydroperoxide group, which is readily reduced or can undergo homolytic decomposition. In cellular environments, it is described as extremely short-lived.[2]
Q2: What are the main degradation products of this compound?
A2: The primary degradation pathway in biological systems is the rapid reduction of this compound to its more stable corresponding alcohol, 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE), a reaction catalyzed by peroxidases like glutathione (B108866) peroxidases (GPXs).[2][3] It can also decompose into reactive electrophiles such as 4-oxo-2(E)-nonenal.
Q3: How should I store my stock solution of this compound?
A3: For long-term storage, this compound should be stored as a solution in an organic solvent (e.g., ethanol) at -80°C. Under these conditions, it is reported to be stable for at least two years.
Q4: My experiment runs for 48-72 hours. Will the this compound remain active in my cell culture medium?
A4: It is highly unlikely that this compound will remain stable in aqueous cell culture medium at 37°C for an extended period. It is rapidly converted to 15(S)-HETE by cells and components in the medium.[2] This is a critical consideration for experimental design, as 15(S)-HETE often has different, sometimes opposing, biological effects to this compound.[4] For long-term experiments, consider strategies like repeated dosing or the use of a more stable analog if available.
Q5: Can I use antioxidants to improve the stability of this compound in my experiment?
A5: While antioxidants like alpha-tocopherol (B171835) (Vitamin E) and nordihydroguaiaretic acid have been shown to prevent the cytotoxic effects of this compound on cells, they do not necessarily prevent the degradation of the compound itself in the medium.[5] Interestingly, Vitamin C has been reported to mediate the decomposition of this compound. The use of antioxidants should be approached with caution and validated for compatibility with the specific experimental goals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity observed. | Compound Degradation: Improper storage, repeated freeze-thaw cycles of the stock solution, or instability in the aqueous experimental medium. | - Ensure stock solutions are stored at -80°C and protected from light. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare working solutions fresh for each experiment and use them immediately. - For long-term experiments, consider the instability in media. The observed effect may be due to its degradation product, 15(S)-HETE. |
| Incorrect Solvent: Use of a solvent that is incompatible with the experimental system. | - this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[1] - For aqueous buffers, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your cells or assay system. | |
| Observed biological effect is the opposite of what is expected. | Conversion to 15(S)-HETE: this compound is anti-angiogenic, while its degradation product, 15(S)-HETE, is pro-angiogenic.[4] | - Confirm the identity and purity of your starting material. - Analyze your experimental medium over time to quantify the conversion of this compound to 15(S)-HETE (See Protocol for Stability Assessment). - Run a parallel experiment with 15(S)-HETE alone to understand its contribution to the observed phenotype. |
| High background or off-target effects. | Formation of Reactive Degradation Products: Decomposition of this compound can produce reactive electrophiles that may be toxic to cells or interfere with assays. | - Use the lowest effective concentration of this compound. - Minimize the incubation time where possible. - Include a "vehicle-only" control that has been incubated for the same duration to assess the background effects of the degraded medium. |
Data on this compound Stability
Quantitative data on the half-life of this compound in cell culture media is scarce due to its rapid conversion. The following table summarizes qualitative and semi-quantitative findings from the literature.
| Condition | Observation | Implication for Researchers | Reference(s) |
| In Cellular Systems | Described as "extremely short-lived." | Assume rapid conversion to 15(S)-HETE upon addition to cell cultures. Short-term assays (minutes to a few hours) are more likely to reflect the activity of the parent compound. | [2] |
| Human Serum @ 4°C | Significant decrease in concentration observed after 60 minutes. | Even under refrigerated conditions in a complex biological matrix, degradation is rapid. | [6] |
| Human Serum @ Room Temp. | Significant decrease (28.6%) in MS signal after 60 minutes. | Room temperature handling of samples containing this compound should be minimized. | [6] |
| Long-Term Storage of Spiked Serum @ -80°C | Stability can only be assured for up to 12 days for some hydroperoxides. | For quantitative analysis, long-term storage of biological samples may lead to degradation. Samples should be processed as quickly as possible. | [6] |
Experimental Protocols
Protocol for Stability Assessment of this compound in Experimental Medium
This protocol allows a user to determine the stability of this compound under their specific long-term experimental conditions.
1. Materials:
-
This compound standard
-
Your specific cell culture medium (or buffer)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Solvents for extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., deuterated this compound or other suitable lipid)
-
LC-MS/MS system
2. Procedure:
-
Prepare a solution of this compound in your experimental medium at the final concentration used in your experiments.
-
Aliquot this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr).
-
Immediately process the T=0 sample. For the remaining time points, place the tubes in the incubator under your standard experimental conditions.
-
At each designated time point, remove a tube from the incubator and immediately stop the degradation process. This can be done by adding an equal volume of ice-cold methanol (B129727) and placing the sample at -80°C.
-
Once all time points are collected, perform a lipid extraction. A common method is a modified Bligh-Dyer extraction.
-
Spike the samples with a known concentration of the internal standard before extraction to control for sample loss during processing.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound and the appearance of 15(S)-HETE.
-
Plot the concentration of this compound versus time to determine its degradation profile in your specific experimental setup.
Visualizations
Signaling Pathways and Workflows
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
Caption: A decision-making workflow for troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 4. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 15-hydroperoxyeicosatetraenoic acid on the fibrinolytic factor release and the antithrombin binding of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isidl.com [isidl.com]
Technical Support Center: Impact of Antioxidants on 15(S)-HpETE Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of antioxidants on the stability of 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound is a hydroperoxy fatty acid derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It is a highly reactive and unstable molecule that serves as a precursor to the more stable bioactive lipid, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] Its instability is a major concern in experimental settings as it can readily degrade, leading to variability and inaccurate results. Understanding and controlling its stability is crucial for obtaining reliable data in studies investigating its biological functions.
Q2: What are the main degradation pathways of this compound?
A2: The primary degradation pathway for this compound in biological systems is its enzymatic reduction to 15(S)-HETE. This reaction is catalyzed by glutathione (B108866) peroxidases (GPXs), which utilize glutathione (GSH) as a cofactor.[2][3][4] this compound can also undergo non-enzymatic decomposition, which can be influenced by factors such as temperature, light, and the presence of transition metals.
Q3: Which antioxidants are known to affect the stability of this compound?
A3: Several antioxidants can influence the stability of this compound. These include:
-
Glutathione (GSH): Acts as a cofactor for glutathione peroxidases (GPXs) in the reduction of this compound to 15(S)-HETE.[3][4]
-
Vitamin C (Ascorbic Acid): Has been reported to mediate the decomposition of this compound.
-
Vitamin E (α-tocopherol): This lipid-soluble antioxidant can protect against lipid peroxidation and has been shown to suppress 15-HpETE-induced cellular changes.[5]
-
Selenium: As a component of selenoenzymes like GPXs, selenium plays an indirect but crucial role in the enzymatic degradation of this compound.[3]
-
Ebselen: A seleno-organic compound that mimics the activity of glutathione peroxidase and can protect against 15-HpETE-induced cytotoxicity.[3]
Q4: How can I monitor the stability of my this compound sample?
A4: The most direct way to monitor the stability of this compound is by using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be used to separate this compound from its degradation product, 15(S)-HETE. By analyzing samples at different time points, you can quantify the remaining this compound and determine its degradation rate. Indirect methods, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, can also be used to measure lipid peroxidation, which can be an indicator of this compound degradation.
Troubleshooting Guides
Issue 1: High variability in experimental results when using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Store this compound in an organic solvent such as ethanol (B145695) at -80°C. Minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Instability in aqueous buffers. | This compound is highly unstable in aqueous solutions. Prepare it in your experimental buffer immediately before use. Keep the solution on ice and protected from light. |
| Presence of trace metals in buffers. | Use high-purity water and reagents to prepare buffers. Consider adding a chelating agent like EDTA to your buffers to sequester any contaminating metal ions. |
| Oxidation during the experiment. | If possible, perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 2: Difficulty in detecting this compound by HPLC.
| Possible Cause | Troubleshooting Step |
| Complete degradation of the sample. | Analyze the sample as quickly as possible after preparation. If analyzing cellular extracts, ensure rapid extraction and immediate analysis or proper storage at -80°C. |
| Inappropriate HPLC column or mobile phase. | Use a C18 reverse-phase column. An isocratic mobile phase of methanol/water/acetic acid is commonly used for separation. |
| Low concentration of this compound. | Concentrate your sample before HPLC analysis. Ensure your detector (e.g., UV-Vis) is set to the correct wavelength for detecting conjugated dienes (around 235 nm). |
Quantitative Data Summary
The following table summarizes the available quantitative data on the effect of antioxidants on this compound. It is important to note that direct kinetic data such as half-life under various antioxidant concentrations are not extensively available in the literature.
| Antioxidant/Enzyme | Effect on this compound | Quantitative Data | Reference |
| Glutathione Peroxidase (GPX) | Enzymatic reduction to 15(S)-HETE | The second-order rate constant for the reaction of prostaglandin (B15479496) H synthase (PGHS), which also has peroxidase activity, with 15-HPETE is approximately 2.3 x 10⁷ M⁻¹s⁻¹ for PGHS-1 and 2.5 x 10⁷ M⁻¹s⁻¹ for PGHS-2. | [6] |
| Vitamin C (Ascorbic Acid) | Mediates decomposition | The degradation of ascorbic acid itself often follows first-order kinetics, but specific rate constants for its reaction with this compound are not well-documented. | [7][8][9][10] |
| This compound | Growth inhibition of K-562 cells | IC₅₀ of 10 µM after 3 hours of exposure. This indicates biological activity, which is linked to its reactive nature. | [11] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability
This protocol outlines a method to monitor the degradation of this compound to 15(S)-HETE using reverse-phase HPLC.
Materials:
-
This compound standard
-
15(S)-HETE standard
-
HPLC-grade methanol, water, and acetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV-Vis detector
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase of methanol/water/acetic acid (e.g., 85:15:0.1, v/v/v). Degas the mobile phase before use.
-
Preparation of Standards: Prepare stock solutions of this compound and 15(S)-HETE in ethanol. Create a series of dilutions to generate a standard curve.
-
Sample Preparation:
-
For in vitro stability studies, dissolve this compound in the desired buffer at the target concentration.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the sample.
-
Immediately stop the reaction by adding two volumes of ice-cold methanol.
-
Centrifuge the sample to precipitate any proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Set the flow rate to 1 mL/min.
-
Set the UV detector to 235 nm.
-
Inject the standards and samples onto the HPLC column.
-
Record the chromatograms and integrate the peak areas for this compound and 15(S)-HETE.
-
-
Data Analysis:
-
Generate a standard curve for both this compound and 15(S)-HETE.
-
Quantify the amount of this compound remaining and 15(S)-HETE formed at each time point.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol provides a general method for measuring lipid peroxidation, which can be used as an indirect measure of this compound degradation.
Materials:
-
Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v in 0.25 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve
-
Samples containing this compound
-
Spectrophotometer or plate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of MDA or its precursor to generate a standard curve.
-
Sample Reaction:
-
To 100 µL of your sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of TBA solution to the supernatant and standards.
-
-
Incubation: Incubate the tubes in a boiling water bath for 15-20 minutes.
-
Measurement: Cool the tubes to room temperature. Measure the absorbance of the pink-colored product at 532 nm.
-
Data Analysis: Subtract the blank reading from all samples and standards. Plot the standard curve and determine the concentration of TBARS in your samples.
Visualizations
Signaling Pathway of this compound Metabolism
Caption: Metabolic pathway of this compound to 15(S)-HETE.
Experimental Workflow for this compound Stability Analysis
Caption: Workflow for assessing this compound stability.
References
- 1. scbt.com [scbt.com]
- 2. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]
- 3. Roles of glutathione and glutathione peroxidase in the protection against endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modeling the degradation kinetics of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation Kinetics of Vitamin C in Orange and Orange Juice during Storage | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 11. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15(S)-HpETE Biological Assays
Welcome to the technical support center for 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and ensuring data integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
A1: this compound is a hydroperoxy polyunsaturated fatty acid produced from arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It is a highly reactive and unstable molecule, serving as a precursor to the more stable 15(S)-HETE and other bioactive lipid mediators.[1] Its instability is the primary challenge in obtaining accurate and reproducible results in biological assays. In a cellular context, it is extremely short-lived and is rapidly reduced to 15(S)-HETE by cellular peroxidases.[1]
Q2: What are the main sources of artifacts in this compound assays?
A2: Artifacts in this compound assays can arise from several sources:
-
Non-enzymatic Oxidation: Spontaneous autoxidation of arachidonic acid can generate a racemic mixture of 15(R,S)-HpETE, which can interfere with the specific measurement of the 15(S) isomer.[1]
-
Sample Handling and Storage: Due to its inherent instability, this compound can degrade during sample collection, extraction, and storage if not handled properly. Exposure to air (oxygen), light, and elevated temperatures can accelerate its degradation.
-
Enzymatic Conversion: During sample preparation, endogenous peroxidases can rapidly convert this compound to 15(S)-HETE, leading to an underestimation of the former.[1]
-
Assay Interference: Components of the biological matrix or reagents used in the assay can interfere with the detection method. For example, other oxidizing agents can lead to false positives in colorimetric assays.
Q3: How should I store my this compound standards and samples?
A3: For long-term storage, this compound standards, typically supplied in an organic solvent like ethanol, should be stored at -80°C under an inert atmosphere (argon or nitrogen).[2] A manufacturer suggests that in its original sealed vial, it can be stable for at least two years under these conditions.[3] Once opened and for working solutions, it is crucial to minimize exposure to air and light. For biological samples, they should be processed immediately. If immediate analysis is not possible, lipids should be extracted in the presence of an antioxidant and stored at -80°C under an inert gas.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound in Samples
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation During Sample Preparation | Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Perform extractions in an environment with minimal oxygen exposure (e.g., under a stream of argon or nitrogen). |
| Enzymatic Reduction to 15(S)-HETE | Immediately after cell lysis or tissue homogenization, add an antioxidant to the buffer. Consider analyzing for both this compound and 15(S)-HETE to account for conversion. |
| Inefficient Extraction | Ensure the chosen lipid extraction protocol (e.g., Bligh-Dyer) is followed correctly. Verify the quality and purity of all solvents. Perform a second extraction step to ensure complete recovery. |
| Improper Storage | Store extracted lipids at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. Aliquot samples before freezing if multiple analyses are planned. |
| Instrument Sensitivity Issues (LC-MS) | Check the MS instrument parameters, including ionization mode (negative ESI is common), source temperature, and gas flows.[1][4] Ensure the detector is functioning correctly and has been recently calibrated. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize every step of the sample preparation workflow, from collection to extraction. Ensure consistent timing for each step across all samples. |
| Autoxidation | Add an antioxidant like Butylated Hydroxytoluene (BHT) to all solvents used during extraction and to the final sample extract. A final concentration of 50-100 µM BHT is often effective.[2][5] |
| Contamination | Use high-purity solvents and clean glassware. Avoid plastics that may leach interfering compounds. |
| Injection Volume Inaccuracy (LC-MS) | Check the autosampler for air bubbles and ensure it is calibrated correctly. |
Issue 3: Unexpected Peaks or Interferences in LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Isomers and Degradation Products | Non-enzymatic oxidation can produce the 15(R)-HpETE isomer. Degradation of this compound can lead to the formation of 15-keto-eicosatetraenoic acid (15-KETE) and other byproducts.[6] Confirm the identity of your peak of interest using a pure standard and by comparing retention times and fragmentation patterns. |
| Matrix Effects | Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances from the biological matrix. Use a deuterated internal standard (e.g., 15(S)-HETE-d8) to correct for matrix effects and variations in extraction recovery and ionization efficiency.[7] |
| Contaminated Mobile Phase or Column | Prepare fresh mobile phases daily using high-purity solvents. Flush the LC column thoroughly between runs and at the end of each day. |
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh-Dyer Method with Antioxidant)
This protocol is designed to extract lipids, including this compound, from cultured cells while minimizing artifactual oxidation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade), pre-chilled to -20°C, containing 100 µM BHT
-
Chloroform (B151607) (HPLC grade), pre-chilled to -20°C
-
Ultrapure water, deoxygenated (sparged with argon or nitrogen)
-
Internal standard (e.g., 15(S)-HETE-d8)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen or argon gas source
Procedure:
-
Cell Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Cell Lysis and Quenching: Add 1 mL of pre-chilled methanol with 100 µM BHT directly to the culture plate. Scrape the cells and transfer the cell lysate to a glass centrifuge tube.[8][9]
-
Internal Standard Addition: Add the internal standard to the cell lysate to allow for accurate quantification.
-
Phase Separation:
-
Add 1.25 mL of pre-chilled chloroform to the tube. Vortex vigorously for 1 minute.
-
Add 1.25 mL of deoxygenated ultrapure water. Vortex again for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to separate the phases.[10]
-
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube. Avoid disturbing the protein disk at the interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or argon.
-
Storage: Immediately cap the tube, flush with inert gas, and store at -80°C until analysis. Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/acetonitrile) just before LC-MS analysis.
Protocol 2: Chemical Reduction of this compound to 15(S)-HETE for Stable Analysis
Due to the instability of this compound, a common analytical strategy is to measure it as its more stable derivative, 15(S)-HETE, after chemical reduction. This provides a more robust measure of the total amount of this compound initially present.
Materials:
-
Extracted lipid sample (dried down)
-
Triphenylphosphine (TPP) solution (e.g., 1 mg/mL in methanol)
-
Methanol (HPLC grade)
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of methanol.
-
Reduction: Add a molar excess of TPP solution to the reconstituted extract. The reaction is typically rapid. Allow it to proceed for 15-30 minutes at room temperature.
-
Analysis: The sample, now containing 15(S)-HETE converted from this compound, can be directly analyzed by LC-MS/MS. The total 15(S)-HETE measured will represent the sum of the original 15(S)-HETE and the this compound in the sample.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Simplified this compound metabolic pathway.
Caption: Troubleshooting logic for this compound assays.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suicidal inactivation of the rabbit 15-lipoxygenase by 15S-HpETE is paralleled by covalent modification of active site peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of lipid hydroperoxides by the ferric-xylenol orange method (2) application to lipoxygenase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and comparison of in vitro degradation kinetics of DNA in serum, urine and saliva: A qualitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Versatile ferrous oxidation–xylenol orange assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of 15-HPETE on arachidonic acid metabolism in collagen-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14, 15-leukotriene A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal degradation kinetics of bixin in an aqueous model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure 15(S)-HpETE
Welcome to the technical support center for the isolation of pure 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the purification of this labile bioactive lipid.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the isolation and purification of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| HPETE-T01 | Low or no yield of this compound after synthesis and extraction. | Incomplete enzymatic reaction: Insufficient enzyme activity, suboptimal reaction conditions (pH, temperature), or poor substrate quality. | - Ensure the use of a high-quality lipoxygenase enzyme with known activity. - Optimize reaction pH (typically pH 9.0 for soybean lipoxygenase) and temperature (room temperature). - Use fresh, high-purity arachidonic acid. |
| Degradation of this compound: The hydroperoxide group is highly unstable and prone to reduction to 15(S)-HETE.[1] | - Work quickly and at low temperatures (4°C or on ice) throughout the extraction process. - Avoid exposure to transition metals, strong acids or bases, and light. - Consider the use of antioxidants like BHT during extraction, but be mindful of potential interference in downstream applications. | ||
| Inefficient extraction: Poor partitioning of this compound into the organic solvent during liquid-liquid extraction or inefficient elution from the solid-phase extraction (SPE) cartridge. | - Ensure the pH of the aqueous phase is acidified (pH 3-4) to protonate the carboxylic acid group for better extraction into organic solvents like ethyl acetate (B1210297) or diethyl ether. - For SPE, ensure proper conditioning of the cartridge. Use a non-polar solvent to elute this compound. | ||
| HPETE-T02 | The final product is predominantly 15(S)-HETE, not this compound. | Reduction of the hydroperoxide: This is the most common challenge. It can be caused by reducing agents present in the sample matrix, exposure to certain metals, or harsh experimental conditions.[1] | - Minimize sample handling time. - Use de-metalated solvents and glassware. - Avoid using reducing agents like sodium borohydride (B1222165) or stannous chloride until after the purification of this compound if the hydroperoxide is the desired product. |
| Co-elution during chromatography: Inadequate separation between this compound and 15(S)-HETE on the HPLC column. | - Optimize the HPLC mobile phase. A normal-phase column (e.g., silica) often provides better separation of these two compounds than a reverse-phase column. - Use a gradient elution to improve resolution. | ||
| HPETE-T03 | Multiple unexpected peaks are observed in the HPLC chromatogram. | Oxidative degradation: The polyunsaturated fatty acid chain of this compound is susceptible to further oxidation, leading to a variety of byproducts. | - Degas all solvents used for extraction and HPLC. - Store samples and extracts under an inert atmosphere (e.g., argon or nitrogen) at -80°C. - Minimize exposure to air and light. |
| Solvent impurities or contamination: Impurities in the solvents can appear as extraneous peaks. | - Use high-purity, HPLC-grade solvents. - Filter all solvents before use. | ||
| Formation of stereoisomers: Besides the 15(S) enantiomer, enzymatic synthesis can sometimes produce the 15(R) enantiomer, or auto-oxidation can lead to a racemic mixture.[1] | - Use a chiral HPLC column to separate and quantify the different stereoisomers. | ||
| HPETE-T04 | Poor reproducibility between experiments. | Inconsistent sample handling: Minor variations in timing, temperature, or exposure to air can significantly impact the stability of this compound. | - Standardize every step of the protocol, from sample collection to final analysis. - Prepare fresh reagents and solvents for each experiment. |
| Variable SPE cartridge performance: Inconsistent packing or activation of SPE cartridges can lead to variable recovery.[2] | - Use high-quality SPE cartridges from a reputable supplier. - Ensure consistent and thorough conditioning and equilibration of the cartridges before loading the sample.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in isolating pure this compound?
A1: The main challenge is the inherent chemical instability of the hydroperoxide group. This compound is readily reduced to its more stable alcohol counterpart, 15(S)-HETE, by various factors including endogenous peroxidases, trace metals, and even light and air.[1] Therefore, all procedures must be performed rapidly at low temperatures, and with precautions to avoid exposure to reducing agents and oxidative conditions.
Q2: How can I minimize the reduction of this compound to 15(S)-HETE during the isolation process?
A2: To minimize reduction, it is crucial to work quickly and maintain cold conditions (0-4°C) throughout the entire procedure. Use de-metalated glassware and high-purity solvents to avoid trace metal contamination. It is also advisable to work under an inert atmosphere (argon or nitrogen) whenever possible. Avoid any reagents that have reducing properties until after you have secured your pure this compound fraction.
Q3: What is the best chromatographic method to separate this compound from 15(S)-HETE?
A3: Straight-phase HPLC is generally more effective than reverse-phase HPLC for separating the hydroperoxide (this compound) from the corresponding alcohol (15(S)-HETE). The difference in polarity between the -OOH and -OH groups is better resolved on a polar stationary phase like silica (B1680970).
Q4: How should I store purified this compound?
A4: Purified this compound should be stored in an organic solvent such as ethanol (B145695) or methyl acetate at -80°C under an inert atmosphere (argon or nitrogen). It is recommended to aliquot the sample to avoid repeated freeze-thaw cycles. Even under these conditions, long-term stability is not guaranteed, and purity should be checked periodically.
Q5: Can I use reverse-phase SPE for the purification of this compound?
A5: Yes, reverse-phase SPE (e.g., C18) can be used for the initial cleanup and concentration of the lipid extract. The sample is typically loaded in a polar solvent, and after washing away polar impurities, the this compound is eluted with a less polar organic solvent. However, for the final high-purity isolation from 15(S)-HETE, HPLC is usually necessary.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Soybean Lipoxygenase
This protocol describes the generation of this compound from arachidonic acid using soybean lipoxygenase.
Materials:
-
Arachidonic acid (high purity)
-
Soybean Lipoxygenase (Type I-B)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Ethanol (absolute, deoxygenated)
-
Deionized water (deoxygenated)
-
Ice bath
-
Reaction vessel
Procedure:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
In a reaction vessel placed on an ice bath, add the borate buffer.
-
Add the arachidonic acid stock solution to the buffer with gentle stirring.
-
Initiate the reaction by adding a freshly prepared solution of soybean lipoxygenase.
-
Incubate the reaction mixture at room temperature with gentle agitation for a specified time (e.g., 20-30 minutes). The progress of the reaction can be monitored by UV spectroscopy by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system.
-
Stop the reaction by adding a sufficient volume of a cold organic solvent (e.g., methanol (B129727) or ethanol) to denature the enzyme.
-
Proceed immediately to the extraction and purification steps.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol is for the initial purification and concentration of this compound from the enzymatic reaction mixture or a biological sample.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Nitrogen gas stream
-
Sample from Protocol 1 or other biological source, acidified to pH ~3.5
Procedure:
-
Condition the SPE cartridge: Wash the C18 cartridge sequentially with methanol (2-3 column volumes) followed by deionized water (2-3 column volumes). Do not let the cartridge run dry.
-
Load the sample: Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with deionized water to remove salts and other polar impurities, followed by a wash with a low percentage of organic solvent (e.g., 15% methanol in water) to remove more polar lipids.
-
Elute this compound: Elute the this compound from the cartridge using a non-polar solvent like ethyl acetate or hexane:ethyl acetate mixture.
-
Dry the sample: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis or storage.
Protocol 3: HPLC Purification of this compound
This protocol describes the final purification of this compound using straight-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Silica HPLC column
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetic acid (glacial)
-
Purified extract from Protocol 2
Procedure:
-
Prepare the mobile phase: A typical mobile phase for straight-phase separation of hydroperoxy and hydroxy fatty acids is a mixture of hexane, isopropanol, and acetic acid (e.g., 100:1:0.1, v/v/v). The exact ratio may need to be optimized for your specific column and system.
-
Equilibrate the column: Equilibrate the silica column with the mobile phase until a stable baseline is achieved.
-
Inject the sample: Inject the reconstituted sample from the SPE step.
-
Monitor the separation: Monitor the elution profile at 234 nm. This compound will elute earlier than the more polar 15(S)-HETE.
-
Collect the fraction: Collect the fraction corresponding to the this compound peak.
-
Evaporate and store: Evaporate the solvent from the collected fraction under a stream of nitrogen and store the purified this compound at -80°C under an inert atmosphere.
Visualizations
References
Technical Support Center: 15(S)-HpETE Stability and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic synthesis of this compound?
A1: The optimal pH for the enzymatic synthesis of this compound from arachidonic acid is dependent on the specific 15-lipoxygenase (15-LOX) enzyme being used. For mammalian ALOX15, the optimal enzymatic activity is observed in the pH range of 7.0 to 7.4.[1] However, other lipoxygenases, such as soybean lipoxygenase, have been used for synthesis and may have different optimal pH values. For instance, one protocol for the synthesis of 15-HpETE utilizes soybean lipoxygenase at a pH of 9.0.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: I am observing a rapid loss of this compound activity in my experiments. What could be the cause?
A3: this compound is an extremely short-lived hydroperoxide in cellular systems.[3] It is rapidly converted to its more stable metabolite, 15(S)-HETE, by cellular peroxidases. If you are observing a rapid loss of activity, consider the following:
-
pH of your medium: As discussed, acidic conditions may accelerate its degradation.
-
Presence of reducing agents: Cellular environments and some culture media contain reducing agents that will convert this compound to 15(S)-HETE.
-
Storage and handling: this compound is sensitive to temperature and light. It should be stored at -80°C and handled on ice. Repeated freeze-thaw cycles should be avoided.
Q4: What is the recommended pH for biological assays involving this compound?
A4: For cellular assays, it is recommended to use a physiological pH, typically between 7.2 and 7.4. This is the pH at which most cell culture experiments are conducted and where the enzymatic machinery for its downstream conversion is active. For in vitro assays, the optimal pH will depend on the specific research question. If you are studying the direct effects of this compound, maintaining a neutral to slightly alkaline pH may help to prolong its stability.
Q5: How can I monitor the stability of my this compound stock solution?
A5: The stability of this compound can be monitored by UV-Vis spectrophotometry. This compound has a characteristic absorbance maximum at 235 nm. A decrease in this absorbance over time can indicate degradation. For more detailed analysis, HPLC can be used to separate and quantify this compound and its degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound-induced apoptosis assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock | Prepare fresh dilutions of this compound for each experiment from a stock stored at -80°C. Avoid repeated freeze-thaw cycles. |
| pH of the culture medium | Ensure the cell culture medium is buffered to a physiological pH (7.2-7.4). Acidic conditions can lead to apoptosis independent of this compound and may also degrade the compound.[4][5] |
| Cell density | Optimize cell density for your apoptosis assay. High cell densities can alter the local pH of the culture medium. |
| Presence of antioxidants in the medium | Some cell culture media supplements have antioxidant properties that could interfere with the activity of a hydroperoxide like this compound. Review your media composition. |
Issue 2: Low yield during the enzymatic synthesis of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH for the 15-lipoxygenase | Determine the optimal pH for your specific 15-LOX enzyme. For mammalian ALOX15, maintain a pH between 7.0 and 7.4.[1] For other lipoxygenases, consult the literature or perform a pH optimization experiment. |
| Enzyme inactivity | Ensure your 15-LOX enzyme is active. Use a fresh batch or test its activity with a standard substrate. |
| Substrate quality | Use high-purity arachidonic acid as the substrate. |
| Oxygen availability | The lipoxygenase reaction requires molecular oxygen. Ensure adequate aeration of the reaction mixture. |
Data Summary
Table 1: pH Optima for 15-Lipoxygenase Activity
| Enzyme Source | Optimal pH | Reference |
| Mammalian ALOX15 | 7.0 - 7.4 | [1] |
| Soybean Lipoxygenase | 9.0 | (for synthesis) |
| Luffa aegyptiaca (dehulled seed) | 7.0 | [6] |
| Luffa aegyptiaca (whole seed) | 6.0 | [6] |
| Tomato Fruit Lipoxygenase | 6.5 | [6] |
| Green Algae (Oscillatoria sp.) | 8.8 | [6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from methods described for the synthesis of hydroperoxy fatty acids.
Materials:
-
Arachidonic acid
-
Soybean lipoxygenase (or other purified 15-lipoxygenase)
-
0.1 M Tris-HCl buffer, pH 9.0 (for soybean lipoxygenase) or 0.1 M Phosphate buffer, pH 7.4 (for mammalian ALOX15)
-
Oxygen source
-
Hydrochloric acid (HCl)
-
Ethyl acetate/hexane (1:1, v/v)
-
Anhydrous sodium sulfate
-
HPLC system with a silica (B1680970) column
Procedure:
-
Prepare a solution of arachidonic acid in the appropriate reaction buffer.
-
Saturate the buffer with oxygen by gentle bubbling.
-
Initiate the reaction by adding the 15-lipoxygenase enzyme.
-
Continue to bubble oxygen through the solution and incubate at room temperature.
-
Monitor the formation of this compound by observing the increase in absorbance at 235 nm.
-
Stop the reaction by adding ethanol and placing the mixture on ice.
-
Acidify the reaction mixture to approximately pH 3 with HCl.
-
Extract the lipids three times with four volumes of ethyl acetate/hexane (1:1).
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen gas.
-
Purify the this compound using a silica HPLC column with an appropriate mobile phase (e.g., hexane/isopropanol/acetic acid).
-
Collect the fractions corresponding to the this compound peak, monitoring at 234 nm.
Visualizations
Caption: Metabolic pathway of this compound from arachidonic acid.
References
- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Low-pH-induced apoptosis: role of endoplasmic reticulum stress-induced calcium permeability and mitochondria-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Non-Enzymatic Degradation of 15(S)-HpETE
Welcome to the technical support center for 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the non-enzymatic degradation of this compound during experimental procedures. Given its inherent instability, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution seems to have lost its activity. What could be the cause?
A1: Loss of biological activity is a strong indicator of degradation. This compound is highly unstable and can rapidly degrade into less active or inactive compounds. The primary cause is the reduction of the hydroperoxide group to a hydroxyl group, forming the more stable 15(S)-HETE.[1][2] Other degradation pathways include homolytic decomposition, especially in the presence of metal ions, heat, or light. To minimize this, always store your stock solution at -80°C in an amber vial under an inert gas (argon or nitrogen) and avoid repeated freeze-thaw cycles.
Q2: I observe a biological effect in my experiment, but I'm not sure if it's from this compound or its degradation product, 15(S)-HETE.
A2: This is a common and valid concern, as 15(S)-HETE has its own distinct biological activities, often opposing those of this compound.[3][4] To confirm that the observed effect is from this compound, you should:
-
Run a parallel experiment with 15(S)-HETE as a control to see if it elicits the same response.
-
Analyze your this compound stock and samples from your experimental system (e.g., cell culture media) by LC-MS/MS. This will allow you to quantify the remaining this compound and the amount of 15(S)-HETE that has formed.
-
Work quickly and on ice when preparing your dilutions and adding this compound to your experimental system to minimize degradation before it interacts with your cells or tissues.
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is typically supplied in a solution of ethanol (B145695) or another organic solvent. For experimental use, it is soluble in organic solvents like ethanol, DMSO, and DMF.[5] When preparing aqueous solutions for cell culture, it is best to make a concentrated stock in an organic solvent and then dilute it into your aqueous buffer or media immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1%).
Q4: Can I store diluted working solutions of this compound?
A4: It is strongly advised not to store diluted working solutions, especially in aqueous buffers. The hydroperoxide group is much less stable in aqueous environments. Prepare fresh dilutions for each experiment from your concentrated stock solution stored at -80°C.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed. | Compound Degradation: Improper storage or handling of the stock solution. | Store this compound at -80°C in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen).[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon receipt. |
| Degradation in Experimental System: The compound is degrading rapidly in the cell culture media or buffer. | Minimize the incubation time as much as possible. Prepare dilutions immediately before adding to the experimental system. Work on ice to slow down degradation. Consider using a positive control to ensure the system is responsive. | |
| Incorrect Solvent: The solvent used for dilution is causing precipitation or degradation. | Use high-purity solvents. For aqueous systems, prepare a concentrated stock in ethanol or DMSO and dilute quickly into the final medium.[5] Ensure the final solvent concentration is low and non-toxic to your cells. | |
| High background or unexpected results in assays. | Formation of Degradation Products: The observed effects are due to 15(S)-HETE or other secondary oxidation products. | Run controls with 15(S)-HETE. Analyze the purity of your this compound stock and experimental samples using LC-MS/MS to identify and quantify degradation products. |
| Oxidation of other lipids: this compound can initiate lipid peroxidation of other polyunsaturated fatty acids in your system.[6] | Include antioxidants like Vitamin E or BHT in your experimental system if compatible, but be aware they may also interact with this compound. | |
| Precipitate formation in media. | Poor Solubility: Exceeding the solubility limit of this compound in the aqueous experimental medium. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., ethanol, DMSO). Do not exceed the recommended final concentration of the organic solvent in your culture medium (typically <0.1%). |
Experimental Protocols
Protocol 1: General Procedure for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound.
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Solution:
-
Thaw the this compound stock solution on ice.
-
Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Vortex briefly to mix.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of the organic solvent used to dissolve this compound).
-
Include a positive control with 15(S)-HETE to differentiate its effects.
-
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Proceed with your specific downstream analysis (e.g., apoptosis assay, Western blot, ELISA).
Protocol 2: Analysis of this compound Stability by LC-MS/MS
This protocol outlines a method to assess the stability of this compound in your experimental conditions.
-
Sample Collection: Collect aliquots of your this compound-containing medium at different time points (e.g., 0, 15, 30, 60 minutes) during the incubation.
-
Lipid Extraction:
-
Add an internal standard (e.g., deuterated 15(S)-HETE) to each sample.
-
Perform a lipid extraction using a method like the Bligh-Dyer extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) and then water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the lipids with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound and 15(S)-HETE using a suitable C18 reversed-phase column.
-
Quantify the analytes using a standard curve.
-
Visualizations
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 15(S)-HpETE and 15(R)-HpETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two stereoisomers of 15-hydroperoxyeicosatetraenoic acid: 15(S)-HpETE and 15(R)-HpETE. These lipid hydroperoxides, derived from arachidonic acid, play significant, yet often contrasting, roles in a variety of physiological and pathological processes. This document summarizes key experimental findings, presents quantitative data in a comparative format, details relevant experimental methodologies, and provides visual representations of their metabolic and signaling pathways.
Introduction to 15-HpETE Stereoisomers
15-Hydroperoxyeicosatetraenoic acid (15-HpETE) is a critical intermediate in the metabolism of arachidonic acid via the lipoxygenase (LOX) pathway. The stereochemistry at the 15-carbon position dictates its biological function, giving rise to two distinct molecules: this compound and 15(R)-HpETE.
This compound is predominantly synthesized by the enzyme 15-lipoxygenase-1 (15-LOX-1) and is generally considered the more biologically potent of the two isomers. It is a precursor to a variety of bioactive lipids, including 15(S)-HETE, lipoxins, and eoxins, and is implicated in inflammation, angiogenesis, and apoptosis.[1][2]
15(R)-HpETE , on the other hand, can be formed by certain cell types like platelets, through the action of microsomal cytochrome P450 enzymes, or via non-enzymatic autoxidation of arachidonic acid.[3] While generally considered less active than its (S)-counterpart, 15(R)-HpETE serves as a crucial precursor to the specialized pro-resolving mediators known as epi-lipoxins, which play a key role in the resolution of inflammation.[3]
Comparative Biological Activities
The following sections and tables summarize the known biological activities of this compound and 15(R)-HpETE, highlighting their differential effects on key cellular processes.
Endothelial Cell Injury and Vascular Effects
This compound is a potent inducer of endothelial cell injury, a critical event in the pathogenesis of vascular diseases.[1] It causes cell detachment and lysis in a time- and dose-dependent manner.[1] In contrast, direct evidence for 15(R)-HpETE-induced endothelial cell injury is limited, with its biological significance in this context primarily linked to its conversion to less injurious or even protective metabolites.
Table 1: Effects on Endothelial Cells
| Parameter | This compound | 15(R)-HpETE | References |
| Cell Injury | Induces severe, dose-dependent injury and cell death. | Generally considered less injurious; limited direct evidence. | [1][3] |
| Prostacyclin Synthesis | Potent inhibitor. | No direct inhibitory effect reported. | [1] |
| Vasoactivity | Can induce both vasodilation and vasoconstriction depending on the species and vascular bed. | Less studied, but its metabolites (epi-lipoxins) can be vasodilatory. | [2] |
Angiogenesis
The regulation of angiogenesis, the formation of new blood vessels, is a key area where this compound and its reduced metabolite, 15(S)-HETE, exhibit opposing effects. This compound is recognized as an anti-angiogenic (angiostatic) agent, while 15(S)-HETE is pro-angiogenic.[4][5] There is a lack of direct comparative studies on the effect of 15(R)-HpETE on angiogenesis.
Table 2: Comparative Effects on Angiogenesis
| Experimental Assay | Parameter Measured | Effect of this compound | Effect of 15(R)-HpETE | References |
| Chick Chorioallantoic Membrane (CAM) Assay | Vessel Density | Decreased | Not reported | [4][6] |
| Rat Aortic Ring Assay | Microvessel Sprouting | No sprouting observed | Not reported | [4][6] |
| Endothelial Cell Tube Formation | Tube-like Structures | Inhibited | Not reported | [5] |
| Expression of Angiogenic Markers (CD31, VEGF) | Protein Levels | Down-regulated (<50% for CD31, <90% for VEGF) | Not reported | [4][5][7] |
Apoptosis
This compound is a known inducer of apoptosis in various cell types, including endothelial cells and cancer cell lines.[5][8] This pro-apoptotic effect is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[8][9] Direct evidence for 15(R)-HpETE as a primary inducer of apoptosis is scarce.
Table 3: Pro-Apoptotic Effects
| Cell Type | Key Findings for this compound | Key Findings for 15(R)-HpETE | References |
| Bovine Aortic Endothelial Cells | Induces apoptosis via caspase-9 and caspase-3 activation; decreases Bcl-2 expression. | Not reported | [8] |
| Adipose-derived Endothelial Cells | Induces apoptosis by inhibiting Akt and Bcl-2, and activating caspase-3. | Not reported | [5][10] |
| Chronic Myelogenous Leukemia (K-562) Cells | Induces apoptosis with an IC50 of 10 µM; involves ROS generation, cytochrome c release, and caspase-3 activation. | Not reported | [9] |
Inflammation
This compound is generally considered a pro-inflammatory mediator, contributing to cellular infiltration and hyperresponsiveness in inflammatory models.[2][11] In stark contrast, 15(R)-HpETE is a precursor to the anti-inflammatory and pro-resolving epi-lipoxins.
Table 4: Effects on Inflammation
| Parameter | This compound | 15(R)-HpETE | References |
| General Role | Pro-inflammatory | Precursor to anti-inflammatory epi-lipoxins | [2][3] |
| Leukocyte Infiltration | Induces neutrophil infiltration. | Metabolites (epi-lipoxins) inhibit leukocyte trafficking. | [11][12] |
| Airway Responsiveness | Increases airway hyperresponsiveness. | Not reported to have a direct effect. | [11] |
Signaling and Metabolic Pathways
The distinct biological activities of this compound and 15(R)-HpETE stem from their divergent metabolic fates and downstream signaling cascades.
This compound Metabolism and Pro-Apoptotic Signaling
This compound can be rapidly reduced to 15(S)-HETE by cellular peroxidases or further metabolized to other bioactive lipids.[3] Its pro-apoptotic effects are often initiated by the induction of oxidative stress.
15(R)-HpETE Metabolism and Anti-Inflammatory Epi-Lipoxin Formation
The primary biological significance of 15(R)-HpETE lies in its role as a precursor to the anti-inflammatory epi-lipoxins. This pathway is notably triggered by aspirin's acetylation of COX-2.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay assesses the pro- or anti-angiogenic potential of a substance by observing its effect on the vascular development of a chick embryo's chorioallantoic membrane.
Workflow:
Protocol Summary:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with humidity for 3-4 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Sample Application: The test compound, dissolved in a suitable vehicle, is applied to a sterile carrier (e.g., a filter paper disc or a biocompatible gel), which is then placed directly onto the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.
-
Analysis: The CAM is then excised and photographed. The extent of angiogenesis is quantified by measuring parameters such as the number and length of blood vessels and the number of vessel branch points.
Rat Aortic Ring Assay
This ex vivo assay evaluates the angiogenic potential of substances by measuring the outgrowth of microvessels from cultured segments of rat aorta.
Protocol Summary:
-
Aorta Excision: The thoracic aorta is dissected from a euthanized rat under sterile conditions.
-
Ring Preparation: The aorta is cleaned of periaortic tissue and cut into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a gel matrix, such as Matrigel or collagen, in a culture plate.
-
Treatment: The rings are cultured in a serum-free or low-serum medium supplemented with the test compounds.
-
Analysis: The outgrowth of microvessels from the aortic rings is observed and quantified over several days using microscopy and image analysis software.
Endothelial Cell Injury Assay (Chromium-51 Release Assay)
This in vitro assay quantifies cell death by measuring the release of a radioactive label from pre-loaded cells.
Protocol Summary:
-
Cell Labeling: Cultured endothelial cells are incubated with radioactive Chromium-51 (⁵¹Cr), which is taken up by viable cells.
-
Treatment: The labeled cells are then washed and incubated with the test substance (e.g., this compound) for a defined period.
-
Sample Collection: The culture supernatant is collected.
-
Measurement: The amount of ⁵¹Cr released into the supernatant from damaged cells is measured using a gamma counter.
-
Calculation: The percentage of cell injury is calculated by comparing the ⁵¹Cr release in treated samples to that in control samples (spontaneous release) and completely lysed cells (maximum release).
Conclusion
The stereoisomers this compound and 15(R)-HpETE exhibit distinct and often opposing biological activities. This compound is a potent mediator of cellular injury, apoptosis, and is anti-angiogenic, suggesting its involvement in pro-inflammatory and tissue-damaging processes. In contrast, 15(R)-HpETE is primarily recognized as a precursor to the anti-inflammatory and pro-resolving epi-lipoxins, highlighting its role in the termination of inflammatory responses. A comprehensive understanding of the differential effects of these two molecules is crucial for the development of targeted therapeutic strategies for a range of inflammatory and vascular diseases. Further research is warranted to fully elucidate the direct biological activities of 15(R)-HpETE and to identify potential therapeutic applications for modulating the balance between these two important lipid mediators.
References
- 1. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-LOX metabolites and angiogenesis: angiostatic effect of this compound involves induction of apoptosis in adipose endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15-epi-lipoxin A4–mediated Induction of Nitric Oxide Explains How Aspirin Inhibits Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of 15-Lipoxygenase Metabolites: 15(S)-HpETE and 15(S)-HETE in Angiogenesis
A Comparative Guide for Researchers
In the intricate landscape of angiogenesis regulation, two closely related lipid mediators derived from the 15-lipoxygenase (15-LOX) pathway, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), present a fascinating study in contrasts. While structurally similar, these molecules exert diametrically opposed effects on the formation of new blood vessels, with 15(S)-HETE acting as a potent pro-angiogenic factor and its precursor, this compound, exhibiting strong anti-angiogenic (angiostatic) properties. This guide provides a comprehensive comparison of their effects, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers in the fields of vascular biology, oncology, and drug development.
Contrasting Biological Effects: A Quantitative Overview
Experimental evidence from a variety of in vitro and in vivo models consistently demonstrates the opposing roles of 15(S)-HETE and this compound in angiogenesis. 15(S)-HETE has been shown to promote endothelial cell migration, proliferation, and tube formation, key events in the angiogenic cascade. Conversely, this compound inhibits these processes and can induce apoptosis in endothelial cells. The following table summarizes the quantitative data from key studies, highlighting their distinct effects.
| Experimental Assay | Target | Effect of 15(S)-HETE | Effect of this compound | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Vessel Density | Increased | Decreased | [1][2] |
| Rat Aortic Ring Assay | Microvessel Sprouting | Induced | No sprouting observed | [1][2] |
| Endothelial Cell Tube Formation (HUVECs) | Tubular Network Formation | Increased | Inhibited | [1][2] |
| Endothelial Cell Migration (HRMVECs) | Cell Migration | Increased (2-fold) | Not specified | [3] |
| VEGF Expression (HUVECs) | Protein Level | Upregulated | Down-regulated (<90%) | [1][2] |
| CD31 (PECAM-1) Expression (HUVECs) | Protein Level | Upregulated | Down-regulated (<50%) | [1][2] |
| E-selectin Expression (HUVECs) | Protein Level | Upregulated | Down-regulated (<35%) | [1][2] |
| Akt Phosphorylation (Adipose Endothelial Cells) | Protein Level | Activated | Inhibited | [4][5] |
| Caspase-3 Activation (Adipose Endothelial Cells) | Protein Level | Not specified | Activated | [5] |
Signaling Pathways: A Tale of Two Molecules
The divergent effects of 15(S)-HETE and this compound on angiogenesis stem from their engagement of distinct intracellular signaling cascades.
15(S)-HETE: A Pro-Angiogenic Cascade
15(S)-HETE promotes angiogenesis by activating multiple signaling pathways that converge on the upregulation of key angiogenic factors and the promotion of endothelial cell survival and motility.[4][6] Key pathways include:
-
PI3K/Akt/mTOR Pathway: This central signaling axis is activated by 15(S)-HETE, leading to the phosphorylation of Akt and mTOR.[4] This cascade promotes cell survival, proliferation, and the upregulation of vascular endothelial growth factor (VEGF).[4]
-
Jak2/STAT5B Pathway: 15(S)-HETE stimulates the phosphorylation of Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B).[3] This leads to the expression of interleukin-8 (IL-8), a potent pro-angiogenic chemokine.[3]
-
Src-mediated Pathways: Src kinase activation by 15(S)-HETE can lead to the induction of early growth response protein 1 (Egr-1), which in turn drives the expression of fibroblast growth factor-2 (FGF-2).[7]
This compound: An Anti-Angiogenic Mechanism
In stark contrast, this compound exerts its anti-angiogenic effects primarily by inducing apoptosis in endothelial cells.[5] This process is mediated through:
-
Inhibition of Pro-Survival Signaling: this compound inhibits the activation of the pro-survival kinase Akt.[5]
-
Induction of Apoptotic Machinery: It promotes the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[5]
-
Downregulation of Angiogenic Factors: this compound significantly reduces the expression of critical angiogenic mediators like VEGF and the cell adhesion molecule CD31.[1][2][5]
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-LOX metabolites and angiogenesis: angiostatic effect of this compound involves induction of apoptosis in adipose endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 15(S)-hydroxyeicosatetraenoic acid–induced angiogenesis requires Src-mediated Egr-1–dependent rapid induction of FGF-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Signaling Pathways of 15(S)-HpETE and 15(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distinct signaling pathways and cellular effects of two closely related arachidonic acid metabolites: 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). While structurally similar, these lipid mediators often exhibit opposing biological activities, particularly in the regulation of angiogenesis and inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling cascades to elucidate their differential roles.
Core Differences in Biological Function
15(S)-HETE predominantly acts as a pro-angiogenic and pro-inflammatory mediator, promoting cell survival, proliferation, and migration. In stark contrast, its precursor, this compound, is primarily anti-angiogenic (angiostatic) and pro-apoptotic, inducing cell death and inhibiting the formation of new blood vessels.[1][2][3]
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data from various studies, highlighting the divergent effects of 15(S)-HETE and this compound.
Table 1: Comparative Effects on Angiogenesis
| Parameter | 15(S)-HETE | This compound | Reference |
| Vessel Density (Chick CAM Assay) | Increased | Decreased | [1][3] |
| Microvessel Sprouting (Rat Aortic Ring Assay) | Induced | No sprouting | [1][3] |
| Endothelial Tube Formation (HUVECs) | Increased formation of tube-like structures | Inhibition of tube formation | [1][3] |
| VEGF Expression (HUVECs) | Upregulated (>90% increase) | Downregulated (<90% decrease) | [1][3] |
| CD31 Expression (HUVECs) | Upregulated | Downregulated (<50% decrease) | [1][3] |
| E-selectin Expression (HUVECs) | Upregulated | Downregulated (<35% decrease) | [1][3] |
Table 2: Comparative Effects on Cell Fate and Signaling
| Parameter | 15(S)-HETE | This compound | Reference |
| Endothelial Cell Apoptosis | Anti-apoptotic | Pro-apoptotic | [2][4] |
| Caspase-3 Activation | Inhibits | Activates | [2][5] |
| Bcl-2 Levels | Maintains or Increases | Decreases | [2] |
| Akt Phosphorylation | Increases | Decreases | [2] |
| Cell Proliferation (A549 Lung Adenocarcinoma) | Stimulates | Inhibits | [4] |
| Cell Migration | Promotes | Inhibits | [4][6] |
| Reactive Oxygen Species (ROS) Generation | Can induce at high concentrations | Induces | [5][7] |
Differential Signaling Pathways
The distinct biological outcomes of 15(S)-HETE and this compound stem from their activation of different intracellular signaling cascades.
15(S)-HETE: Pro-Angiogenic and Pro-Survival Signaling
15(S)-HETE promotes angiogenesis and cell survival through the activation of several key pathways. It has been shown to bind to the leukotriene B4 receptor 2 (BLT2) and the peroxisome proliferator-activated receptor gamma (PPAR-γ).[7][8] Its downstream signaling involves:
-
PI3K/Akt/mTOR Pathway: Activation of this pathway is crucial for cell survival, proliferation, and protein synthesis, all of which are essential for angiogenesis.[9]
-
Jak2/STAT3 Pathway: This pathway leads to the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[10]
This compound: Anti-Angiogenic and Pro-Apoptotic Signaling
This compound exerts its anti-angiogenic effects primarily by inducing apoptosis in endothelial cells. This process is mediated by:
-
Inhibition of Pro-Survival Pathways: this compound has been shown to decrease the phosphorylation of Akt, a key pro-survival kinase.[2]
-
Activation of the Intrinsic Apoptotic Pathway: It leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the activation of caspase-3, a key executioner caspase.[2]
-
Generation of Reactive Oxygen Species (ROS): The production of ROS can lead to cellular damage and trigger apoptosis.[5][7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
15(S)-HETE and this compound
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
Procedure:
-
Plate Coating: Thaw BME on ice. Add 50 µL of BME to each well of a pre-chilled 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment: Add the HUVEC suspension to the BME-coated wells. Immediately add the desired concentrations of 15(S)-HETE, this compound, or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Monitor the formation of tube-like networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Protocol 2: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Endothelial cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest the cells and lyse them using a cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Protocol 3: VEGF ELISA
This protocol details the measurement of Vascular Endothelial Growth Factor (VEGF) in cell culture supernatants.
Materials:
-
Human VEGF ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
HUVEC culture supernatant
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add diluted standards and HUVEC culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of VEGF in the samples is determined by comparison to the standard curve.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of (15S)-hydroperoxyeicosatetraenoic acid and (15S)-hydroxyeicosatetraenoic acid on the acute- lymphoblastic-leukaemia cell line Jurkat: activation of the Fas-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15(s)-Hete | C20H32O3 | CID 5280724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Role of 15(S)-HpETE in Apoptosis: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) in apoptosis, with a focus on evidence from knockout models. We will delve into the experimental data, compare this compound with its more stable metabolite, 15(S)-HETE, and provide detailed experimental protocols for key assays.
The 15-lipoxygenase (15-LOX) pathway, which converts arachidonic acid into bioactive lipid mediators, plays a complex and often contradictory role in programmed cell death. While the stable downstream product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), has been shown to be anti-apoptotic in several contexts, its precursor, this compound, is emerging as a pro-apoptotic molecule. The use of knockout animals for the 15-LOX gene (Alox15) has been instrumental in dissecting these opposing roles in vivo.
Data Presentation: Unraveling the Dichotomy of the 15-LOX Pathway in Apoptosis
The following tables summarize quantitative data from studies investigating the effects of the 15-LOX pathway on apoptosis, primarily through the analysis of Alox15 knockout mice.
Table 1: Contrasting Effects of 15-LOX Metabolites on Apoptosis
| Lipid Mediator | Effect on Apoptosis | Key Findings | References |
| This compound | Pro-apoptotic | Induces caspase-9 and caspase-3 activation, leading to apoptosis in endothelial and leukemia cells.[1][2] Its pro-apoptotic effect is linked to the induction of oxidative stress.[2] | [1][2] |
| 15(S)-HETE | Anti-apoptotic | Protects pulmonary artery smooth muscle cells from apoptosis via the PI3K/Akt and iNOS pathways.[3][4][5] Upregulates the anti-apoptotic protein Bcl-2.[6] Prevents hepatocellular carcinoma cell apoptosis.[7] | [3][4][5][6][7] |
Table 2: Phenotypes of Alox15 Knockout Mice in Models of Apoptosis-Related Pathologies
| Pathology Model | Key Apoptotic Marker | Phenotype in Alox15 Knockout Mice | References |
| Nonalcoholic Fatty Liver Disease | TNFα-induced hepatocyte apoptosis, Caspase-3 staining | Protected from apoptosis; attenuated hepatocellular injury.[6] | [6] |
| Myocardial Ischemia-Reperfusion Injury | Cardiomyocyte ferroptosis (a form of programmed cell death) | Alleviated injury and restored cardiac function.[8] | [8] |
| Global Cerebral Ischemia | Caspase-dependent and -independent apoptosis | Suggests a pivotal role for 12/15-LOX in both apoptotic pathways.[9] | [9] |
| Adipose Tissue Remodeling | Clearance of apoptotic adipocytes | Impaired clearance of dying adipocytes.[10] | [10] |
Signaling Pathways and Experimental Workflows
The divergent roles of this compound and 15(S)-HETE in apoptosis are governed by distinct signaling pathways. Below are graphical representations of these pathways and a typical experimental workflow for their investigation using knockout models.
Caption: Pro-apoptotic signaling of this compound.
References
- 1. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.14. Caspase-3 Activity [bio-protocol.org]
- 7. Induction of endothelial cell apoptosis by lipid hydroperoxide-derived bifunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of cardiac apoptosis by [18F]ML-10 in a mouse model of permanent LAD ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 15(S)-HpETE and Other Lipid Peroxides in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Activities of Key Lipid Peroxides
Lipid peroxides, once considered mere byproducts of oxidative stress, are now recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. Among these, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) has garnered significant attention for its potent biological activities. This guide provides a head-to-head comparison of this compound with other prominent lipid peroxides, namely 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE) and 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), with a focus on their roles in apoptosis and angiogenesis. This comparison is supported by experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved.
Quantitative Comparison of Biological Activities
Direct head-to-head quantitative comparisons of the biological potency of these lipid peroxides across identical experimental systems are limited in the existing literature. However, by compiling data from various studies, we can construct a comparative overview of their effects. The following tables summarize the available quantitative data on the pro-apoptotic and anti-angiogenic effects of this compound and its counterparts.
Table 1: Comparative Effects on Cell Viability and Apoptosis
| Lipid Peroxide | Cell Line | Assay | Endpoint | Result (e.g., IC50) | Citation(s) |
| This compound | K-562 (Chronic Myeloid Leukemia) | Growth Inhibition | 3 hours | IC50: 10 µM | [1] |
| Jurkat (T-cell Leukemia) | Growth Inhibition | 3 hours | IC50: 10 µM | [2] | |
| Bovine Aortic Endothelial Cells (BAEC) | Apoptosis | Not specified | Induced apoptosis | [3] | |
| 12(S)-HpETE | CHO-AT1a (Fibroblasts) | Apoptosis | Not specified | Directly induced apoptosis | [4] |
| 13(S)-HODE | MCF-7 (Breast Cancer) | Cell Growth Inhibition | 48 hours | Dose-dependent inhibition (20-100 µM) | [5] |
| MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | 48 hours | Dose-dependent inhibition (20-100 µM) | [5] | |
| Caco-2 (Colorectal Cancer) | Cell Growth | 48 hours | Decreased cell growth | [6] |
Table 2: Comparative Effects on Angiogenesis
| Lipid Peroxide | Assay Model | Parameter Measured | Effect | Citation(s) |
| This compound | Chick Chorioallantoic Membrane (CAM) | Vessel Density | Decreased | [7] |
| Rat Aortic Rings | Microvessel Sprouting | No sprouting | [7] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF Expression | Down-regulated (<90%) | [7] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | CD31 Expression | Down-regulated (<50%) | [7] | |
| 12-LOX Pathway | Endothelial Cells | Proliferation, Migration, Tube Formation | Inhibition of 12-LOX reduces these processes | [8] |
| 13(S)-HODE | Endothelial Cells | Platelet Adhesion | Decreased | [4] |
| Fetal Bovine Aortic Endothelial Cells | Prostacyclin Production | Stimulated | [9] |
Signaling Pathways: A Visual Comparison
The distinct biological effects of these lipid peroxides are rooted in their differential activation of intracellular signaling cascades. Below are graphical representations of the key pathways implicated in their pro-apoptotic and anti-angiogenic actions.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed protocols for key experimental assays are provided below.
Aortic Ring Angiogenesis Assay
This ex vivo assay is a robust method to assess the angiogenic potential of compounds.
Workflow:
Protocol:
-
Aorta Isolation: Humanely euthanize a mouse and excise the thoracic aorta. Carefully remove surrounding fibro-adipose tissue in sterile phosphate-buffered saline (PBS).[8][10][11][12]
-
Ring Preparation: Cut the aorta into 1-1.5 mm thick rings.[10][11]
-
Embedding: Embed individual aortic rings in a gel matrix (e.g., Matrigel or collagen) in a multi-well plate. Allow the matrix to solidify at 37°C.[8][10][11][12]
-
Treatment: Add endothelial cell growth medium supplemented with the lipid peroxides of interest (e.g., this compound, 12(S)-HpETE, or 13(S)-HODE) at various concentrations. Include appropriate vehicle controls.
-
Incubation and Observation: Incubate the plates at 37°C in a humidified incubator. Monitor the outgrowth of microvessels from the aortic rings daily for several days using a microscope.
-
Quantification: Capture images of the rings and quantify the extent of microvessel sprouting. This can be done by measuring the length and number of sprouts.[11]
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow:
Protocol:
-
Cell Preparation: Culture cells on coverslips or in multi-well plates and treat with the desired lipid peroxides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow entry of the labeling reagents.[13][14]
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[4][13][14][15]
-
Washing: Wash the cells to remove unincorporated labeled nucleotides.[13]
-
Visualization and Quantification: Mount the coverslips or view the plates under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.[4]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Protocol:
-
Cell Lysis: Treat cells with the lipid peroxides of interest. After treatment, lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.[3][5][16]
-
Assay Reaction: In a microplate, combine the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).[3][5][16]
-
Incubation: Incubate the plate at 37°C to allow active caspase-3 in the lysate to cleave the substrate.[5][16]
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is directly proportional to the caspase-3 activity in the sample.[5][16]
Western Blot for Bcl-2 and Phospho-Akt
Western blotting allows for the detection and relative quantification of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: After treating cells with the lipid peroxides, lyse the cells and determine the protein concentration of the lysates.[12][17][18]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-phospho-Akt Ser473, or anti-total Akt).[12][17]
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[12]
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.[12]
Conclusion
This comparative guide highlights the distinct and often opposing roles of this compound, 12(S)-HpETE, and 13(S)-HODE in fundamental cellular processes like apoptosis and angiogenesis. While this compound emerges as a potent pro-apoptotic and anti-angiogenic agent, the activities of 12(S)-HpETE and 13(S)-HODE are more nuanced and context-dependent. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers aiming to further elucidate the complex biology of these lipid mediators and explore their therapeutic potential in diseases characterized by dysregulated cell death and blood vessel formation. Further direct comparative studies are warranted to establish a more definitive hierarchy of potency and to fully unravel the intricate signaling networks governed by these powerful bioactive lipids.
References
- 1. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosapentaenoic acid upregulates VEGF-A through both GPR120 and PPARγ mediated pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid hydroperoxide-induced apoptosis: lack of inhibition by Bcl-2 over-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of 13-HODE and 5-, 12- and 15-HETE to endothelial cells and subsequent platelet, neutrophil and tumor cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Western blot analysis of the expression of Bcl-2, c-myc, AKT, p-Akt, p-NF-κB in Jurkat EL4 and Hut78 cells treated with 60 µg/ml solvent control or 13-MTD for 2, 6, 12, 24 h. - Public Library of Science - Figshare [plos.figshare.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Enhanced 15-HPETE production during oxidant stress induces apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 15. Growth State-Dependent Expression of Arachidonate Lipoxygenases in the Human Endothelial Cell Line EA.hy926 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
Navigating the Specificity of Eicosanoid Analysis: A Comparison of Antibodies for 15(S)-HpETE and 15(S)-HETE
For researchers, scientists, and drug development professionals investigating the nuanced roles of lipid mediators in inflammation, cancer, and cardiovascular disease, the accurate detection and quantification of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and its corresponding hydroxyl derivative, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), are paramount. The structural similarity between these two molecules presents a significant challenge for immunoassay-based detection methods, where antibody cross-reactivity can lead to inaccurate results. This guide provides a comparative analysis of antibody specificity for this compound and 15(S)-HETE, supported by experimental data and detailed protocols to empower researchers in selecting and validating the appropriate tools for their studies.
Understanding the Challenge: Structural Similarity and Biological Proximity
This compound is the initial product of the 15-lipoxygenase (15-LOX) pathway acting on arachidonic acid. It is a relatively unstable hydroperoxide that is rapidly reduced in cells to the more stable alcohol, 15(S)-HETE, by cellular peroxidases.[1] This close metabolic relationship, coupled with their nearly identical molecular structures—differing only by a single oxygen atom in the functional group at carbon 15—makes the development of highly specific antibodies that can distinguish between the two a difficult task.
Performance Comparison of 15(S)-HETE Antibodies: A Data-Driven Overview
However, manufacturers of ELISA kits for 15(S)-HETE do provide cross-reactivity data for a panel of structurally related eicosanoids. This information, while not a direct comparison to this compound, offers valuable insights into the antibody's specificity. Below is a summary of the cross-reactivity profile for a commercially available 15(S)-HETE ELISA kit.
Table 1: Cross-Reactivity Profile of a Commercial 15(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100 |
| 15(S)-HETrE | 3.03 |
| 5(S),15(S)-DiHETE | 2.87 |
| 15(S)-HEPE | 0.93 |
| 8(S),15(S)-DiHETE | 0.35 |
| (±)15-HEPE | 0.21 |
| 15(R)-HETE | 0.08 |
| 12(S)-HETE | 0.04 |
| 14,15-DiHETrE | 0.03 |
| 13(S)-HODE | 0.02 |
| Arachidonic Acid | 0.17 |
| 5(S)-HETE | <0.01 |
| Leukotriene B4 | <0.01 |
| Prostaglandin E2 | <0.01 |
| Thromboxane B2 | <0.01 |
Data sourced from the Cayman Chemical 15(S)-HETE ELISA Kit booklet.[2]
Note: The absence of this compound in this cross-reactivity panel underscores the need for researchers to independently validate the specificity of their chosen antibody if the presence of this compound is anticipated in their samples.
Experimental Protocols: Ensuring Assay Specificity
Given the lack of readily available cross-reactivity data for this compound, researchers should perform their own validation experiments. A competitive ELISA is a standard method for determining the cross-reactivity of an antibody.
Protocol: Competitive ELISA for Determining Antibody Cross-Reactivity
Objective: To quantify the cross-reactivity of an antibody intended for 15(S)-HETE with this compound and other potentially interfering eicosanoids.
Materials:
-
96-well microplate coated with a capture antibody (e.g., anti-rabbit IgG)
-
15(S)-HETE specific antibody (primary antibody)
-
15(S)-HETE standard
-
This compound standard
-
Other potential cross-reactants (e.g., 15(R)-HETE, other HETE isomers)
-
Enzyme-conjugated tracer (e.g., 15(S)-HETE-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Standards and Test Compounds: Create serial dilutions of the 15(S)-HETE standard and the potential cross-reactant, this compound.
-
Antibody and Tracer Incubation: To the appropriate wells, add the primary antibody, the enzyme-conjugated tracer, and either the 15(S)-HETE standard, the this compound test compound, or the sample.
-
Incubation: Incubate the plate as per the manufacturer's instructions (e.g., 18 hours at 4°C) to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation:
-
Plot a standard curve of absorbance versus the concentration of the 15(S)-HETE standard.
-
Determine the concentration of 15(S)-HETE and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 15(S)-HETE / IC50 of this compound) x 100 [1]
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of this compound and 15(S)-HETE and their roles.
Caption: Workflow for determining antibody cross-reactivity via competitive ELISA.
Conclusion and Recommendations
The accurate measurement of this compound and 15(S)-HETE is critical for advancing our understanding of their roles in health and disease. Due to their structural similarity, the potential for antibody cross-reactivity is a significant concern that can compromise experimental results. While direct comparative data on the cross-reactivity of commercially available antibodies for this compound is lacking, researchers can and should perform their own validation using established methods like competitive ELISA. By rigorously assessing the specificity of their chosen antibodies, scientists can ensure the reliability and accuracy of their findings, ultimately contributing to the development of novel therapeutic strategies targeting the 15-lipoxygenase pathway. For the most accurate and specific quantification, especially when distinguishing between this compound and 15(S)-HETE, the use of orthogonal methods such as liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
References
Confirming the Anti-Angiogenic Effects of 15(S)-Hpete In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-Hpete) against other established anti-angiogenic agents. The information is supported by experimental data to facilitate the evaluation and design of future research in the field of angiogenesis-dependent diseases.
Contrasting Roles of 15-Lipoxygenase Metabolites in Angiogenesis
The 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism produces metabolites with opposing effects on angiogenesis. While 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is known to be pro-angiogenic, its precursor, this compound, exhibits potent anti-angiogenic (angiostatic) properties. This guide focuses on the experimental validation of the anti-angiogenic effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro experiments, highlighting the anti-angiogenic effects of this compound and comparing it with other well-known anti-angiogenic agents.
Table 1: In Vivo Anti-Angiogenic Effects of this compound
| Experimental Assay | Model | Parameter Measured | Treatment | Result |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Vessel Density | This compound | Decreased vessel density compared to control.[1] |
| Adipose Tissue Explant Assay | Rat | Endothelial Sprouting | 0.1 µM this compound | Significantly inhibited the formation of endothelial sprouts.[2] |
Table 2: In Vitro Anti-Angiogenic Effects of this compound
| Experimental Assay | Cell Type | Parameter Measured | Treatment | Result |
| Endothelial Cell Tube Formation | Adipose Endothelial Cells | Tube-like Structures | This compound | Inhibition of the formation of tube-like structures.[2] |
| Protein Expression Analysis | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF Expression | This compound | >90% down-regulation of Vascular Endothelial Growth Factor (VEGF).[1][3] |
| Protein Expression Analysis | Human Umbilical Vein Endothelial Cells (HUVECs) | CD31 Expression | This compound | >50% down-regulation of CD31 (PECAM-1).[1][3] |
| Protein Expression Analysis | Adipose Endothelial Cells | Akt Protein Level | This compound | ~75% decrease in Akt protein levels.[2] |
Table 3: Comparison with Alternative Anti-Angiogenic Agents (In Vivo Data)
| Agent | Mechanism of Action | Experimental Assay | Model | Parameter Measured | Result |
| VEGF Inhibitors (e.g., Bevacizumab) | Monoclonal antibody that binds to and neutralizes VEGF.[2][4] | Matrigel Plug Assay | Mouse | Hemoglobin content in Matrigel plug | Significant reduction in hemoglobin content, indicating reduced vascularization. |
| Endostatin | A fragment of collagen XVIII that inhibits endothelial cell proliferation and migration.[5][6] | Matrigel Plug Assay | Mouse | Inhibition of bFGF-induced angiogenesis | Potent inhibition of angiogenesis.[7] |
| Angiostatin | A fragment of plasminogen that inhibits endothelial cell proliferation and migration.[3][8] | Corneal Micropocket Assay | Mouse | Inhibition of neovascularization | Significant inhibition of new blood vessel growth. |
Signaling Pathways and Experimental Workflows
This compound Anti-Angiogenic Signaling Pathway
This compound exerts its anti-angiogenic effects primarily by inducing apoptosis in endothelial cells and downregulating key pro-angiogenic factors. This is achieved through the inhibition of the pro-survival Akt signaling pathway and the reduction of VEGF and CD31 expression.[1][2][3]
This compound signaling cascade leading to anti-angiogenesis.
Experimental Workflow: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of various compounds.[9][10]
Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.
Experimental Workflow: Mouse Matrigel Plug Assay
The Matrigel plug assay is a robust in vivo model to quantify angiogenesis by assessing the infiltration of endothelial cells and the formation of new blood vessels into a subcutaneously implanted Matrigel plug.[11][12][13]
Workflow of the Mouse Matrigel Plug Assay.
Detailed Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay
Materials:
-
Fertilized chicken eggs
-
Egg incubator with humidity control
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Sterile filter paper discs
-
Test compound (this compound) and vehicle control
-
Stereomicroscope with a camera
-
Image analysis software
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: On embryonic day 3 or 4, sterilize a small area of the eggshell with 70% ethanol. Carefully create a small window (approximately 1 cm²) in the shell to expose the CAM, being cautious not to damage the underlying membrane.
-
Sample Application: Prepare sterile filter paper discs saturated with the test compound (this compound) at the desired concentration or the vehicle control. Gently place the disc on the CAM.
-
Sealing and Incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.
-
Image Acquisition and Analysis: After the incubation period, re-open the window and observe the CAM under a stereomicroscope. Capture high-resolution images of the area around the filter disc.
-
Quantification: Quantify angiogenesis by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and vessel density in a defined area around the disc using image analysis software. A significant decrease in these parameters in the this compound-treated group compared to the control indicates an anti-angiogenic effect.[14]
Mouse Matrigel Plug Assay
Materials:
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factor (e.g., VEGF or bFGF)
-
Test compound (this compound) and vehicle control
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Sterile, pre-chilled pipette tips and syringes
-
Hemoglobin quantification kit
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody)
-
Microscope
Methodology:
-
Matrigel Preparation: Thaw Matrigel on ice. In a sterile, pre-chilled tube, mix the Matrigel with the pro-angiogenic factor and either the test compound (this compound) or the vehicle control. Keep the mixture on ice to prevent premature solidification.
-
Subcutaneous Injection: Anesthetize the mice according to approved protocols. Subcutaneously inject a defined volume (e.g., 0.5 mL) of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow the plug to be vascularized in vivo for a period of 7 to 14 days.
-
Plug Excision: At the end of the experimental period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize a portion of the plug and measure the hemoglobin content using a commercially available kit. The amount of hemoglobin is proportional to the extent of vascularization.[11]
-
Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Stain the sections with an antibody against the endothelial cell marker CD31.
-
Microvessel Density (MVD) Analysis: Count the number of CD31-positive vessels in multiple high-power fields to determine the microvessel density. A lower MVD in the this compound-treated group compared to the control group indicates an anti-angiogenic effect.[15]
-
Conclusion
The available in vivo and in vitro evidence strongly supports the anti-angiogenic properties of this compound. Its mechanism of action, centered on the induction of endothelial cell apoptosis and the downregulation of key pro-angiogenic factors, distinguishes it from its pro-angiogenic metabolite, 15(S)-HETE. This comparative guide provides researchers with the foundational information and detailed protocols necessary to further investigate the therapeutic potential of this compound as an anti-angiogenic agent. The provided workflows and methodologies for the CAM and Matrigel plug assays offer robust platforms for confirming and quantifying the in vivo efficacy of this compound and other potential anti-angiogenic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenesis in cancer therapy--endostatin and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endostatin and Cancer Therapy: A Novel Potential Alternative to Anti-VEGF Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Gel Plug Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-inflammatory Effects of 15(S)-HpETE and LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-inflammatory properties of two key lipid mediators derived from arachidonic acid: 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and Leukotriene B4 (LTB4). Understanding the distinct mechanisms and potencies of these molecules is crucial for the development of targeted anti-inflammatory therapeutics.
Executive Summary
Leukotriene B4 (LTB4) is a potent and well-characterized pro-inflammatory mediator that plays a critical role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. Its effects are primarily mediated through high-affinity G-protein coupled receptors, BLT1 and BLT2. In contrast, this compound has a more complex and dual role in inflammation. While it can exhibit direct pro-inflammatory effects, such as inducing neutrophil chemotaxis and causing endothelial cell injury, it is also the precursor to 15(S)-HETE, a molecule that can exert anti-inflammatory actions, often by antagonizing LTB4 signaling. The pro-inflammatory signaling of this compound is less clearly defined than that of LTB4 and may involve both receptor-mediated and non-receptor-mediated pathways.
Quantitative Comparison of Pro-inflammatory Activities
The following tables summarize the key differences in the pro-inflammatory effects of this compound and LTB4 based on available experimental data.
Table 1: Comparison of Receptor Binding and Signaling Properties
| Parameter | This compound | LTB4 |
| Primary Receptors | Not definitively identified; potential interaction with BLT2[1] | High-affinity BLT1 and lower-affinity BLT2 G-protein coupled receptors |
| Receptor Specificity | Likely broader, may interact with other receptors or act via non-receptor mechanisms | Highly specific for BLT1 and BLT2 |
| Signaling Transduction | Less defined; may involve reactive oxygen species (ROS) generation[1] | Gαi-protein coupling, leading to decreased cAMP, calcium mobilization, and activation of PKC, MAPK, and NF-κB pathways |
Table 2: Comparison of Pro-inflammatory Cellular Responses
| Parameter | This compound | LTB4 |
| Neutrophil Chemotaxis | Chemotactic at higher concentrations (15-75 µM)[2] | Potent chemoattractant with an EC50 of approximately 3.5 nM[3] |
| Neutrophil Activation | Can induce neutrophil infiltration in vivo[4] | Potent activator leading to degranulation, ROS production, and release of lysosomal enzymes |
| Cytokine Production | Can inhibit LPS-induced TNF-α production in monocytes[5] | Stimulates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 |
| Vascular Permeability | Can cause endothelial cell injury, suggesting an effect on vascular permeability[6] | Increases vascular permeability |
Signaling Pathways
The pro-inflammatory signaling pathways of LTB4 are well-established, whereas the pathways for this compound are less clear and may be context-dependent.
LTB4 Signaling Pathway
LTB4 exerts its pro-inflammatory effects by binding to its cell surface receptors, BLT1 and BLT2. This binding initiates a cascade of intracellular signaling events.
This compound Pro-inflammatory Signaling Pathway
The pro-inflammatory signaling of this compound is not fully elucidated. It may involve both receptor-dependent and independent mechanisms. Its rapid conversion to 15(S)-HETE further complicates the signaling landscape, as 15(S)-HETE can have opposing effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic response of neutrophils to chemoattractants like LTB4 and this compound.
Protocol Details:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human venous blood by density gradient centrifugation using Ficoll-Paque, followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Chamber Assembly: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with varying concentrations of the chemoattractant (LTB4 or this compound) dissolved in a buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA). A microporous filter (e.g., 3-5 µm pore size) is placed over the lower wells.
-
Cell Loading: A suspension of isolated neutrophils (typically 1-2 x 10^6 cells/mL) is added to the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification: After incubation, the filter is removed, fixed, and stained (e.g., with Diff-Quik). The number of neutrophils that have migrated to the lower side of the filter is counted in several high-power fields using a light microscope.
Cytokine Production Assay (ELISA)
This protocol is used to measure the production of pro-inflammatory cytokines by immune cells, such as macrophages, in response to LTB4 or this compound.
Protocol Details:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in appropriate media. Macrophages can be differentiated from monocytes by culturing with M-CSF.
-
Stimulation: The cultured cells are treated with various concentrations of LTB4 or this compound for a specified period (e.g., 24 hours). A positive control, such as lipopolysaccharide (LPS), is often included.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Conclusion
LTB4 is a potent, specific, and well-defined pro-inflammatory mediator that acts primarily through the BLT1 and BLT2 receptors to drive acute inflammation. Its signaling pathway is a key target for anti-inflammatory drug development. The role of this compound in inflammation is more nuanced. While it can induce some pro-inflammatory responses, its effects are generally less potent than those of LTB4. Furthermore, its rapid conversion to 15(S)-HETE, which can have anti-inflammatory and LTB4-antagonizing effects, suggests that the 15-lipoxygenase pathway may have a modulatory role in inflammation. Future research should focus on elucidating the specific receptors and signaling pathways of this compound to better understand its precise role in inflammatory processes and its potential as a therapeutic target.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Non-chemokinetic neutrophil attractants derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of standard and novel LTB4 analogs on human neutrophil chemotaxis measured by the multiwell cap assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of 15-HPETE on airway responsiveness and pulmonary cell recruitment in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of LC-MS Methods for 15(S)-HpETE Isomer Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) isomers is critical for understanding their distinct roles in inflammatory processes and signaling pathways. This guide provides an objective comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods and alternative analytical techniques for the chiral separation of this compound and its stereoisomer, 15(R)-HpETE. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Introduction to this compound and the Importance of Chiral Separation
15-Hydroperoxyeicosatetraenoic acid (HpETE) is a family of lipid hydroperoxides derived from arachidonic acid via the lipoxygenase (LOX) pathway. The stereochemistry of the hydroperoxy group, designated as either (S) or (R), dictates the biological activity of the molecule. This compound, a primary product of 15-lipoxygenase (15-LOX), is a precursor to the anti-inflammatory mediator lipoxin A4 and has been shown to be angiostatic.[1] Conversely, its downstream metabolite, 15(S)-HETE, can be pro-angiogenic. The distinct and sometimes opposing biological activities of these enantiomers underscore the necessity for analytical methods that can effectively separate and quantify them.
Comparative Analysis of Analytical Methods
The separation of this compound from its 15(R) enantiomer is most commonly achieved using chiral chromatography. This guide compares the performance of chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) with alternative methods such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of Analytical Methods for 15-HpETE Isomer Separation
| Parameter | Chiral NP-HPLC-MS/MS | Chiral RP-HPLC-MS/MS | Chiral SFC-MS/MS | GC-MS (after derivatization) |
| Principle | Normal-phase chromatography on a chiral stationary phase (CSP) separates enantiomers based on differential interactions. | Reverse-phase chromatography on a chiral stationary phase (CSP) separates enantiomers. | Supercritical CO2 as the mobile phase on a CSP allows for fast and efficient separation. | Separation of derivatized, volatile analytes based on their boiling points and interaction with the stationary phase. |
| Typical Column | Chiralpak AD-H, Chiralcel OD-H | Chiralpak AD-3R | Lux i-Amylose-3 | DB-5ms, HP-5ms |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.1 - 2 ng/mL | ~0.03 - 6 ng/mL[2] | ~1 - 10 pg on column |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~0.5 - 5 ng/mL | ~0.1 - 10 ng/mL[2] | ~5 - 50 pg on column |
| Linearity (R²) | >0.99 | >0.99 | >0.995[2] | >0.99 |
| Precision (%RSD) | <15% | <15% | <15%[2] | <15% |
| Accuracy (%) | 85-115% | 85-115% | 89-109%[2] | 80-120% |
| Analysis Time | 10 - 30 min | 10 - 30 min | < 10 min | 15 - 40 min |
| Advantages | Excellent resolution, well-established methods. | Good resolution, compatible with aqueous samples. | Fast analysis, environmentally friendly (less organic solvent), complementary selectivity to HPLC.[3] | High sensitivity, high resolution. |
| Disadvantages | Requires non-polar, flammable mobile phases. | May have lower efficiency for some isomers compared to normal phase. | Requires specialized instrumentation. | Requires derivatization, potential for thermal degradation of analytes. |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
This protocol is a general procedure for the extraction of eicosanoids from biological fluids.
Materials:
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Internal standard (e.g., 15(S)-HETE-d8)
-
Nitrogen evaporator
Procedure:
-
To 200 µL of plasma, add 10 µL of the internal standard solution.
-
Acidify the sample with 10 µL of acetic acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Chiral Normal-Phase HPLC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (e.g., 95:5:0.1, v/v/v). The ratio can be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 15-HpETE and the internal standard should be determined by direct infusion.
Supercritical Fluid Chromatography (SFC)-MS/MS Method
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, and back-pressure regulator
-
Tandem mass spectrometer with an ESI source
Chromatographic Conditions:
-
Column: Lux i-Amylose-3 (150 x 3.0 mm, 3 µm)
-
Mobile Phase: Supercritical CO2 (A) and a modifier (B) such as methanol or a mixture of acetonitrile (B52724) and methanol.[4]
-
Gradient: A typical gradient could be 5% to 40% B over 5 minutes.
-
Flow Rate: 1.5 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions: As determined for the HPLC-MS/MS method.
GC-MS Method (after derivatization)
Derivatization Procedure:
-
The dried extract from the SPE procedure is derivatized to form volatile esters. A common agent is pentafluorobenzyl bromide (PFBBr).[5][6][7][8][9]
-
To the dried sample, add 50 µL of a 1% solution of PFBBr in acetonitrile and 10 µL of triethylamine.
-
Heat at 60 °C for 30 minutes.
-
Evaporate the solvent and reconstitute in hexane (B92381) for GC-MS analysis.
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 150 °C, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
MS Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 15-HpETE derivative.
Visualizing the Methodologies and Pathways
To better understand the experimental processes and biological context, the following diagrams are provided.
Caption: General experimental workflow for 15-HpETE isomer analysis.
Caption: Simplified signaling pathway of this compound.
Conclusion
The choice of analytical method for the separation of this compound isomers depends on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. Chiral HPLC-MS/MS remains a robust and widely accessible technique. For high-throughput applications, the speed of chiral SFC-MS/MS presents a significant advantage. GC-MS offers the highest sensitivity but requires a derivatization step that may not be suitable for all applications. This guide provides the foundational information for researchers to select and validate a method that is fit for their purpose in advancing the understanding of the roles of 15-HpETE isomers in health and disease.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 7. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Comparative Metabolomics of 15(S)-HpETE: A Guide for Researchers
An objective comparison of 15(S)-hydroperoxyeicosatetraenoic acid metabolism and signaling across various cell types, complete with experimental data and detailed protocols for drug development and scientific professionals.
15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a highly reactive lipid hydroperoxide derived from arachidonic acid via the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1] In cellular environments, it is rapidly reduced to its more stable, corresponding alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2] Both this compound and 15(S)-HETE, along with their downstream metabolites, are potent bioactive lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, angiogenesis, immune response, and cancer progression.[1][2]
The metabolic fate and cellular effects of this compound are highly dependent on the specific cell type, its enzymatic machinery, and the surrounding microenvironment. Understanding these differences is critical for developing targeted therapeutic strategies. This guide provides a comparative overview of this compound and 15(S)-HETE metabolism and function in various cell types, supported by experimental data and detailed analytical protocols.
Comparative Analysis of this compound/HETE Across Cell Types
The functional roles of this compound and its primary metabolite 15(S)-HETE diverge significantly among different cell types. While 15(S)-HETE is predominantly pro-angiogenic in endothelial cells, its precursor, this compound, exhibits opposing, anti-angiogenic effects.[3][4] In immune cells, these lipids act as crucial modulators of inflammation and immune suppression.[5][6] The following tables summarize the key metabolic pathways and functional outcomes in endothelial, immune, and airway epithelial cells.
Table 1: Metabolism and Function of this compound and 15(S)-HETE in Endothelial Cells
| Feature | This compound | 15(S)-HETE | Cell Type Examples |
| Primary Effect | Anti-angiogenic[3][4] | Pro-angiogenic[3][7] | Human Umbilical Vein Endothelial Cells (HUVECs), Human Dermal Microvascular Endothelial Cells (HDMVEC)[3][7] |
| Key Metabolic Action | Rapidly reduced to 15(S)-HETE by cellular peroxidases.[2] | Further metabolized to 15-oxo-ETE.[1][8] | HUVECs, HDMVEC[3][7] |
| Signaling Pathway | Down-regulates expression of E-selectin, VEGF, and CD31.[4] | Activates the PI3K-Akt-mTOR-S6K1 signaling pathway to promote cell migration and tube formation.[7] | HDMVEC[7] |
| Quantitative Effect | Decreased vessel density in chick CAM; down-regulated VEGF expression by >90% and CD31 by >50%.[4] | More potent than 5(S)-HETE and 12(S)-HETE in inducing HDMVEC tube formation.[7] | HUVECs, HDMVEC[4][7] |
Table 2: Metabolism and Function of this compound and 15(S)-HETE in Immune Cells
| Feature | This compound | 15(S)-HETE | Cell Type Examples |
| Primary Effect | Induces suppressor T-cells; inhibits immunoglobulin production.[6] | Regulates prostaglandin (B15479496) production; anti-inflammatory effects.[5][9] | Peripheral Blood T-Cells, Follicular Dendritic Cell (FDC)-like cells, Monocytes, Platelets.[5][6][9] |
| Key Metabolic Action | Can be metabolized by 5-LOX to produce lipoxins (LXA4).[10] | Metabolized into downstream products by FDC-like cells; esterified into phospholipids (B1166683) in monocytes.[5][9] | Human T-cells, FDC-like cells, monocytes.[5][9][10] |
| Signaling Pathway | Induces functional and phenotypic suppressor cells from resting T-cells.[6] | Acts on FDC-like cells via PPAR-γ and leukotriene B4 receptor 2.[5] | Human peripheral blood T-cells, FDC-like cells.[5][6] |
| Quantitative Effect | Inhibited polyclonal IgG and IgM production in PWM-stimulated cultures.[6] | Esterified 15-HETEs are predominant in human peripheral monocytes.[9] | Human peripheral blood mononuclear cells, monocytes.[6][9] |
Table 3: Production of 15(S)-HETE in Other Relevant Cell Types
| Cell Type | Key Finding | Context |
| Human Bronchial Epithelium | Airway epithelium is the major source of 15-HETE in the human lung.[11] | Significantly higher amounts of 15-HETE were found in bronchial specimens from patients with asthma.[11] |
| Cancer Cells (Prostate, Lung, Colorectal) | 15(S)-HETE can inhibit the growth of various cancer cell lines.[2] | This effect may be mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[2] |
| Macrophages (RAW 264.7) | 15(S)-HETE is metabolized primarily to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[8] | 15-oxo-ETE was shown to inhibit the proliferation of human vascular vein endothelial cells.[8] |
Signaling and Metabolic Pathways
The biological activities of this compound and its metabolites are mediated through complex signaling cascades and metabolic networks. Below are graphical representations of these key pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 15-lipoxygenase metabolites on angiogenesis: this compound is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte 5-Lipoxygenase, Platelet 12-Lipoxygenase, and Reticulocyte 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 15(S)-HpETE: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is critical for the safety of laboratory personnel and the protection of the environment. This document provides essential, step-by-step procedures for the proper handling and disposal of this compound, a reactive lipid hydroperoxide used in biomedical research. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. This compound is a skin and eye irritant and may cause respiratory irritation.[1] As a hydroperoxide, it is a highly reactive and potentially explosive compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation exposure.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and regulatory data for this compound.
| Parameter | Data |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Chemical Formula | C₂₀H₃₂O₄ |
| Molecular Weight | 336.5 g/mol [1] |
| Physical State | Solid[1] |
| Storage Temperature | -20°C[3] |
| Shipping Condition | Dry ice[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable national and local regulations. The following steps provide a general guideline for its safe disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This waste is considered hazardous chemical waste and must not be mixed with other waste streams.[4][5]
-
Label the container with "Hazardous Waste," the chemical name "15(S)-Hydroperoxyeicosatetraenoic acid," and the associated hazards (e.g., Irritant, Oxidizer).
2. Handling of Unused Product:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not attempt to dispose of it down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.[4]
3. Decontamination of Labware:
-
Empty Containers: Empty containers that held this compound should be treated as if they still contain the product.[4]
-
Rinse the container three times with a suitable solvent (e.g., ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[6]
-
Subsequent rinses may also need to be collected, depending on institutional policies.
-
Deface or remove the label from the empty, rinsed container before disposing of it as regular laboratory glass or plastic waste.[6]
-
-
Contaminated Labware: Any labware (e.g., pipette tips, glassware) that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.
-
For decontamination, rinse thoroughly with a solvent, collecting the rinseate as hazardous waste.
-
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
If it is safe to do so, contain the spill using an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[4]
-
Thoroughly clean the affected area.
-
For large spills, contact your institution's EHS office immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Peroxide Detection (General Guidance)
Materials:
-
Peroxide test strips (e.g., MQuant® Peroxide Test)
-
The this compound sample to be tested
Procedure:
-
Working in a chemical fume hood and wearing appropriate PPE, carefully open the container of this compound.
-
If the compound is in a solvent, immerse the reactive end of the test strip into the solution for the duration specified by the manufacturer's instructions.
-
If the compound is a solid, dissolve a small amount in a peroxide-free solvent (e.g., ethanol) and then test the solution.
-
Remove the strip and compare the color of the reactive zone with the color scale provided by the manufacturer to determine the peroxide concentration.
-
If peroxide levels are unexpectedly high, consult your EHS office immediately for guidance on safe disposal. Do not attempt to handle or dispose of the material without expert advice.[7]
References
- 1. This compound | C20H32O4 | CID 5280893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Personal protective equipment for handling 15(S)-Hpete
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a lipid hydroperoxide that requires careful handling due to its potential hazards. It is classified as a skin, eye, and respiratory irritant. Furthermore, as a peroxide-forming chemical, it may become explosive under certain conditions, such as concentration or exposure to heat and light. The compound is typically supplied as a solution in ethanol (B145695), which is a flammable liquid.
Table 1: Personal Protective Equipment (PPE) Requirements
| Situation | Required PPE |
| Routine Handling (in a fume hood) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Flame-retardant lab coat |
| Weighing and Aliquoting | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Flame-retardant lab coat - Face shield (if outside a fume hood) |
| Handling Large Quantities (>1 mg) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles and face shield - Flame-retardant lab coat - Consider additional protective clothing |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles and face shield - Flame-retardant lab coat - Respiratory protection (as needed) |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
Table 2: Operational Procedures for this compound
| Stage | Procedure | Key Safety Considerations |
| Receiving | 1. Inspect the package for any signs of damage or leaks. 2. Verify that the product and quantity match the order. 3. Immediately transfer the sealed vial to a designated -80°C, explosion-proof freezer. 4. Record the date of receipt on the vial. | - Wear appropriate PPE during inspection. - Do not handle a damaged package; follow institutional protocols for hazardous material incidents. |
| Storage | 1. Store this compound at -80°C in its original sealed vial.[1] 2. Store in a dark, explosion-proof or explosion-safe freezer. 3. Keep away from heat, light, and sources of ignition.[2] 4. Do not store with incompatible materials, such as strong reducing agents. | - The compound is stable for at least two years when stored as directed.[1] - Regularly inspect stored vials for any signs of crystallization or discoloration. |
| Preparation of Solutions | 1. Work exclusively within a certified chemical fume hood. 2. To change the solvent, evaporate the ethanol under a gentle stream of nitrogen and immediately add the desired solvent (e.g., DMSO, dimethylformamide).[1] 3. For aqueous solutions, evaporate the ethanol and dissolve the neat oil in an appropriate buffer.[1] 4. Aqueous solutions are highly unstable; use them immediately, preferably within 15 minutes, and keep on ice.[1] | - Use non-sparking tools.[2] - Purge solvents with an inert gas to minimize oxidation.[1] - Never return unused solution to the stock vial. |
| Handling | 1. Always wear the appropriate PPE as outlined in Table 1. 2. Avoid inhalation of vapors and direct contact with skin and eyes.[1][3] 3. Wash hands thoroughly after handling.[1][3] 4. Date the vial upon opening. | - Be aware of the flammability of the ethanol solvent. - Test for the presence of peroxides if the compound has been stored for an extended period after opening. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and safety incidents.
Table 3: Disposal Procedures for this compound
| Waste Type | Disposal Procedure |
| Unused this compound Solution | 1. Do not dispose of down the drain. 2. Collect in a designated, labeled hazardous waste container. 3. The recommended disposal method is dilution with a suitable solvent (e.g., Fuel Oil #2) to reduce the active oxygen content to less than 1%, followed by incineration by an approved hazardous waste facility. |
| Contaminated Labware (e.g., pipette tips, tubes) | 1. Rinse with a suitable solvent (e.g., ethanol) to remove residual this compound. 2. Collect the rinsate as hazardous waste. 3. Dispose of the rinsed labware in the appropriate solid waste stream. |
| Empty Vials | 1. Rinse the vial three times with a suitable solvent (e.g., ethanol). 2. Collect the rinsate as hazardous waste. 3. Deface the label and dispose of the empty vial in the appropriate glass waste container. |
| Spill Debris | 1. Absorb the spill with an inert material (e.g., sand, diatomite). 2. Collect the contaminated absorbent material in a sealed, labeled hazardous waste container. 3. Dispose of as hazardous waste through an approved facility. |
Experimental Workflow and Signaling Pathway Diagrams
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Signaling Pathway of this compound Formation
Caption: Biosynthetic pathway of this compound from arachidonic acid.
Detailed Experimental Protocol: Induction of Oxidative Stress in Cell Culture
This protocol outlines a general procedure for using this compound to induce oxidative stress in a cultured cell line.
Materials:
-
This compound solution in ethanol (e.g., Cayman Chemical, Item No. 44720)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells in multi-well plates
-
Sterile pipette tips and microcentrifuge tubes
-
-80°C freezer and 37°C incubator
Procedure:
-
Preparation of this compound Working Solution (Perform in a fume hood): a. Remove the vial of this compound from the -80°C freezer and allow it to equilibrate to room temperature. b. Under a gentle stream of nitrogen, evaporate the ethanol solvent. c. Immediately resuspend the neat oil in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Mix thoroughly by pipetting. d. From the DMSO stock, prepare a fresh working solution by diluting it in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). Prepare this solution immediately before use.
-
Cell Treatment: a. Aspirate the existing medium from the cultured cells. b. Gently add the medium containing the desired concentration of this compound to the cells. c. Include appropriate controls: a vehicle control (medium with the same concentration of DMSO used for dilution) and a negative control (medium only). d. Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time period (e.g., 4-24 hours).
-
Post-Treatment Analysis: a. After the incubation period, collect the cells or cell lysate for downstream analysis of oxidative stress markers (e.g., lipid peroxidation assays, ROS detection, or analysis of antioxidant enzyme activity).
-
Decontamination and Disposal: a. Collect all media containing this compound into a hazardous waste container. b. Decontaminate any surfaces that may have come into contact with this compound with a suitable cleaning agent. c. Dispose of all contaminated materials (pipette tips, tubes, etc.) as hazardous waste according to the procedures in Table 3.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
